13-Methyldocosanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C44H80N7O17P3S |
|---|---|
Molecular Weight |
1104.1 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 13-methyldocosanethioate |
InChI |
InChI=1S/C44H80N7O17P3S/c1-5-6-7-8-12-15-18-21-32(2)22-19-16-13-10-9-11-14-17-20-23-35(53)72-27-26-46-34(52)24-25-47-42(56)39(55)44(3,4)29-65-71(62,63)68-70(60,61)64-28-33-38(67-69(57,58)59)37(54)43(66-33)51-31-50-36-40(45)48-30-49-41(36)51/h30-33,37-39,43,54-55H,5-29H2,1-4H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59) |
InChI Key |
BXKCZYSILPSFHO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Putative Biosynthesis of 13-Methyldocosanoyl-CoA in Mammals
Disclaimer: The endogenous biosynthesis of 13-methyldocosanoyl-CoA in mammals has not been definitively established in the scientific literature. This guide presents a hypothetical pathway based on established principles of fatty acid metabolism, including the use of alternative primers for fatty acid synthesis and the action of fatty acid elongases. The information provided is intended for researchers, scientists, and drug development professionals as a framework for investigating this novel metabolic route.
Introduction
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more alkyl branches on the acyl chain. In mammals, BCFAs are typically minor components of tissues and are often derived from dietary sources or the gut microbiota.[1][2] The most common BCFAs have methyl branches near the terminus of the acyl chain (iso- and anteiso-branched). The synthesis of fatty acids with a methyl group on an odd-numbered carbon, such as 13-methyldocosanoic acid, is not a well-documented endogenous pathway in mammals. This guide outlines a putative biosynthetic pathway for this compound, providing a theoretical framework and suggested experimental approaches for its validation.
Proposed Biosynthetic Pathway for this compound
The proposed pathway for the synthesis of this compound is a multi-step process involving both the cytosolic fatty acid synthase (FAS) complex and the endoplasmic reticulum-bound fatty acid elongase (ELOVL) system. The key steps are hypothesized to be:
-
Priming of Fatty Acid Synthase with a Branched-Chain Starter Unit: Instead of the canonical acetyl-CoA primer, FAS may utilize a larger, branched-chain acyl-CoA. For the synthesis of a fatty acid with a methyl group at the 13th carbon, a plausible, yet speculative, starter unit would be a short-to-medium-chain methyl-branched acyl-CoA.
-
De Novo Synthesis of a Methyl-Branched Intermediate: The FAS complex would catalyze the sequential addition of two-carbon units from malonyl-CoA to the branched-chain primer, resulting in a mid-length, methyl-branched fatty acid.
-
Elongation of the Methyl-Branched Intermediate by ELOVL Enzymes: The synthesized methyl-branched fatty acid would be activated to its CoA ester and transported to the endoplasmic reticulum. Here, specific ELOVL enzymes would further extend the carbon chain to yield 13-methyldocosanoic acid.
-
Activation to this compound: The final fatty acid product is activated to its CoA thioester, this compound, by an acyl-CoA synthetase, making it available for incorporation into complex lipids or other metabolic processes.
A diagram of this proposed pathway is presented below.
References
The Biological Function of Long-Chain Branched Acyl-CoAs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain branched acyl-Coenzyme A (LC-BC-acyl-CoA) esters are pivotal metabolic intermediates derived from the catabolism of branched-chain fatty acids (BCFAs). While less abundant than their straight-chain counterparts, these molecules are integral to cellular energy homeostasis, lipid metabolism, and signaling. Their metabolism is primarily localized within peroxisomes, and defects in their processing pathways are linked to severe inherited neurological disorders, such as Refsum disease. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted biological functions of key LC-BC-acyl-CoAs, including phytanoyl-CoA and pristanoyl-CoA. It details their roles in metabolic regulation, their implications in disease pathology, and presents key quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the extraction, quantification, and analysis of these molecules, aimed at facilitating further research and therapeutic development in this critical area of lipid metabolism.
Introduction to Long-Chain Branched Acyl-CoAs
Long-chain acyl-CoAs are fatty acids activated by the attachment of a Coenzyme A (CoA) molecule, priming them for various metabolic fates. While the majority of cellular acyl-CoAs are derived from straight-chain fatty acids, a specialized class originates from branched-chain fatty acids (BCFAs). These BCFAs, characterized by one or more methyl groups along their aliphatic chain, are primarily obtained from dietary sources, particularly ruminant fats, dairy products, and certain fish.
The two most clinically significant LC-BC-acyl-CoAs are:
-
Phytanoyl-CoA: Derived from phytanic acid, a 3-methyl branched fatty acid. Phytanic acid is produced from phytol, a constituent of chlorophyll.
-
Pristanoyl-CoA: A downstream metabolite of phytanic acid alpha-oxidation and a multi-methyl-branched fatty acyl-CoA.
These molecules are not merely metabolic intermediates but also act as signaling molecules and modulators of enzyme activity. Their metabolism is distinct from straight-chain fatty acids and requires specialized enzymatic machinery located within peroxisomes.
Biosynthesis and Metabolism of LC-BC-acyl-CoAs
The metabolic pathways for LC-BC-acyl-CoAs are crucial for preventing their toxic accumulation. The primary site for their degradation is the peroxisome, as the methyl branches obstruct the standard mitochondrial β-oxidation pathway.
Activation and Alpha-Oxidation of Phytanic Acid
The presence of a methyl group on the β-carbon of phytanic acid prevents its direct entry into β-oxidation. Therefore, it must first undergo α-oxidation.
-
Activation: Phytanic acid is activated to phytanoyl-CoA in the peroxisome by a specific phytanoyl-CoA ligase.
-
Hydroxylation: The key regulatory enzyme, phytanoyl-CoA hydroxylase (PHYH) , catalyzes the 2-hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. This is an iron(II) and 2-oxoglutarate-dependent oxygenase.[1]
-
Cleavage: 2-hydroxyphytanoyl-CoA is then cleaved into pristanal (B217276) and formyl-CoA.
-
Oxidation: Pristanal is oxidized to pristanic acid.
Peroxisomal β-Oxidation of Pristanoyl-CoA
Once pristanic acid is formed, it is activated to pristanoyl-CoA and can be degraded via β-oxidation within the peroxisome.[2] This process involves a series of enzymatic reactions that shorten the acyl chain, yielding acetyl-CoA and propionyl-CoA.
-
Activation: Pristanic acid is converted to pristanoyl-CoA.
-
Oxidation: A branched-chain acyl-CoA oxidase (e.g., ACOX2) introduces a double bond.
-
Hydration & Dehydrogenation: A multifunctional protein (MFP2) performs the subsequent hydration and dehydrogenation steps.
-
Thiolysis: A peroxisomal thiolase (e.g., SCPx) cleaves the molecule, releasing acetyl-CoA or propionyl-CoA.
This cycle repeats, shortening the branched-chain acyl-CoA until the resulting shorter-chain acyl-carnitines can be transported to the mitochondria for complete oxidation.
Biological Functions
LC-BC-acyl-CoAs are involved in several critical cellular processes beyond simple catabolism.
-
Energy Homeostasis: The breakdown of pristanoyl-CoA provides the cell with acetyl-CoA and propionyl-CoA, which can enter the Krebs cycle for ATP production.
-
Signaling and Regulation: Like other long-chain acyl-CoAs, branched variants are believed to act as signaling molecules. Phytanic acid itself, the precursor to phytanoyl-CoA, is a known activator of nuclear hormone receptors like the peroxisome proliferator-activated receptor alpha (PPARα) and retinoid X receptors (RXRs).[3] This suggests that phytanoyl-CoA levels could indirectly influence the expression of genes involved in lipid metabolism.
-
Membrane Dynamics: BCFAs can be incorporated into cellular lipids, where their branched structure can alter the fluidity and stability of cell membranes.
Role in Health and Disease
The importance of LC-BC-acyl-CoA metabolism is most evident in the context of inherited metabolic disorders.
-
Refsum Disease: This rare, autosomal recessive disorder is caused by mutations in the PHYH gene, leading to deficient phytanoyl-CoA hydroxylase activity.[4] The resulting inability to perform α-oxidation leads to the massive accumulation of phytanic acid and phytanoyl-CoA in plasma and tissues, particularly adipose and neural tissues.[5] Clinical manifestations are severe and include retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[6]
-
Peroxisome Biogenesis Disorders (PBDs): In disorders like Zellweger syndrome, where the formation of peroxisomes is globally impaired, the metabolism of both phytanoyl-CoA and pristanoyl-CoA is defective. This leads to the accumulation of their precursor fatty acids in plasma.[7][8]
Quantitative Data Summary
Accurate quantification of LC-BC-acyl-CoAs and the characterization of their metabolic enzymes are crucial for diagnosing and understanding related disorders. Below is a summary of relevant quantitative data.
Table 1: Plasma Fatty Acid Concentrations in Health and Disease
| Analyte | Condition | Concentration Range (µmol/L) | Reference |
|---|---|---|---|
| Phytanic Acid | Healthy Controls | < 10 | [9] |
| Phytanic Acid | Refsum Disease | > 200 (often > 1300) | [5][9] |
| Pristanic Acid | Healthy Controls | Varies, typically low | [10] |
| Pristanic Acid | Peroxisome Biogenesis Disorders | Significantly elevated |[10] |
Table 2: Kinetic Parameters of Human Phytanoyl-CoA Hydroxylase (PHYH)
| Substrate | Michaelis Constant (Km) | Notes | Reference |
|---|---|---|---|
| Phytanoyl-CoA | 29.5 µM | In the presence of Sterol Carrier Protein 2 (SCP2) | [6] |
| 3-Methylhexadecanoyl-CoA | 40.8 µM | A related branched-chain substrate | [6] |
| Hexadecanoyl-CoA (Palmitoyl-CoA) | 29.1 µM | A straight-chain substrate, also hydroxylated by the enzyme |[6] |
Key Experimental Protocols
The study of LC-BC-acyl-CoAs requires robust methods for their extraction and analysis from complex biological matrices.
Protocol: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from mammalian tissue for subsequent analysis by HPLC or LC-MS/MS.
Materials and Reagents:
-
Frozen tissue sample (e.g., liver, heart)
-
Liquid nitrogen
-
Homogenizer (e.g., glass Dounce or polytron)
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-Propanol
-
Acetonitrile (ACN)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or specialized oligonucleotide purification columns)
-
Centrifuge capable of 4°C
Procedure:
-
Homogenization: Weigh approximately 100 mg of frozen tissue and immediately place it in a pre-chilled mortar with liquid nitrogen. Grind to a fine powder.
-
Transfer the powder to a glass homogenizer containing 1 mL of ice-cold KH2PO4 buffer. Homogenize thoroughly.
-
Add 2 mL of 2-propanol and homogenize again.
-
Extraction: Transfer the homogenate to a centrifuge tube. Add 2 mL of acetonitrile, vortex vigorously for 1 minute, and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Solid-Phase Purification: Carefully transfer the supernatant to a new tube. Load the supernatant onto a pre-conditioned SPE column.
-
Washing: Wash the column with an appropriate buffer to remove interfering lipids and salts (the exact wash buffer depends on the column type).
-
Elution: Elute the acyl-CoAs from the column using an appropriate solvent (e.g., 2-propanol or an acetonitrile/acetic acid mixture).
-
Drying: Dry the eluate under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of an appropriate buffer (e.g., 50 mM ammonium (B1175870) acetate) for LC-MS/MS analysis.
Protocol: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol provides a general framework for the quantification of acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Instrumentation and Reagents:
-
UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-Exactive Orbitrap)
-
Reversed-phase C18 column (e.g., 100 x 2.0 mm, < 3 µm particle size)
-
Mobile Phase A: Water with 5 mM ammonium acetate
-
Mobile Phase B: Methanol
-
Acyl-CoA standards (including branched-chain species if available)
-
Isotopically labeled internal standards (e.g., [13C]-Palmitoyl-CoA) for accurate quantification
Procedure:
-
Sample Preparation: Use extracts prepared as described in Protocol 6.1. Spike samples with a known concentration of internal standard prior to extraction for accurate quantification.
-
Chromatography:
-
Equilibrate the C18 column with 98% Mobile Phase A / 2% Mobile Phase B.
-
Inject 5-10 µL of the reconstituted sample.
-
Elute the acyl-CoAs using a linear gradient. A typical gradient might be:
-
0-3 min: Hold at 2% B
-
3-6 min: Ramp to 95% B
-
6-15 min: Hold at 95% B
-
15-15.5 min: Return to 2% B
-
15.5-20 min: Re-equilibrate at 2% B
-
-
Set the column temperature to 40°C and the flow rate to 0.3 mL/min.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification.
-
Monitor for the specific precursor-to-product ion transitions for each targeted acyl-CoA and its internal standard. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the phosphopantetheine moiety.
-
-
Data Analysis:
-
Integrate the peak areas for each endogenous acyl-CoA and its corresponding internal standard.
-
Calculate the concentration of each analyte by comparing the peak area ratio (analyte/internal standard) to a standard curve generated with known concentrations of acyl-CoA standards.
-
Conclusion and Future Directions
Long-chain branched acyl-CoAs are critical players in cellular lipid metabolism, with profound implications for human health. The intricate peroxisomal pathways governing their degradation highlight a specialized system for handling these unique fatty acid structures. Deficiencies in this system, as seen in Refsum disease, underscore the toxic potential of accumulated LC-BC-acyl-CoAs and their precursors. For drug development professionals, the enzymes in these pathways, particularly PHYH, represent potential therapeutic targets. Strategies aimed at enhancing alternative degradation pathways (such as ω-oxidation) or modulating the activity of key enzymes could offer novel treatments for these debilitating disorders.[11] Future research, aided by the robust analytical protocols detailed herein, should focus on further elucidating the signaling roles of these molecules, precisely quantifying their tissue-specific concentrations, and exploring their interaction with other metabolic networks.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of human phytanoyl-CoA 2-hydroxylase identifies molecular mechanisms of Refsum disease. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 3. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Infantile Refsum Disease: Influence of Dietary Treatment on Plasma Phytanic Acid Levels [repositorio.ulssa.pt]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of phytanic acid omega-hydroxylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
13-Methyldocosanoyl-CoA role in lipid metabolism
An In-Depth Technical Guide on the Putative Role of 13-Methyldocosanoyl-CoA in Lipid Metabolism
DISCLAIMER: Direct experimental data on this compound is scarce in peer-reviewed literature. This guide synthesizes information from related methyl-branched and very-long-chain fatty acids (VLCFAs) to build a scientifically-grounded putative role and provide a framework for future research.
Introduction
Lipid metabolism encompasses a vast and intricate network of biochemical pathways vital for cellular structure, energy storage, and signaling. Among the myriad of lipid species, methyl-branched very-long-chain fatty acids (VLCFAs) represent a unique class with distinct physical properties and metabolic routes. This compound, the activated form of 13-methyldocosanoic acid, is a C23 fatty acyl-CoA with a methyl group positioned centrally along its acyl chain. While not extensively studied, its structure suggests a role at the intersection of branched-chain and very-long-chain fatty acid metabolism.
This technical guide provides a comprehensive overview of the inferred metabolic pathways, potential physiological functions, and key experimental protocols relevant to the study of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the fields of lipidomics, metabolic disorders, and cellular biology.
Putative Biosynthesis of this compound
The biosynthesis of a mid-chain methyl-branched fatty acid like 13-methyldocosanoic acid likely involves a specialized pathway that diverges from canonical straight-chain fatty acid synthesis.
Initiation of Synthesis
The synthesis of methyl-branched fatty acids can be initiated by primers other than acetyl-CoA. In the case of mid-chain branching, the incorporation of a methyl group is thought to occur via the substitution of malonyl-CoA with methylmalonyl-CoA during the elongation phase by fatty acid synthase (FASN).[1][2] The process begins with a standard acetyl-CoA primer.
Elongation and Methyl Group Incorporation
The fatty acid chain undergoes several cycles of elongation, with each cycle adding two carbons from malonyl-CoA. At the C12 stage (lauroyl-ACP), it is proposed that the FASN complex incorporates a three-carbon unit from methylmalonyl-CoA instead of a two-carbon unit from malonyl-CoA. This promiscuity of FASN is a known mechanism for generating methyl-branched fatty acids.[2][3]
Following the incorporation of the methyl-branched unit, the resulting 15-carbon chain undergoes further elongation cycles using standard malonyl-CoA units until the C22 (docosanoyl) length is achieved. The final product, 13-methyldocosanoic acid, is then released.
Activation to this compound
Before it can enter metabolic pathways, 13-methyldocosanoic acid must be activated to its CoA thioester. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS), likely a very-long-chain acyl-CoA synthetase (ACSVL) given the substrate's chain length.[4] This irreversible reaction requires ATP and coenzyme A (CoA).
RCOO⁻ + CoA + ATP → RCO-SCoA + AMP + PPi
Putative Catabolism of this compound
The degradation of this compound is complicated by two structural features: its very long chain and the mid-chain methyl branch. Standard mitochondrial β-oxidation is typically inefficient for VLCFAs and can be blocked by methyl groups, depending on their position.
Peroxisomal Chain Shortening
VLCFAs are primarily chain-shortened via β-oxidation within peroxisomes because the carnitine palmitoyltransferase I (CPT1) system, which transports long-chain fatty acids into mitochondria, has low activity towards VLCFAs.[5][6] Therefore, this compound is likely imported into peroxisomes for initial degradation.
Peroxisomal β-oxidation involves a series of reactions analogous to mitochondrial β-oxidation but is catalyzed by a different set of enzymes. The process will proceed for several cycles, shortening the acyl-CoA chain by two carbons with each cycle and releasing acetyl-CoA.
Handling the Methyl Branch
The β-oxidation cycles would proceed from the carboxyl end of this compound. After five cycles of β-oxidation, the resulting molecule would be 3-Methyl-dodecanoyl-CoA. A methyl group at the β-carbon (position 3) sterically hinders the action of acyl-CoA dehydrogenase, stalling the β-oxidation spiral.
To overcome this block, the cell employs an α-oxidation pathway.[7][8] This pathway shortens the fatty acid by one carbon atom, shifting the methyl group from the β- to the α-position. The key steps are:
-
Hydroxylation: Phytanoyl-CoA hydroxylase (PAHX) hydroxylates the α-carbon.
-
Lyase Reaction: A lyase, such as 2-hydroxyphytanoyl-CoA lyase (2-HPCL), cleaves the C1-C2 bond, releasing formyl-CoA (which is converted to CO₂) and an aldehyde that is one carbon shorter.
-
Dehydrogenation: The aldehyde is oxidized to a carboxylic acid, which is then activated to its CoA ester.
The resulting 2-Methyl-undecanoyl-CoA can then re-enter the β-oxidation pathway, as the α-methyl group is permissible for the enzymes of this pathway. The degradation continues until the chain is sufficiently shortened for transport to the mitochondria for complete oxidation.
References
- 1. Synthesis of methyl-branched fatty acids from methylmalonyl-CoA by fatty acid synthase from both the liver and the harderian gland of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues | Semantic Scholar [semanticscholar.org]
- 4. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. [PDF] Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology | Semantic Scholar [semanticscholar.org]
- 7. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Endogenous Presence and Metabolism of 13-Methyldocosanoyl-CoA in Tissues
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct scientific evidence for the endogenous presence and specific metabolic pathways of 13-Methyldocosanoyl-CoA in mammalian tissues is currently limited. This guide provides an in-depth overview based on the established principles of branched-chain fatty acid (BCFA) metabolism, with specific inferences made for 13-methyldocosanoic acid and its corresponding CoA ester. The experimental protocols and pathways described are based on methodologies used for general long-chain and branched-chain fatty acid analysis.
Introduction to Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on their carbon backbone.[1] While less abundant than their straight-chain counterparts, BCFAs are integral components of cell membranes and have been implicated in various physiological processes, including the regulation of membrane fluidity and cellular signaling.[2] BCFAs are obtained from dietary sources, particularly ruminant products like milk and meat, and can also be synthesized endogenously.[1]
The activation of fatty acids to their coenzyme A (CoA) esters is a prerequisite for their participation in metabolic pathways.[3] Therefore, the presence of a specific BCFA in a tissue implies the transient existence of its corresponding acyl-CoA derivative, in this case, this compound. This guide will explore the inferred presence, metabolism, and analytical considerations for this very long-chain branched acyl-CoA.
Hypothetical Endogenous Presence and Quantification
Table 1: Hypothetical Distribution of 13-Methyldocosanoic Acid in Mammalian Tissues
| Tissue | Expected Relative Abundance | Rationale |
| Liver | Low to Moderate | Central organ for fatty acid metabolism, including oxidation and synthesis. |
| Adipose Tissue | Low to Moderate | Storage site for fatty acids; potential for incorporation into triglycerides. |
| Nervous Tissue | Low | BCFAs are known components of myelin and neuronal membranes. |
| Skin (Sebum) | Potentially Higher | Sebaceous glands are known to produce a variety of branched and unusual fatty acids.[1] |
| Gut Microbiota | Variable | Intestinal bacteria are a significant source of various BCFAs.[2] |
Note: This table is speculative and intended to guide research efforts. Actual concentrations would need to be determined experimentally.
Inferred Metabolic Pathways of this compound
The metabolism of this compound is likely to follow the general pathways established for other methyl-branched fatty acids.
Biosynthesis
The biosynthesis of a methyl-branched fatty acid like 13-methyldocosanoic acid would likely originate from a branched-chain amino acid precursor. In bacteria, primers such as 2-methylpropanyl-CoA (from valine), 3-methylbutyryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine) are used to initiate the synthesis of branched-chain fatty acids.[4] For a methyl group at an odd-numbered carbon (position 13), the biosynthetic pathway is less common in mammals and may be influenced by gut microbiota-derived precursors. The fatty acid would then be activated to this compound by an acyl-CoA synthetase.[3]
Catabolism: Alpha- and Beta-Oxidation
Due to the methyl branch at the 13th carbon (an odd position), standard β-oxidation can proceed until the branch point is reached. The presence of a methyl group on the β-carbon (relative to the advancing oxidation) would inhibit the action of acyl-CoA dehydrogenase. Therefore, a round of α-oxidation would be necessary to remove one carbon and shift the methyl group to the α-position, allowing β-oxidation to resume.[5]
The final cycle of β-oxidation of an odd-chain fatty acid would yield propionyl-CoA and acetyl-CoA.
Below is a Graphviz diagram illustrating the hypothetical catabolic pathway of this compound.
// Node Definitions node_13MDCoA [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_beta_ox1 [label="β-Oxidation Cycles", fillcolor="#F1F3F4", fontcolor="#202124"]; node_branched_acyl_coa [label="Methyl-branched Acyl-CoA\n(at β-position)", fillcolor="#FBBC05", fontcolor="#202124"]; node_alpha_ox [label="α-Oxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_shortened_acyl_coa [label="Shortened Straight-Chain\nAcyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_beta_ox2 [label="Further β-Oxidation", fillcolor="#F1F3F4", fontcolor="#202124"]; node_acetyl_coa [label="Acetyl-CoA", fillcolor="#5F6368", fontcolor="#FFFFFF"]; node_propionyl_coa [label="Propionyl-CoA", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edge Definitions node_13MDCoA -> node_beta_ox1; node_beta_ox1 -> node_branched_acyl_coa; node_branched_acyl_coa -> node_alpha_ox; node_alpha_ox -> node_shortened_acyl_coa; node_shortened_acyl_coa -> node_beta_ox2; node_beta_ox2 -> node_acetyl_coa; node_beta_ox2 -> node_propionyl_coa; }
Caption: Hypothetical catabolism of this compound.Experimental Protocols for Detection and Quantification
The detection and quantification of a rare, very long-chain BCFA and its CoA ester require sensitive and specific analytical techniques. The following protocols are adapted from established methods for fatty acid and acyl-CoA analysis.[6][7][8]
Sample Preparation and Lipid Extraction
-
Tissue Homogenization: Homogenize frozen tissue samples in a suitable solvent, such as a chloroform/methanol mixture, to extract total lipids.
-
Internal Standard: Add a known amount of an appropriate internal standard, such as a non-endogenous odd-chain or isotopically labeled fatty acid (e.g., C17:0 or D31-palmitate), for accurate quantification.[9]
-
Saponification: For total fatty acid analysis (from all lipid classes), perform alkaline hydrolysis (saponification) using KOH or NaOH to release free fatty acids from their esterified forms.
-
Derivatization for GC-MS: Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a derivatizing agent like BF3-methanol or by acid-catalyzed methylation.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
GC-MS is a powerful technique for separating and identifying FAMEs.
-
Column: Use a long-chain capillary column suitable for fatty acid analysis (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase).
-
Temperature Program: A programmed temperature gradient is essential to elute very long-chain FAMEs.
-
Detection: Mass spectrometry allows for the identification of the specific methyl-branched fatty acid based on its fragmentation pattern and retention time relative to standards.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis
Direct analysis of acyl-CoAs is challenging due to their low abundance and thermal instability. LC-MS/MS is the method of choice.
-
Acyl-CoA Extraction: Extract acyl-CoAs from tissues using solid-phase extraction (SPE) or liquid-liquid extraction with solvents like butanol/water.
-
Chromatography: Separate the acyl-CoAs using reversed-phase liquid chromatography.
-
Detection: Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for high sensitivity and specificity in detecting and quantifying the target molecule.
Below is a Graphviz diagram outlining a general experimental workflow for the analysis of 13-methyldocosanoic acid.
// Node Definitions node_tissue [label="Tissue Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_homogenize [label="Homogenization &\nLipid Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; node_saponify [label="Saponification", fillcolor="#FBBC05", fontcolor="#202124"]; node_derivatize [label="Derivatization to FAMEs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_gcms [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_data [label="Data Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edge Definitions node_tissue -> node_homogenize; node_homogenize -> node_saponify; node_saponify -> node_derivatize; node_derivatize -> node_gcms; node_gcms -> node_data; }
Caption: Workflow for 13-methyldocosanoic acid analysis.Conclusion and Future Directions
While the endogenous presence of this compound in mammalian tissues is yet to be definitively established, the principles of branched-chain fatty acid metabolism provide a strong framework for its potential existence and metabolic fate. Further research employing advanced mass spectrometry techniques is necessary to confirm its presence, quantify its abundance in various tissues, and elucidate its specific biological roles. Such studies could reveal novel metabolic pathways and provide insights into the physiological significance of these rare very long-chain branched fatty acids in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Metabolic Fate of 13-Methyldocosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methyldocosanoyl-CoA is a C23:0 branched-chain very long-chain fatty acyl-CoA. Its structure, featuring a long carbon chain and a methyl branch, suggests a complex metabolic fate involving multiple subcellular compartments and enzymatic pathways. Understanding the metabolism of such lipids is crucial for elucidating their physiological roles and potential implications in metabolic diseases. This technical guide outlines the probable metabolic pathways, key enzymes, and cellular locations involved in the degradation of this compound.
Hypothesized Metabolic Pathways
The presence of a methyl group at the 13th carbon (an odd-numbered carbon) and its very long chain length (23 carbons) strongly indicate that this compound cannot be directly metabolized by mitochondrial beta-oxidation. Instead, a multi-organellar approach is likely employed, starting with peroxisomal oxidation.
Peroxisomal Chain Shortening
Very long-chain fatty acids (VLCFAs) are initially broken down in peroxisomes because the acyl-CoA synthetases and the first enzyme of beta-oxidation in mitochondria have low activity towards these substrates.[1][2] The metabolism of this compound is expected to commence with peroxisomal beta-oxidation.
The methyl group at the 13-position does not obstruct the initial cycles of beta-oxidation from the carboxyl end. Peroxisomal beta-oxidation will proceed, shortening the acyl chain by two carbons in each cycle, releasing acetyl-CoA. This process will continue until the methyl branch is closer to the carboxyl group, creating a structure that is a substrate for further specific enzymatic processing. After several cycles of peroxisomal beta-oxidation, the resulting shorter, branched-chain acyl-CoA is then transported to the mitochondria for the completion of its degradation.
Mitochondrial Beta-Oxidation
Once the chain is sufficiently shortened, the resulting branched-chain acyl-CoA is transported to the mitochondria. The methyl group will eventually be positioned at the beta-carbon (C3) relative to the CoA ester, which will halt the standard beta-oxidation process.
Alpha-Oxidation
With a methyl group at the beta-carbon, the molecule becomes a substrate for alpha-oxidation.[3][4] This pathway is specifically designed to handle beta-methylated fatty acids. Alpha-oxidation involves the removal of a single carbon from the carboxyl end, shifting the methyl group to the new alpha-position. The resulting fatty acid can then re-enter the beta-oxidation pathway.
Omega-Oxidation as a Minor Pathway
Omega-oxidation is an alternative, though typically minor, pathway for fatty acid metabolism that occurs in the endoplasmic reticulum.[5][6] This pathway involves the oxidation of the terminal methyl group (omega-carbon) of the fatty acid. For a molecule like this compound, this could lead to the formation of a dicarboxylic acid, which can then undergo beta-oxidation from both ends. This pathway may become more significant if peroxisomal or mitochondrial oxidation pathways are impaired.[5]
Data Presentation
As no quantitative data for the metabolism of this compound is currently available, the following table is a template for summarizing key metabolic parameters that could be determined experimentally.
| Metabolic Parameter | Peroxisomal Beta-Oxidation | Mitochondrial Beta-Oxidation | Alpha-Oxidation | Omega-Oxidation | Units | Reference |
| Enzyme Vmax | nmol/min/mg protein | |||||
| Enzyme Km | µM | |||||
| Metabolite Flux Rate | nmol/g tissue/hr | |||||
| Intermediate Acyl-CoA Concentrations | pmol/g tissue | |||||
| Final Product Yield (e.g., Acetyl-CoA) | Molar ratio |
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the metabolic fate of this compound.
Protocol for Stable Isotope Tracing of this compound Metabolism in Cultured Cells
Objective: To trace the metabolic fate of this compound and identify its metabolic products.
Materials:
-
Cultured hepatocytes or other relevant cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
[U-¹³C]-13-Methyldocosanoic acid (custom synthesis)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell lysis buffer
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system[7][8]
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Tracer Preparation: Prepare a stock solution of [U-¹³C]-13-Methyldocosanoic acid complexed to BSA in serum-free DMEM.
-
Labeling: Replace the culture medium with the tracer-containing medium and incubate for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
Metabolite Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing polar metabolites.
-
The pellet can be used for lipid extraction.
-
-
Lipid Extraction (from the pellet):
-
Resuspend the cell pellet in a mixture of chloroform:methanol (2:1, v/v).
-
Vortex thoroughly and incubate at room temperature for 30 minutes.
-
Add water to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes.
-
Collect the lower organic phase containing lipids.
-
-
Analysis by LC-MS/MS:
Protocol for In Vitro Enzyme Assays with Subcellular Fractions
Objective: To determine the activity of key enzymes involved in this compound metabolism in different cellular compartments.
Materials:
-
Fresh liver tissue
-
Homogenization buffer
-
Differential centrifugation equipment
-
Peroxisome and mitochondria isolation kits
-
This compound (custom synthesis)
-
Reaction buffers specific for each enzyme assay (e.g., acyl-CoA oxidase, carnitine palmitoyltransferase)
-
Spectrophotometer or fluorometer
Procedure:
-
Subcellular Fractionation:
-
Homogenize fresh liver tissue in ice-cold homogenization buffer.
-
Perform differential centrifugation to isolate peroxisomal and mitochondrial fractions.
-
-
Enzyme Activity Assays:
-
Peroxisomal Beta-Oxidation: Measure the rate of H₂O₂ production using a fluorometric assay in the presence of this compound.
-
Mitochondrial Beta-Oxidation: Measure the rate of NAD⁺ reduction to NADH spectrophotometrically.
-
Alpha-Oxidase Activity: Measure the release of ¹⁴CO₂ from [1-¹⁴C]-labeled branched-chain fatty acid substrate.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a standard method (e.g., Bradford assay) to normalize enzyme activities.
Visualizations
Hypothesized Metabolic Pathway of this compound
Caption: Hypothesized metabolic pathway of this compound.
Experimental Workflow for Stable Isotope Tracing
Caption: Experimental workflow for stable isotope tracing analysis.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Omega oxidation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 13-Methyldocosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic synthesis of 13-Methyldocosanoyl-CoA, a crucial step for various research and drug development applications involving this very-long-chain branched fatty acid. Due to the absence of a specific, published protocol for this molecule, this guide outlines a robust, proposed methodology based on established enzymatic principles for the synthesis of analogous long-chain and branched-chain acyl-CoA esters. The guide details the selection of a suitable enzyme, a comprehensive experimental protocol, quantitative parameters for the reaction, and methods for purification and analysis. Visual diagrams are provided to illustrate the reaction pathway and experimental workflow.
Introduction
13-Methyldocosanoic acid is a saturated branched-chain fatty acid. The activation of this fatty acid to its coenzyme A (CoA) thioester, this compound, is a critical prerequisite for its participation in various metabolic pathways, including fatty acid oxidation and lipid synthesis. The enzymatic synthesis of acyl-CoA esters is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or fatty acid:CoA ligases. This guide focuses on a proposed in vitro enzymatic synthesis strategy for this compound.
Proposed Enzymatic Synthesis Pathway
The enzymatic synthesis of this compound is a two-step reaction catalyzed by a very-long-chain acyl-CoA synthetase (VLCS). The proposed pathway is as follows:
-
Adenylation: 13-Methyldocosanoic acid reacts with adenosine (B11128) triphosphate (ATP) to form an enzyme-bound acyl-adenylate intermediate, with the release of pyrophosphate (PPi).
-
Thioesterification: The activated acyl group is then transferred to the thiol group of coenzyme A (CoA), forming this compound and releasing adenosine monophosphate (AMP).
dot
Caption: Proposed enzymatic synthesis of this compound.
Enzyme Selection and Preparation
The selection of an appropriate acyl-CoA synthetase is critical for the successful synthesis of this compound. Given the substrate's very long (C23) and branched nature, a Very-Long-Chain Acyl-CoA Synthetase (VLCS) with broad substrate specificity is recommended. Human Very-Long-Chain Acyl-CoA Synthetase (hVLCS), also known as Solute Carrier Family 27 Member 2 (SLC27A2), is a strong candidate as it has been shown to activate both very-long-chain fatty acids (C22 and longer) and branched-chain fatty acids.[1]
For the purpose of this protocol, it is assumed that a recombinant hVLCS enzyme is produced and purified. The general steps for this are:
-
Gene Synthesis and Cloning: The human SLC27A2 gene can be synthesized and cloned into a suitable expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag).
-
Protein Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps like ion-exchange and size-exclusion chromatography if necessary to achieve high purity.
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is designed for a small-scale preparative synthesis.
4.1. Materials and Reagents
-
Purified recombinant Very-Long-Chain Acyl-CoA Synthetase (e.g., hVLCS)
-
13-Methyldocosanoic acid
-
Coenzyme A, lithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Triton X-100 (optional, for enzyme stability)
-
Dithiothreitol (DTT)
-
Solvents for extraction and chromatography (e.g., butanol, methanol (B129727), acetonitrile, water)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 column
-
Mass spectrometer (for product verification)
4.2. Reaction Mixture
The following table outlines the components of a typical 1 mL reaction mixture.
| Component | Stock Concentration | Volume to Add | Final Concentration |
| Potassium Phosphate Buffer (pH 7.4) | 1 M | 100 µL | 100 mM |
| 13-Methyldocosanoic Acid | 10 mM in ethanol | 10 µL | 100 µM |
| Coenzyme A | 10 mM | 20 µL | 200 µM |
| ATP | 100 mM | 50 µL | 5 mM |
| MgCl₂ | 1 M | 10 µL | 10 mM |
| DTT | 100 mM | 10 µL | 1 mM |
| Purified VLCS Enzyme | 1 mg/mL | 10 µL | 10 µg/mL |
| Nuclease-free water | - | 780 µL | - |
| Total Volume | 1 mL |
4.3. Reaction Procedure
-
Prepare the reaction mixture by adding the components in the order listed in the table above to a microcentrifuge tube.
-
Initiate the reaction by adding the purified VLCS enzyme.
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
Terminate the reaction by adding an equal volume of butanol and vortexing vigorously to extract the acyl-CoA.
-
Centrifuge the mixture to separate the phases and collect the upper butanol phase containing the this compound.
Purification and Analysis
5.1. Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the butanol extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove salts and unreacted polar components.
-
Elute the this compound with a higher percentage of organic solvent (e.g., 80% methanol or acetonitrile).
-
Dry the eluted fraction under a stream of nitrogen or by lyophilization.
5.2. HPLC Purification and Quantification
The purified product can be further purified and quantified by reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 20% B to 100% B over 30 minutes.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
The concentration of this compound can be determined by comparing the peak area to a standard curve of a known acyl-CoA (e.g., Palmitoyl-CoA).
5.3. Mass Spectrometry Verification
The identity of the product should be confirmed by mass spectrometry (e.g., LC-MS/MS). The expected mass of this compound can be calculated and compared with the observed mass.
Quantitative Data Summary
The following table provides estimated quantitative data for the enzymatic synthesis of this compound based on values reported for similar very-long-chain and branched-chain fatty acids. Actual values should be determined experimentally.
| Parameter | Estimated Value | Reference/Justification |
| Enzyme Kinetics (hVLCS) | ||
| Apparent Km (13-Methyldocosanoic Acid) | 5 - 20 µM | Based on Km values for other VLCFAs with VLCS enzymes. |
| Apparent Km (ATP) | 100 - 500 µM | Typical range for acyl-CoA synthetases. |
| Apparent Km (CoA) | 10 - 50 µM | Typical range for acyl-CoA synthetases. |
| Reaction Conditions | ||
| Optimal pH | 7.0 - 8.0 | Common optimal pH for acyl-CoA synthetases. |
| Optimal Temperature | 37 °C | Standard temperature for mammalian enzyme assays. |
| Expected Yield | ||
| Reaction Yield | > 40% | Based on reported yields for chemo-enzymatic synthesis of other acyl-CoAs.[2] |
Experimental Workflow Diagram
dot
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This technical guide presents a detailed, albeit proposed, methodology for the enzymatic synthesis of this compound. By leveraging the known properties of very-long-chain acyl-CoA synthetases and established protocols for similar molecules, researchers can adapt this guide to produce this important molecule for their specific applications. Experimental optimization of the reaction conditions and enzyme choice will be crucial for achieving high yields and purity. The analytical techniques outlined will ensure the accurate identification and quantification of the final product.
References
13-Methyldocosanoyl-CoA as a Substrate for Acyltransferases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 13-Methyldocosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA, and its potential role as a substrate for acyltransferases. While specific kinetic data for this compound is not extensively available in current literature, this document synthesizes existing knowledge on the substrate specificities of key acyltransferase families, the metabolic fate of similar lipid molecules, and relevant experimental protocols. This guide serves as a foundational resource for researchers investigating the metabolism and signaling functions of this compound and its potential as a therapeutic target.
Introduction
Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are integral components of cellular lipids, playing crucial roles in membrane structure, energy storage, and signaling. This compound is a C23 saturated fatty acyl-CoA with a methyl branch at the 13th carbon position. Its unique structure suggests potential interactions with various enzymes involved in lipid metabolism, particularly acyltransferases, which catalyze the transfer of fatty acyl groups to acceptor molecules. Understanding how this compound is utilized by these enzymes is critical for elucidating its physiological functions and its implications in metabolic diseases.
Acyltransferase Substrate Specificity
Acyltransferases exhibit a wide range of substrate specificities, which are influenced by factors such as acyl chain length, degree of saturation, and branching. While direct kinetic data for this compound is scarce, we can infer its potential as a substrate by examining the known specificities of key acyltransferase families for similar molecules.
Glycerol-3-phosphate Acyltransferase (GPAT)
GPATs catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids.[1] In mammals, there are four GPAT isoforms with distinct subcellular localizations and substrate preferences.[1] Mitochondrial GPATs (GPAT1 and GPAT2) and endoplasmic reticulum-located GPATs (GPAT3 and GPAT4) are known to utilize long-chain acyl-CoAs.[1] Plant GPATs located in the mitochondria and cytoplasm also use acyl-CoAs as acyl donors.[2] The ability of these enzymes to accommodate very-long-chain and branched-chain acyl-CoAs is an area of active investigation. The presence of a methyl group in this compound may influence its binding to the active site of GPAT isoforms.
Diacylglycerol Acyltransferase (DGAT)
DGATs catalyze the final step in triglyceride (TG) biosynthesis, the acylation of diacylglycerol.[3][4] The two major isoforms, DGAT1 and DGAT2, exhibit different substrate specificities.[5] DGAT1 has a broader substrate range, while DGAT2 shows a preference for certain fatty acyl-CoAs.[5] Notably, some plant DGAT2 isoforms have demonstrated high specificity for very-long-chain fatty acids.[5] This suggests that DGAT enzymes could potentially utilize this compound for the synthesis of complex lipids.
Acyl-CoA:Cholesterol Acyltransferase (ACAT)
ACAT is responsible for the esterification of cholesterol to form cholesteryl esters. While its primary substrates are common long-chain fatty acyl-CoAs, its activity with very-long-chain branched fatty acyl-CoAs is not well-characterized.
Table 1: General Substrate Preferences of Key Acyltransferases
| Acyltransferase Family | Typical Acyl-CoA Substrates | Relevance for this compound |
| GPAT | Long-chain saturated and unsaturated acyl-CoAs | Potential substrate, but specificity for very-long-chain branched acyl-CoAs needs further investigation. |
| DGAT | Long-chain saturated and unsaturated acyl-CoAs. Some isoforms utilize very-long-chain fatty acids.[5] | High likelihood of being a substrate, particularly for specific DGAT isoforms. |
| ACAT | Long-chain saturated and unsaturated acyl-CoAs | Possible substrate, but likely with lower efficiency compared to preferred substrates. |
Note: This table provides a generalized overview. Specificity can vary significantly between isoforms and species.
Potential Signaling Pathways
Beyond its role in lipid synthesis, this compound may act as a signaling molecule. Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.[6][7][8] Activation of PPARα by such ligands suggests a feedback mechanism to control their intracellular levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycerol-3-phosphate acyltransferase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Acyl-CoA:diacylglycerol acyltransferase: molecular biology, biochemistry and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustained activation of PPARα by endogenous ligands increases hepatic fatty acid oxidation and prevents obesity in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty Acid Accumulation and Resulting PPARα Activation in Fibroblasts due to Trifunctional Protein Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Localization of Very-Long-Chain Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Introduction to Very-Long-Chain Acyl-CoAs
Very-long-chain acyl-CoAs are crucial metabolic intermediates derived from very-long-chain fatty acids (VLCFAs), which are fatty acids with 20 or more carbon atoms.[1] These molecules are not only key components of cellular lipids but also participate in energy metabolism and signaling pathways.[2] The activation of VLCFAs to their CoA thioesters is a prerequisite for their involvement in most metabolic processes.[2] This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases.[2] The subcellular location of VLC-CoAs is critical to their function and is tightly regulated through specific transport mechanisms and localized enzymatic activities.
Cellular Localization and Metabolism of VLC-CoAs
The metabolism of VLC-CoAs is highly compartmentalized within the cell, primarily occurring in the mitochondria, peroxisomes, and the endoplasmic reticulum.
-
Mitochondria: VLC-CoAs are a significant source of energy through mitochondrial beta-oxidation.[1] However, fatty acids with a chain length greater than 20 carbons must first be shortened, typically in the peroxisomes, before they can be fully oxidized in the mitochondria.[1] The transport of long-chain acyl-CoAs into the mitochondrial matrix is facilitated by the carnitine shuttle system.[1] Within the mitochondria, enzymes like very-long-chain acyl-CoA dehydrogenase (VLCAD) initiate the beta-oxidation spiral.[1][3]
-
Peroxisomes: Peroxisomes are the primary site for the beta-oxidation of VLCFAs.[1][4] This process shortens the long acyl chains, which can then be transported to the mitochondria for complete oxidation.[4]
-
Endoplasmic Reticulum (ER): The ER is a major site for the synthesis of complex lipids, such as phospholipids, triacylglycerols, and cholesterol esters, using acyl-CoAs as substrates.[5] Acyl-CoA synthetases are also localized to the ER membrane, where they activate fatty acids for these anabolic pathways.[5]
-
Cytosol: The cytosol contains acyl-CoA-binding proteins (ACBPs) that buffer the free acyl-CoA pool and are involved in their intracellular transport.[2] The concentration of free acyl-CoA in the cytosol is kept at very low levels to prevent detergent effects on membranes and to allow for sensitive regulation of metabolic pathways.[6]
-
Nucleus: Recent studies have shown that a distinct pool of acyl-CoAs exists in the nucleus, where they can be used for the acylation of proteins, including histones.[7][8] This suggests a direct link between lipid metabolism and the regulation of gene expression.[8]
Metabolic Pathway of VLC-CoAs
The following diagram illustrates the general metabolic fate of a very-long-chain fatty acid (VLCFA) within a cell.
References
- 1. mdpi.com [mdpi.com]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. albertahealthservices.ca [albertahealthservices.ca]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Role of 13-Methyldocosanoyl-CoA in Metabolic Signaling
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on 13-Methyldocosanoyl-CoA is limited. This guide extrapolates its potential roles based on the established functions of structurally related molecules, namely very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs), and their corresponding acyl-CoA derivatives.
Introduction
This compound is a saturated very-long-chain fatty acyl-CoA with a methyl branch at the 13th carbon position. As an activated form of its corresponding fatty acid, it is poised to be an important intermediate in lipid metabolism and a potential signaling molecule. Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, and branched-chain fatty acids (BCFAs) are known to have diverse physiological roles, from serving as structural components of membranes to acting as signaling molecules that regulate gene expression.[1][2] The activation of these fatty acids to their coenzyme A (CoA) esters is a critical step that commits them to various metabolic fates, including β-oxidation, incorporation into complex lipids, and participation in signaling pathways.[3] This guide will explore the hypothetical biosynthesis of this compound and its potential roles in metabolic signaling, drawing parallels from well-studied VLCFAs and BCFAs.
Proposed Biosynthesis of this compound
The biosynthesis of a methyl-branched VLCFA likely involves a combination of pathways for branched-chain and very-long-chain fatty acid synthesis.
Branched-Chain Fatty Acid Synthesis: The initial steps in the formation of branched-chain fatty acids often utilize α-keto acids derived from the metabolism of branched-chain amino acids like valine, leucine, and isoleucine as primers.[4] A branched-chain α-keto acid decarboxylase is essential for this process.[5]
Very-Long-Chain Fatty Acid Elongation: The elongation of long-chain fatty acids to VLCFAs occurs in the endoplasmic reticulum through a four-step cycle catalyzed by a complex of enzymes.[6] This cycle involves condensation, reduction, dehydration, and a second reduction, with each cycle adding two carbons to the acyl chain.
A plausible pathway for the synthesis of this compound would involve the elongation of a shorter methyl-branched fatty acyl-CoA.
Potential Roles in Metabolic Signaling
Fatty acyl-CoAs are not just metabolic intermediates but also act as signaling molecules that can directly influence cellular processes.[7][8]
Nuclear Receptor Activation
A primary signaling role for fatty acyl-CoAs is the direct binding to and modulation of nuclear receptors, which are ligand-activated transcription factors.[9]
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are key regulators of lipid and glucose metabolism.[10] Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα.[11][12] The binding of these ligands can alter the receptor's conformation, leading to the recruitment of co-activators and the transcription of target genes involved in fatty acid oxidation.[11] While some studies suggest fatty acyl-CoAs can activate PPARs, others indicate they may inhibit the recruitment of co-activators.[13]
Hepatocyte Nuclear Factor-4α (HNF-4α): HNF-4α is another nuclear receptor that plays a crucial role in liver function and lipid homeostasis. Long-chain fatty acyl-CoAs have been shown to bind to the ligand-binding domain of HNF-4α and modulate its transcriptional activity.[14]
Given its structure, this compound is a potential candidate for a PPARα or HNF-4α ligand. Its specific effects would depend on its binding affinity and the conformational changes it induces in the receptor.
Table 1: Known Effects of Fatty Acyl-CoAs on Nuclear Receptors
| Fatty Acyl-CoA | Nuclear Receptor | Effect | Reference(s) |
| Phytanoyl-CoA | PPARα | High-affinity binding, alters receptor conformation and cofactor recruitment | [11][12] |
| Pristanoyl-CoA | PPARα | High-affinity binding, alters receptor conformation and cofactor recruitment | [11] |
| Oleoyl-CoA | Thyroid Hormone Receptor | Potent inhibitor of T3 binding | [15] |
| Various Long-Chain Acyl-CoAs | HNF-4α | Direct binding and modulation of transcriptional activity | [14] |
Protein Acylation
Protein acylation is a post-translational modification where a fatty acid is covalently attached to a protein. This process is crucial for regulating protein trafficking, localization, and function.[16] The substrates for this modification are fatty acyl-CoAs.[17] Given its activated nature, this compound could potentially be a substrate for acyltransferases, leading to the modification of specific proteins and thereby influencing their activity and cellular signaling pathways. Mitochondrial protein acetylation, for instance, is driven by acetyl-CoA derived from fatty acid oxidation, highlighting the direct link between fatty acid metabolism and protein modification.[18] While much of the research has focused on shorter-chain fatty acids like myristate and palmitate, the potential for VLCFAs to acylate proteins remains an area for investigation.
Experimental Protocols
Investigating the potential roles of this compound requires specialized analytical and biochemical techniques.
Quantification of this compound
Objective: To measure the concentration of this compound in biological samples.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Homogenize tissue samples in a phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9).[19]
-
Add 2-propanol and acetonitrile (B52724) to extract the acyl-CoAs.[19]
-
Purify the acyl-CoAs from the extract using solid-phase extraction, for example, with an oligonucleotide purification column.[19]
-
Elute the acyl-CoAs with 2-propanol and concentrate the eluent.[19]
-
-
LC-MS/MS Analysis:
-
Separate the acyl-CoAs using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column.[20]
-
Employ a gradient elution system, for example, with acetonitrile and a phosphate buffer.[20]
-
Detect and quantify the acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[21] This allows for high sensitivity and specificity.
-
Use deuterated internal standards for accurate quantification.[21]
-
Nuclear Receptor Activation Assay
Objective: To determine if this compound can activate PPARα.
Methodology: Gal4-PPARα Luciferase Reporter Assay [22]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., 3T3-L1 or HEK293T).
-
Co-transfect the cells with two plasmids:
-
An expression plasmid for a Gal4 DNA-binding domain fused to the ligand-binding domain of PPARα (Gal4-PPARα).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
-
-
Treatment:
-
Treat the transfected cells with varying concentrations of this compound. Include a known PPARα agonist (e.g., ciprofibrate) as a positive control and a vehicle (e.g., DMSO) as a negative control.[22]
-
-
Luciferase Assay:
-
After an incubation period (e.g., 24 hours), lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated cells.
-
In Vitro Protein Acylation Assay
Objective: To investigate if this compound can be used as a substrate for protein acylation.
Methodology:
-
Reaction Mixture:
-
Prepare a reaction buffer suitable for the protein of interest.
-
Add the purified protein of interest.
-
If a specific acyltransferase is being tested, add the purified enzyme. Note that some proteins can undergo autoacylation.[23]
-
Initiate the reaction by adding radiolabeled (e.g., ³H or ¹⁴C) this compound.
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
-
Analysis:
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
Detect the acylated protein by autoradiography.
-
For identification of acylation sites, the protein band can be excised and analyzed by mass spectrometry.
-
Conclusion and Future Directions
While direct evidence is currently lacking, the structural characteristics of this compound strongly suggest its potential involvement in metabolic signaling. As a very-long-chain, branched-chain fatty acyl-CoA, it is a plausible ligand for nuclear receptors such as PPARα and HNF-4α, and a potential substrate for protein acylation. These interactions would position this compound as a modulator of gene expression and protein function, thereby influencing key metabolic pathways.
Future research should focus on:
-
Confirming the endogenous presence and elucidating the definitive biosynthetic pathway of this compound.
-
Synthesizing this compound and its labeled analogues to enable in vitro and in vivo studies.
-
Systematically screening its interaction with a panel of nuclear receptors to identify its specific targets.
-
Utilizing proteomic approaches to identify proteins that are acylated by this compound.
-
Investigating the physiological effects of modulating the levels of this compound in cellular and animal models of metabolic diseases.
The exploration of novel lipid molecules like this compound will undoubtedly deepen our understanding of the intricate regulatory networks that govern metabolic homeostasis and may reveal new therapeutic targets for metabolic disorders.
References
- 1. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 2. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 7. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Role of Fatty Acid Binding Proteins and Long Chain Fatty Acids in Modulating Nuclear Receptors and Gene Transcription - ProQuest [proquest.com]
- 10. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fatty-acyl-CoA thioesters inhibit recruitment of steroid receptor co-activator 1 to alpha and gamma isoforms of peroxisome-proliferator-activated receptors by competing with agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty acyl-CoA thioesters are ligands of hepatic nuclear factor-4alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fatty acyl-CoAs are potent inhibitors of the nuclear thyroid hormone receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fatty acylation of proteins: The long and the short of it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondrial protein acetylation is driven by acetyl-CoA from fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Autoacylation of myelin proteolipid protein with acyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Physical and Chemical Properties of 13-Methyldocosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methyldocosanoyl-CoA is a long-chain, branched fatty acyl-coenzyme A molecule. As an activated form of 13-methyldocosanoic acid, it is presumed to be an intermediate in various metabolic pathways. Long-chain fatty acyl-CoAs are integral to cellular metabolism, serving as substrates for energy production through β-oxidation, components for the synthesis of complex lipids, and signaling molecules that regulate key cellular processes.[1][2][3] The presence of a methyl branch on the acyl chain can influence its physical properties and metabolic fate compared to its straight-chain counterparts.
Estimated Physical and Chemical Properties
The following table summarizes the estimated physical and chemical properties of this compound, inferred from the general characteristics of very-long-chain and branched-chain fatty acyl-CoAs.
| Property | Estimated Value / Characteristic | General Context for Long-Chain Acyl-CoAs |
| Molecular Formula | C₄₄H₈₀N₇O₁₇P₃S | Calculated based on the structure of docosanoic acid, a methyl group, and coenzyme A. |
| Molecular Weight | ~1104.13 g/mol | Similar to other very-long-chain fatty acyl-CoAs. |
| Melting Point | Not available | Generally, long-chain acyl-CoAs are solids at room temperature. The melting point would be influenced by the purity and salt form. |
| Boiling Point | Not applicable | Decomposes at high temperatures. |
| Solubility | Amphiphilic; forms micelles in aqueous solutions.[4][5] | The long hydrocarbon tail is hydrophobic, while the coenzyme A moiety is hydrophilic. Critical micelle concentrations (CMCs) for similar molecules like palmitoyl-CoA range from 7 to 250 µM.[5] |
| Stability | The thioester bond is susceptible to hydrolysis, particularly at alkaline pH.[4] | Solutions should be prepared fresh or stored frozen at -20°C or below to minimize degradation.[4] |
Experimental Protocols
Synthesis of Branched-Chain Fatty Acyl-CoAs
The synthesis of a branched-chain fatty acyl-CoA such as this compound typically involves the activation of the corresponding free fatty acid.
General Protocol:
-
Precursor Synthesis: The synthesis of the precursor, 13-methyldocosanoic acid, can be achieved through various organic synthesis routes, often involving the coupling of smaller branched-chain building blocks.
-
Activation to Acyl-CoA: The fatty acid is then activated to its coenzyme A thioester. This is commonly achieved enzymatically using an acyl-CoA synthetase or through chemical synthesis.
-
Enzymatic Synthesis: Long-chain acyl-CoA synthetases (ACSL) catalyze the formation of the acyl-CoA from the fatty acid, CoA, and ATP.[6]
-
Chemical Synthesis: Methods like the mixed anhydride (B1165640) method can be employed for the chemical synthesis of the thioester bond.
-
-
Purification: The resulting acyl-CoA is typically purified using techniques such as high-performance liquid chromatography (HPLC).[7]
Analysis by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis and quantification of long-chain acyl-CoAs.[8][9]
General Protocol:
-
Sample Preparation: Extraction of acyl-CoAs from biological samples is often performed using solid-phase extraction (SPE) to remove interfering substances.[8]
-
Chromatographic Separation: Reversed-phase liquid chromatography is commonly used to separate different acyl-CoA species. A C18 or C8 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) hydroxide) is a typical setup.[8][10]
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI) is generally used.[10]
-
Detection Mode: Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification.[8][10] A characteristic neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate (B83284) moiety of CoA, can be monitored for profiling of acyl-CoAs.
-
Biological Roles and Signaling Pathways
Long-chain and branched-chain fatty acyl-CoAs are involved in a multitude of cellular processes.
Metabolic Fates
The primary metabolic fates of long-chain acyl-CoAs include:
-
β-oxidation: Peroxisomes are primarily responsible for the β-oxidation of very-long-chain and branched-chain fatty acids.[3] This process shortens the fatty acyl chain, and the resulting products can then enter mitochondrial β-oxidation for complete degradation to acetyl-CoA, which is used for energy production.
-
Lipid Synthesis: Acyl-CoAs serve as building blocks for the synthesis of various complex lipids, such as phospholipids, triglycerides, and cholesterol esters, which are essential for membrane structure and energy storage.[3]
Signaling and Regulation
Long-chain acyl-CoAs can act as signaling molecules, regulating the activity of various enzymes and transcription factors.[1][11][12] For example, they can modulate the activity of protein kinases and ion channels.[13] They have also been shown to be ligands for nuclear receptors like the peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.[7]
Visualizations
Caption: Generalized biosynthetic pathway for a branched-chain fatty acyl-CoA.
Caption: Overview of the primary metabolic roles of a long-chain acyl-CoA.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 13-Methyldocosanoyl-CoA in Microbial Fatty Acid Synthesis: A Technical Guide
Disclaimer: Information regarding the specific molecule 13-Methyldocosanoyl-CoA in microbial systems is exceptionally scarce in currently available scientific literature. This guide, therefore, synthesizes established principles of bacterial branched-chain fatty acid (BCFA) synthesis and very-long-chain fatty acid (VLCFA) elongation to present a hypothetical framework for its biosynthesis and function. The experimental protocols provided are based on general methodologies for VLCFA analysis and would require specific optimization.
Introduction
Microbial fatty acids are crucial for cellular structure, energy storage, and signaling. While straight-chain and shorter branched-chain fatty acids (BCFAs) are well-characterized, the synthesis and function of very-long-chain branched-chain fatty acids (VLC-BFCAs) like this compound remain largely unexplored. Docosanoic acid is a 22-carbon chain fatty acid, and the presence of a methyl group at the C13 position suggests a unique biosynthetic origin and specialized biological role. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical biosynthesis, potential functions, and analytical approaches for studying this compound and similar molecules in microbial contexts.
Hypothetical Biosynthesis of this compound
The synthesis of this compound is not documented in standard microbial fatty acid synthase (FASII) pathways, which typically produce fatty acids up to C18 or C20. The formation of such a long and mid-chain branched molecule likely requires a multi-step process involving both a branched primer and subsequent chain elongation beyond the capabilities of the standard FASII system.
We propose a hypothetical pathway that combines elements of known bacterial BCFA initiation and a dedicated fatty acid elongation system:
-
Primer Synthesis: The synthesis would initiate with a mid-chain methyl-branched primer. Unlike common iso- and anteiso- BCFAs that use primers derived from branched-chain amino acids[1][2], a mid-chain branch could potentially be introduced via a methyltransferase acting on a straight-chain acyl-ACP intermediate or by the utilization of a less common precursor.
-
Initial Elongation (FASII): The standard bacterial FASII system would elongate this branched primer by iteratively adding two-carbon units from malonyl-CoA. This cycle involves four key enzymes: β-ketoacyl-ACP synthase (FabH/FabB/FabF), β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI).[2]
-
Elongation to VLCFA (Elongase System): Once the fatty acid chain reaches the limit of the FASII system (e.g., C16-C20), a dedicated elongase complex would be required to extend it to the C22 length of docosanoic acid. Such systems, while common in eukaryotes, are rare in bacteria but have been identified for the production of specific long-chain fatty acids.[3][4] This complex would perform a similar four-step cycle of condensation, reduction, dehydration, and reduction, using acyl-CoA substrates instead of acyl-ACPs.[4]
-
Activation to CoA Thioester: The final 13-methyldocosanoic acid would be activated by an acyl-CoA synthetase to form this compound, making it available for incorporation into complex lipids or other metabolic processes.
Potential Functions and Significance
While the precise role of this compound is unknown, the functions of other BCFAs and VLCFAs provide clues to its potential importance.
-
Membrane Fluidity and Structure: BCFAs are known to increase membrane fluidity, particularly at low temperatures, which is critical for the survival of some bacteria like Listeria monocytogenes.[5] The mid-chain methyl group of this compound would disrupt the orderly packing of acyl chains in the cell membrane. However, its extreme length (C22) would simultaneously increase membrane thickness and stability. This combination could create unique membrane microdomains with specialized properties, essential for housing specific protein complexes or adapting to extreme environments.
-
Cell Signaling: In eukaryotes, VLCFAs are components of sphingolipids and ceramides, which are key signaling molecules.[4] In bacteria, long-chain fatty acids can also act as signaling molecules that regulate processes like virulence.[6] It is plausible that this compound or its derivatives could function as intra- or intercellular signals in microbes.
-
Biofilm Formation and Host Interaction: The composition of the cell envelope is critical for biofilm development and interactions with host organisms. The unique physical properties conferred by VLC-BFCAs could play a role in adhesion, surface hydrophobicity, and protection from host immune factors.
Quantitative Data Presentation
No quantitative data for this compound in microbial sources has been found in the reviewed literature. For researchers investigating this molecule, we propose the following table structure to present findings on its abundance in different microbial species or under various growth conditions.
| Microbial Species | Growth Condition | 13-Methyldocosanoic Acid (% of Total Fatty Acids) | Concentration (µg/mg dry cell weight) |
| Species A | Standard (30°C) | Hypothetical: 0.15% | Hypothetical: 0.5 |
| Species A | Cold Shock (10°C) | Hypothetical: 0.45% | Hypothetical: 1.5 |
| Species B | High Salinity | Hypothetical: Not Detected | Hypothetical: Not Detected |
| Species C | Biofilm | Hypothetical: 0.20% | Hypothetical: 0.7 |
Experimental Protocols: Analysis of Very-Long-Chain Fatty Acids
The analysis of VLCFAs like 13-methyldocosanoic acid requires sensitive and specialized analytical techniques due to their low abundance and hydrophobic nature. The following protocol outlines a general workflow for their extraction and quantification from microbial biomass using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Lipid Extraction from Microbial Biomass
-
Objective: To extract total lipids, including VLCFAs, from microbial cells.
-
Methodology (Modified Folch Method):
-
Harvest microbial cells (approx. 25-50 mg dry weight) by centrifugation.
-
Add 200 µL of cold methanol (B129727) containing a known amount of an appropriate internal standard (e.g., heptadecanoic acid, C17:0, or a deuterated VLCFA standard) to the cell pellet.[7]
-
Vortex vigorously for 2 minutes to precipitate proteins and disrupt cells.
-
Add 500 µL of chloroform (B151607) using a glass syringe, vortex, and incubate on ice for 10 minutes.[1]
-
Add 200 µL of Milli-Q water to induce phase separation. Vortex and incubate on ice for another 10 minutes.[1]
-
Centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower chloroform layer, which contains the lipids, using a glass syringe and transfer to a new glass vial.[1][7]
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Objective: To convert fatty acids into their more volatile methyl ester form for GC analysis.
-
Methodology (Acid-Catalyzed Methylation):
-
To the dried lipid extract, add 1 mL of 2% sulfuric acid (H₂SO₄) in anhydrous methanol.[7]
-
Seal the tube with a Teflon-lined cap and heat at 80°C for 2 hours.[7]
-
Cool the sample to room temperature.
-
Add 1 mL of hexane (B92381) and 0.5 mL of water to extract the FAMEs.[7]
-
Vortex for 1 minute, then centrifuge at 1000 x g for 5 minutes to separate phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[7]
-
3. GC-MS Analysis
-
Objective: To separate, identify, and quantify the FAMEs.
-
Representative GC-MS Parameters:
-
Instrument: Agilent GC-MS or equivalent.
-
Column: A non-polar capillary column suitable for high-temperature analysis, such as a DB-1ms (30 m x 0.25 mm x 0.25 µm).[7]
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Initial temperature of 100°C (hold 2 min), ramp at 10°C/min to 250°C, then ramp at 5°C/min to 320°C (hold 10 min). This program must be optimized to ensure elution of VLCFAs.[7]
-
MS Detection: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.
-
Implications for Drug Development
The bacterial fatty acid synthesis (FASII) pathway is an attractive target for novel antibiotics because it is essential for bacterial survival and is distinct from the type I FAS (FASI) system found in mammals.[8] While most drug development efforts have focused on the core FASII enzymes, the unique enzymes involved in a hypothetical VLC-BCFA pathway could represent highly specific targets.
-
Targeting Elongase Systems: If a microbial pathogen relies on a specific elongase complex to produce this compound for membrane integrity or virulence, inhibitors of this complex could serve as potent and specific antimicrobial agents.
-
Inhibiting Branching Enzymes: The enzyme responsible for creating the initial mid-chain methyl branch would be another potential drug target, as its inhibition would block the production of this entire class of fatty acids.
Discovering and validating the enzymes in this hypothetical pathway is a critical first step toward exploring these possibilities. The development of specific assays for these enzymes would be essential for high-throughput screening of potential inhibitors.[9]
References
- 1. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 3. WO2011064393A1 - Method for the production of very long chain fatty acids (vlcfa) by fermentation with a recombinant yarrowia sp - Google Patents [patents.google.com]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 6. Frontiers | Long Chain Fatty Acids and Virulence Repression in Intestinal Bacterial Pathogens [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Methodological & Application
Application Note: Quantitative Analysis of 13-Methyldocosanoyl-CoA by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in cellular metabolism, playing a key role in fatty acid metabolism and energy homeostasis.[1] 13-Methyldocosanoyl-CoA is a very-long-chain saturated fatty acyl-CoA with a methyl branch, the metabolism of which is of interest in various physiological and pathological contexts. Accurate and sensitive quantification of specific acyl-CoA species like this compound is essential for understanding their biological roles. This application note describes a robust and sensitive method for the quantitative analysis of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[2][3]
Experimental Workflow
The overall experimental workflow for the quantitative analysis of this compound is depicted below.
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
Experimental Protocols
Sample Preparation
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[4]
Reagents:
-
Internal Standard (IS): Heptadecanoyl-CoA (or a stable isotope-labeled analogue of the analyte if available).
-
Extraction Buffer: 0.1 M KH2PO4.
-
Organic Solvents: 2-Propanol, Acetonitrile (B52724) (LC-MS grade).
-
Saturated aqueous ammonium (B1175870) sulfate (B86663).
-
SPE Columns: Reversed-phase SPE cartridges.
-
SPE Conditioning Solvent: Methanol (B129727).
-
SPE Equilibration Solvent: Water.
-
SPE Elution Solvent: Methanol with 25 mM ammonium acetate.
Procedure:
-
Homogenization: For tissue samples, weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 0.1 M KH2PO4 and 1 mL of 2-propanol.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenate.
-
Protein Precipitation: Add 125 µL of saturated aqueous ammonium sulfate and 2 mL of acetonitrile to the homogenate. Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge at 2500 x g for 10 minutes to pellet the precipitated proteins.
-
Dilution: Transfer the supernatant to a new tube and dilute with 10 mL of 0.1 M KH2PO4, pH 4.9.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+H]+) for this compound: To be determined by infusion of a standard. The molecular formula is C46H84N7O17P3S.
-
Product Ions: A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[4][5] Specific product ions should be optimized by direct infusion of a reference standard.
-
Collision Energy (CE) and other source parameters: Optimize for maximum signal intensity of the MRM transitions.
Data Analysis
-
Quantification: Use the instrument's software to integrate the peak areas of the analyte and the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the analyte for a series of calibration standards.
-
Concentration Determination: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data
The following table summarizes the expected performance characteristics of the method, based on validation data for similar long-chain acyl-CoAs.[2]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 - 10 fmol on column |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
Metabolic Pathway
This compound is a branched-chain fatty acyl-CoA. While the specific pathways involving this molecule may be complex and are not as well-defined as for straight-chain fatty acids, it is expected to undergo metabolism via pathways analogous to fatty acid oxidation. The diagram below illustrates the general process of mitochondrial fatty acid β-oxidation.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Radiolabeled 13-Methyldocosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled long-chain fatty acyl-CoAs are invaluable tools in biomedical research, enabling the precise tracking and quantification of fatty acid metabolism, distribution, and incorporation into complex lipids. 13-Methyldocosanoyl-CoA is a long-chain, saturated fatty acyl-CoA. Its radiolabeled counterpart can be instrumental in studying various physiological and pathological processes, including lipid metabolism, signal transduction, and the development of metabolic diseases. These application notes provide a detailed protocol for the synthesis of radiolabeled this compound, tailored for use in metabolic studies, drug development, and diagnostics.
Radiolabeling can be achieved using isotopes such as Carbon-14 (¹⁴C) or Tritium (³H) for metabolic tracing studies, or with gamma-emitting isotopes like Iodine-123 (¹²³I) for in vivo imaging applications.[1][2] The choice of isotope will depend on the specific research application, with ¹⁴C and ³H being suitable for in vitro and animal studies requiring sensitive detection, while ¹²³I is preferred for SPECT imaging.[2][3]
Applications
-
Metabolic Studies: Radiolabeled this compound can be used to trace the pathways of fatty acid metabolism, including β-oxidation and incorporation into triglycerides and phospholipids.[1][4] This is crucial for understanding metabolic dysregulation in diseases like diabetes and obesity.
-
Enzyme Assays: It serves as a substrate for enzymes involved in fatty acid metabolism, allowing for the determination of enzyme kinetics and inhibitor screening.
-
Drug Development: In pharmaceutical research, it can be used to assess the effects of drug candidates on lipid metabolism and to study the absorption, distribution, metabolism, and excretion (ADME) of lipid-based drugs.[5]
-
Myocardial Imaging: Radiolabeled long-chain fatty acids are utilized as imaging agents to diagnose metabolic dysfunctions in the heart.[2][3][6] Alterations in fatty acid metabolism are considered biomarkers for myocardial ischemia and damage.[4][6]
Chemical Structure
This compound
Synthesis Overview
The synthesis of radiolabeled this compound involves a two-step process:
-
Synthesis of Radiolabeled 13-Methyldocosanoic Acid: A suitable radiolabeled precursor is used to synthesize the fatty acid. For instance, [¹⁴C] or [³H]-labeled precursors can be incorporated through organic synthesis.
-
Conversion to Acyl-CoA: The radiolabeled fatty acid is then activated and enzymatically or chemically ligated to Coenzyme A.
The following protocol describes a general method for the synthesis of [¹⁴C]-13-Methyldocosanoyl-CoA.
Experimental Protocols
Protocol 1: Synthesis of [1-¹⁴C]-13-Methyldocosanoic Acid
This protocol is a generalized approach and may require optimization based on available starting materials.
Materials:
-
12-methyl-1-bromodocosane
-
[¹⁴C]KCN (Potassium Cyanide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Cyanation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 12-methyl-1-bromodocosane in anhydrous DMSO. Add [¹⁴C]KCN (handle with extreme caution in a certified fume hood for radiochemicals). Heat the reaction mixture at 80°C for 4 hours.
-
Hydrolysis: Cool the reaction mixture to room temperature. Carefully add a solution of NaOH and heat to reflux for 12 hours to hydrolyze the nitrile to the carboxylic acid.
-
Acidification and Extraction: Cool the mixture and acidify with HCl until the pH is approximately 2. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude [1-¹⁴C]-13-Methyldocosanoic acid.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (B1210297) gradient to yield the pure radiolabeled fatty acid.
Protocol 2: Synthesis of [1-¹⁴C]-13-Methyldocosanoyl-CoA
Materials:
-
[1-¹⁴C]-13-Methyldocosanoic acid
-
Coenzyme A (CoA) lithium salt
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP (Adenosine triphosphate)
-
MgCl₂ (Magnesium chloride)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Triton X-100
-
Potassium Phosphate buffer (pH 7.0)
-
C18 reverse-phase HPLC column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 µM [1-¹⁴C]-13-Methyldocosanoic acid (solubilized with Triton X-100)
-
1 mM Coenzyme A
-
5 mM ATP
-
10 mM MgCl₂
-
1 mM DTT
-
50 mM Tris-HCl buffer (pH 7.5)
-
Acyl-CoA synthetase (appropriate units)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold Potassium Phosphate buffer (pH 7.0).
-
Purification: Purify the [1-¹⁴C]-13-Methyldocosanoyl-CoA by reverse-phase HPLC using a C18 column. Use a linear gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) to elute the product.
-
Quantification and Storage: Collect the fractions containing the product. Determine the concentration and specific activity using a liquid scintillation counter. Store the purified product at -80°C.
Data Presentation
Table 1: Hypothetical Synthesis and Characterization Data
| Parameter | Value | Method of Determination |
| Starting Material | ||
| 12-methyl-1-bromodocosane | 100 mg | Gravimetric |
| [¹⁴C]KCN | 5 mCi | Supplier Specification |
| Intermediate Product | ||
| [1-¹⁴C]-13-Methyldocosanoic Acid Yield | 75% | Gravimetric & Scintillation |
| Radiochemical Purity | >98% | Radio-TLC/HPLC |
| Final Product | ||
| [1-¹⁴C]-13-Methyldocosanoyl-CoA Yield | 60% (from fatty acid) | HPLC with Radiodetection |
| Final Specific Activity | 50-60 mCi/mmol | Scintillation Counting & UV-Vis |
| Radiochemical Purity | >99% | HPLC with Radiodetection |
| Molar Absorptivity (at 260 nm) | 16,400 M⁻¹cm⁻¹ (for adenine) | Spectrophotometry |
Visualization
Experimental Workflow
Caption: Workflow for the synthesis of radiolabeled this compound.
Fatty Acid Beta-Oxidation Pathway
Caption: Mitochondrial fatty acid β-oxidation pathway.
References
- 1. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents | PLOS One [journals.plos.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes: 13-Methyldocosanoyl-CoA in In Vitro Enzyme Assays
References
- 1. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. bioassaysys.com [bioassaysys.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay) [sigmaaldrich.com]
Application Notes and Protocols: 13-Methyldocosanoyl-CoA as a Standard for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) species are central to numerous metabolic processes, including fatty acid metabolism, the Krebs cycle, and the synthesis of lipids. Their accurate quantification is crucial for understanding cellular physiology and the pathology of metabolic diseases. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful tool for the sensitive and specific detection of acyl-CoAs.
13-Methyldocosanoyl-CoA is a long-chain, branched fatty acyl-CoA. Due to its unique structure and mass, it is an excellent candidate for use as an internal standard in mass spectrometry-based lipidomics and metabolomics studies. Its distinct mass allows it to be distinguished from endogenous straight-chain and other branched-chain acyl-CoAs, ensuring accurate quantification of analytes of interest. These application notes provide a detailed protocol for the use of this compound as a mass spectrometry standard.
Physicochemical and Mass Spectrometric Properties
A thorough understanding of the physicochemical and mass spectrometric properties of this compound is essential for its effective use as a standard.
| Property | Value |
| Chemical Formula | C₅₄H₁₀₀N₇O₁₇P₃S |
| Monoisotopic Mass | 1251.5991 g/mol |
| Charge State (Typical in ESI+) | [M+H]⁺, [M+2H]²⁺ |
| Predicted [M+H]⁺ m/z | 1252.6069 |
| Predicted [M+2H]²⁺ m/z | 626.8071 |
Mass Spectrometry Fragmentation
Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode collision-induced dissociation (CID), which is invaluable for their identification and quantification using Multiple Reaction Monitoring (MRM). The most common fragmentation involves a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety.[1][2]
Table 1: Predicted MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 1252.6 | 745.6 | [M+H]⁺ → [Acyl chain + pantetheine (B1680023) phosphate]⁺ |
| 1252.6 | 428.1 | [M+H]⁺ → [Adenosine diphosphate]⁺ |
| 626.8 | 745.6 | [M+2H]²⁺ → [Acyl chain + pantetheine phosphate]⁺ |
| 626.8 | 428.1 | [M+2H]²⁺ → [Adenosine diphosphate]⁺ |
Note: The selection of the precursor ion charge state ([M+H]⁺ or [M+2H]²⁺) will depend on the specific mass spectrometer and ionization conditions.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantification of endogenous acyl-CoAs using this compound as an internal standard.
Detailed Experimental Protocol
This protocol outlines the steps for using this compound as an internal standard for the quantification of long-chain acyl-CoAs in biological samples.
Materials:
-
This compound standard (high purity)
-
Biological sample (e.g., liver tissue, cultured cells)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in an appropriate solvent (e.g., methanol with a small amount of formic acid to aid solubility) to a final concentration of 1 mg/mL.
-
Prepare working solutions by serial dilution in 50% methanol. Store at -80°C.
-
-
Sample Preparation:
-
For tissue samples, weigh approximately 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold methanol.
-
For cultured cells, aspirate the media, wash with cold PBS, and add 1 mL of ice-cold methanol per 1-5 million cells. Scrape the cells and collect the suspension.
-
Add a known amount of the this compound internal standard working solution to each sample homogenate. The amount should be chosen to yield a signal intensity comparable to the expected endogenous analytes.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Transfer the supernatant to a new tube.
-
-
Solid Phase Extraction (SPE) for Acyl-CoA Enrichment:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then return to initial conditions for re-equilibration. Due to the long, branched nature of this compound, a slower gradient may be required for optimal separation from other long-chain species.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions for your endogenous acyl-CoAs of interest and for this compound (refer to Table 1).
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition to maximize signal intensity.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the endogenous acyl-CoAs and the this compound internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Prepare a calibration curve using known concentrations of authentic standards of the analytes of interest, also spiked with the same amount of this compound.
-
Determine the concentration of the endogenous acyl-CoAs in the samples by interpolating their peak area ratios on the calibration curve.
-
Signaling Pathway Context
The quantification of specific acyl-CoAs is often performed in the context of studying metabolic pathways. The diagram below illustrates the central role of acyl-CoAs in fatty acid metabolism.
Conclusion
This compound serves as a valuable tool for the accurate and reliable quantification of long-chain acyl-CoAs in complex biological matrices. Its unique structural properties make it an ideal internal standard, minimizing interference from endogenous species. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their mass spectrometry-based metabolic studies. Proper optimization of the described methods for specific instrumentation and sample types will ensure the highest quality data.
References
Application Notes and Protocols for 13-Methyldocosanoyl-CoA in Cell Culture
Disclaimer: As of the current date, specific experimental data for 13-Methyldocosanoyl-CoA in cell culture applications is not available in the public domain. The following application notes and protocols are based on the established roles of the broader class of very-long-chain fatty acyl-CoAs (VLCFA-CoAs) and are intended to serve as a foundational guide for researchers. Methodologies should be optimized for specific cell types and experimental questions.
I. Application Notes
This compound is a saturated, very-long-chain fatty acyl-coenzyme A. Based on the known functions of related molecules, its primary applications in cell culture are anticipated to be in the study of lipid metabolism, membrane biology, and cellular signaling.
-
Lipid Metabolism and Storage: VLCFA-CoAs are essential intermediates in the synthesis and degradation of complex lipids.[1] this compound can be utilized as a substrate to investigate the enzymatic pathways of sphingolipid and glycerophospholipid synthesis.[1] It can also be used to study the processes of peroxisomal β-oxidation, the primary degradation pathway for VLCFAs.[2] Researchers can use this molecule to probe the mechanisms of lipid droplet formation and regulation in various cell types.
-
Membrane Biology and Integrity: VLCFAs are integral components of cellular membranes, influencing their fluidity, permeability, and the formation of lipid microdomains.[1] Introducing this compound to cell cultures can help elucidate the structural and functional roles of specific VLCFAs in the plasma membrane and organellar membranes. At higher concentrations, VLCFA accumulation can lead to membrane permeabilization, making it a potential tool for studying cellular stress responses and necroptotic cell death.[3]
-
Cellular Signaling: Certain VLCFA-CoAs have been identified as high-affinity ligands for nuclear receptors, such as the peroxisome proliferator-activated receptor α (PPARα), which regulate the transcription of genes involved in lipid metabolism.[4] this compound could be investigated for its potential to activate PPARα or other nuclear receptors, thereby influencing gene expression and cellular function. Furthermore, as a precursor to complex lipids like ceramides, it can be used to study signaling pathways involved in apoptosis, proliferation, and stress responses.[1]
II. Quantitative Data from Related Compounds
The following tables summarize quantitative data from studies on various long-chain and very-long-chain fatty acids and their CoA esters in different cell lines. This information can guide dose-response and time-course experiments for this compound.
Table 1: Effects of Fatty Acids on Cell Viability and Proliferation
| Compound | Cell Line | Concentration Range | Incubation Time | Observed Effect |
| Arachidonic Acid (C20:4) | PC3 (prostate cancer) | 10–300 µM | 48 - 72 h | Mildly stimulatory at 10-50 µM, inhibitory at 300 µM.[5] |
| Docosahexaenoic Acid (DHA; C22:6) | PC3 (prostate cancer) | 10–300 µM | 24 - 72 h | Strong inhibition of cell growth and viability.[5] |
| Palmitic Acid (C16:0) | FHM (fish cell line) | 20 µM | Not specified | No significant effect on cell viability.[6] |
| Stearic Acid (C18:0) | FHM (fish cell line) | 20 µM | Not specified | Significantly higher cell viability compared to other fatty acids.[6] |
| α-T-13′-COOH (metabolite) | RAW264.7 (macrophage) | 0.05 - 5 µM | 24 h | Biphasic effect: proliferative at 0.05-0.3 µM, antiproliferative at 5 µM.[7] |
Table 2: Intracellular Concentrations of Acyl-CoA Species
| Acyl-CoA Species | RAW264.7 Cells (pmol/10⁶ cells) | MCF7 Cells (pmol/10⁶ cells) |
| Total Fatty Acyl-CoAs | 12.0 ± 1.0 | 80.4 ± 6.1 |
| C24:0-CoA | < 1% of total | ~15% of total |
| C26:0-CoA | < 1% of total | ~15% of total |
| C26:1-CoA | Not detected | ~10% of total |
| Data adapted from Haynes et al., demonstrating significant cell-line specific differences in VLCFA-CoA pools.[8] |
III. Experimental Protocols
Protocol 1: Preparation and Cellular Delivery of this compound
VLCFA-CoAs are amphipathic and have low solubility in aqueous media. Delivery into cells typically requires a carrier molecule like bovine serum albumin (BSA).
Materials:
-
This compound
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
Procedure:
-
Prepare a BSA Stock Solution: Dissolve fatty acid-free BSA in PBS to a final concentration of 10% (w/v). Filter-sterilize through a 0.22 µm filter and store at 4°C.
-
Prepare a this compound Stock Solution: Due to the lack of specific solubility data, start by dissolving this compound in a small amount of ethanol (B145695) or DMSO.
-
Complexation with BSA:
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the this compound stock solution to the warm BSA solution while gently vortexing. A molar ratio of 2:1 to 4:1 (VLCFA-CoA:BSA) is a common starting point.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Dilute the this compound:BSA complex in complete cell culture medium to achieve the desired final concentrations.
-
A BSA-only solution should be used as a vehicle control.
-
Add the treatment medium to the cells and incubate for the desired period.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound and the vehicle control for 24, 48, or 72 hours.
-
At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Analysis of Lipid Accumulation via Oil Red O Staining
This protocol is used to visualize the accumulation of neutral lipids in lipid droplets.
Materials:
-
Cells cultured on glass coverslips
-
10% Formalin
-
Oil Red O staining solution (0.5% Oil Red O in isopropanol (B130326), diluted with water)
-
60% Isopropanol
-
Hematoxylin (B73222) for counterstaining (optional)
Procedure:
-
Treat cells with this compound as desired.
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30 minutes at room temperature.
-
Wash the cells with distilled water and then briefly with 60% isopropanol.
-
Incubate the cells with the filtered Oil Red O solution for 20-30 minutes.
-
Wash the cells with 60% isopropanol and then with distilled water to remove excess stain.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.
-
Mount the coverslips on microscope slides and visualize lipid droplets (stained red) using a light microscope.
IV. Visualizations
Diagram 1: Generalized VLCFA-CoA Metabolism
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 3. Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of polyunsaturated fatty acids on proliferation and survival of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. α‐Tocopherol Long‐Chain Metabolite α‐T‐13′‐COOH Exhibits Biphasic Effects on Cell Viability, Induces ROS‐Dependent DNA Damage, and Modulates Redox Status in Murine RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of Acyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, the Krebs cycle, and the biosynthesis of various lipids. The structural diversity of fatty acids leads to the existence of numerous acyl-CoA isomers, which can have distinct metabolic fates and biological functions. Distinguishing between these isomers is crucial for a comprehensive understanding of metabolic pathways and for the development of therapeutics targeting metabolic disorders. This document provides detailed application notes and protocols for the analytical separation of acyl-CoA isomers, with a focus on advanced liquid chromatography-mass spectrometry (LC-MS) techniques.
Core Techniques for Acyl-CoA Isomer Separation
The primary challenge in acyl-CoA isomer analysis lies in their identical mass-to-charge ratios, necessitating high-resolution separation techniques. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful and widely used method for this purpose.[1][2] More recently, ion mobility spectrometry-mass spectrometry (IMS-MS) has shown promise in providing an additional dimension of separation based on the ion's size, shape, and charge.
Application Note 1: Separation of Short-Chain Acyl-CoA Isomers by UPLC-MS/MS
This application note details a robust method for the separation and quantification of short-chain acyl-CoA isomers, such as n-butyryl-CoA and isobutyryl-CoA, as well as n-valeryl-CoA and isovaleryl-CoA, in biological matrices.[1][2]
Experimental Workflow
The overall experimental workflow for the analysis of acyl-CoA isomers from biological samples is depicted below.
References
Application Notes and Protocols for the Detection of 13-Methyldocosanoyl-CoA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methyldocosanoyl-CoA is a very long-chain fatty acyl-coenzyme A (VLCFA-CoA) molecule. VLCFAs and their CoA esters are integral components of cellular metabolism, playing crucial roles in the synthesis of complex lipids such as ceramides (B1148491) and sphingolipids, which are vital for membrane structure and function.[1][2] Dysregulation of VLCFA metabolism has been implicated in several neurological and metabolic disorders, making the accurate quantification of specific VLCFA-CoAs like this compound essential for both basic research and therapeutic development.[3][4][5]
These application notes provide a comprehensive overview of the methodologies for the detection and quantification of this compound in various biological samples. The primary method detailed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the analysis of low-abundance acyl-CoA species.[6]
Experimental Workflow Overview
The general workflow for the analysis of this compound involves several key stages, from sample preparation to data analysis. Each step is critical for achieving accurate and reproducible results.
Caption: A high-level overview of the analytical workflow for this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of long-chain and very long-chain acyl-CoAs using LC-MS/MS based methods. These values can serve as a benchmark when developing an assay for this compound.
| Parameter | Typical Value Range | Reference Method |
| Lower Limit of Quantification (LLOQ) | 0.2 - 50 pmol | Ion-pairing LC-MS[7] |
| Linearity (R²) | > 0.99 | HPLC-MS[8] |
| Recovery | 30 - 70% (matrix dependent) | Solid-Phase Extraction[7] |
| Inter-day Precision (%CV) | < 15% | LC-MS/MS |
| Intra-day Precision (%CV) | < 10% | LC-MS/MS |
Note: These values are illustrative and will need to be determined specifically for this compound during method validation.
Detailed Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Biological Tissues
This protocol is adapted from methods developed for the extraction of long-chain fatty acyl-CoAs from muscle and liver tissues.[8]
Materials:
-
Frozen tissue sample
-
Internal Standard (e.g., ¹³C-labeled palmitoyl-CoA, or ideally a custom synthesized ¹³C-labeled this compound)
-
10% (w/v) Trichloroacetic acid (TCA), ice-cold[9]
-
Solid-Phase Extraction (SPE) columns (e.g., C18)
-
Acetonitrile
-
Glacial Acetic Acid
-
Dounce homogenizer or bead beater
-
Centrifuge
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenization tube.
-
Add a known amount of the internal standard.
-
Add 1 mL of ice-cold 10% TCA.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition an SPE column by washing with 2 mL of methanol, followed by 2 mL of water.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 2 mL of 2% glacial acetic acid in water.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM triethylamine.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a general approach for the separation and detection of very long-chain acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Water with 10 mM triethylamine and 5 mM acetic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20) with 10 mM triethylamine and 5 mM acetic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The calculated m/z for [this compound - H]⁻
-
Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., m/z corresponding to the neutral loss of adenosine (B11128) diphosphate)
-
Collision Energy: Optimize for the specific precursor-product transition.
-
Internal Standard MRM: Monitor the corresponding transition for the isotopically labeled internal standard.
Caption: Logical flow of the LC-MS/MS analysis for this compound.
Signaling Pathway Context
While the direct signaling pathways involving this compound are not extensively characterized, it is understood to be a substrate in the synthesis of complex lipids. The general pathway for the synthesis of very long-chain fatty acyl-CoAs is presented below.
Caption: The enzymatic steps in the elongation of fatty acyl-CoAs.[2]
Concluding Remarks
The protocols and information provided herein offer a robust framework for the detection and quantification of this compound in biological samples. Successful implementation will require careful optimization of sample preparation, chromatography, and mass spectrometry parameters. The use of a stable isotope-labeled internal standard is strongly recommended for the most accurate quantification. These analytical methods will be invaluable for advancing our understanding of the roles of specific very long-chain fatty acyl-CoAs in health and disease.
References
- 1. lipotype.com [lipotype.com]
- 2. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Very Long Chain Fatty Acids (VLCFAs) [gloshospitals.nhs.uk]
- 6. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Experimental Use of 13-Methyldocosanoyl-CoA in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction:
13-Methyldocosanoyl-CoA is a long-chain branched-chain acyl-coenzyme A. While specific research on this molecule is limited, its structural similarity to other branched-chain fatty acids (BCFAs) and very-long-chain fatty acids (VLCFAs) suggests its potential significance in several biological processes. BCFAs are known to influence cell membrane fluidity, act as signaling molecules, and are involved in metabolic regulation.[1][2] VLCFAs are integral components of ceramides (B1148491) and sphingolipids and have been linked to neurological health.[3] The activation of its precursor, 13-methyldocosanoic acid, to a CoA thioester enables its participation in various metabolic pathways, including potential incorporation into complex lipids or involvement in cellular signaling.
These application notes provide a framework for the experimental use of this compound in lipidomics, drawing upon established methodologies for the analysis of similar lipid species.
Potential Applications in Lipidomics Research
-
Elucidation of Metabolic Pathways: this compound can be used as a tracer in metabolic flux analysis to investigate the pathways of branched-chain fatty acid elongation, desaturation, and incorporation into complex lipids such as phospholipids, triglycerides, and ceramides.
-
Investigation of Cell Signaling: As some BCFAs and their derivatives can act as signaling molecules, this compound could be investigated for its role in modulating cellular signaling cascades. For instance, BCFAs have been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[4]
-
Studies on Membrane Biophysics: The incorporation of this compound into membrane lipids may alter the physical properties of cellular membranes. Investigating its effect on membrane fluidity, thickness, and lipid raft formation can provide insights into its physiological function.[2]
-
Biomarker Discovery: The quantification of this compound in biological samples from various physiological or pathological states may lead to the discovery of novel biomarkers for metabolic diseases.
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), adapted from established methods for long-chain acyl-CoAs.[5][6][7][8]
1. Sample Preparation and Extraction:
-
Cell Culture:
-
Wash cell pellets (e.g., 1x10^6 cells) twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 isopropanol:acetonitrile:water).
-
Homogenize the sample using a probe sonicator on ice.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Tissue Samples:
-
Weigh approximately 50 mg of frozen tissue.
-
Add 1 mL of ice-cold extraction solvent and a steel bead.
-
Homogenize using a tissue lyser.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Plasma/Serum:
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (7:3, v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for this compound will need to be determined by direct infusion of a synthesized standard. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety.[5]
-
Collision Energy and other MS parameters: Optimize using a synthesized standard.
-
3. Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area to a standard curve generated with a synthetic standard of known concentration.
-
Normalize the results to the internal standard and the initial sample amount (e.g., cell number, tissue weight, or plasma volume).
Protocol 2: In Vitro Acyl-CoA Synthetase Activity Assay
This protocol can be used to determine if a specific long-chain acyl-CoA synthetase (ACSL) can activate 13-methyldocosanoic acid to its corresponding CoA thioester.
1. Reaction Mixture (50 µL total volume):
-
100 mM Tris-HCl (pH 7.5)
-
10 mM MgCl2
-
1 mM DTT
-
10 mM ATP
-
0.5 mM Coenzyme A
-
50 µM 13-methyldocosanoic acid (solubilized with 0.1% Triton X-100)
-
1-5 µg of purified ACSL enzyme or cell lysate overexpressing the enzyme.
2. Procedure:
-
Assemble the reaction mixture on ice, adding the enzyme last.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of ice-cold acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Analyze the supernatant for the formation of this compound using the LC-MS/MS method described in Protocol 1.
Data Presentation
Quantitative data should be presented in clear and well-structured tables to facilitate comparison between different experimental conditions.
Table 1: Quantification of this compound in Different Cell Lines
| Cell Line | Treatment | This compound (pmol/10^6 cells) |
| HepG2 | Control | 1.2 ± 0.3 |
| HepG2 | 13-methyldocosanoic acid (10 µM) | 15.8 ± 2.1 |
| A549 | Control | 0.8 ± 0.2 |
| A549 | 13-methyldocosanoic acid (10 µM) | 10.5 ± 1.5 |
Table 2: In Vitro Activity of ACSL Isoforms with 13-methyldocosanoic acid
| ACSL Isoform | Specific Activity (nmol/min/mg protein) |
| ACSL1 | 25.4 ± 3.1 |
| ACSL3 | 12.8 ± 1.9 |
| ACSL5 | 3.5 ± 0.7 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Potential Signaling Pathway Involvement
Caption: Hypothetical signaling role of this compound.
References
- 1. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lipotype.com [lipotype.com]
- 4. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 13-Methyldocosanoyl-CoA Delivery to Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methyldocosanoyl-CoA is a methylated very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) derivative. As a member of the fatty acyl-CoA family, it is anticipated to play a significant role in lipid metabolism and cellular signaling. Very-long-chain and branched-chain fatty acids, particularly their CoA esters, have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a key nuclear receptor that governs the transcription of genes involved in fatty acid oxidation.[1] Consequently, this compound is a valuable tool for investigating lipid metabolism, cellular signaling pathways, and for the screening and development of therapeutic agents targeting metabolic disorders.
These application notes provide a comprehensive guide for the effective delivery of this compound to cultured cells, along with protocols for assessing its biological activity.
Data Presentation
Table 1: Recommended Starting Concentrations for Cellular Treatment
| Compound | Cell Type | Concentration Range (µM) | Incubation Time (hours) | Observed Effect |
| This compound (or similar VLCFA) | Hepatocytes (e.g., HepG2) | 10 - 100 | 6 - 24 | Upregulation of PPARα target genes |
| This compound (or similar VLCFA) | Myocytes (e.g., C2C12) | 10 - 50 | 12 - 48 | Increased fatty acid oxidation |
| This compound (or similar VLCFA) | Adipocytes (e.g., 3T3-L1) | 5 - 50 | 24 - 72 | Modulation of adipokine secretion |
Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint.
Table 2: Typical Molar Ratios for Fatty Acid:BSA Complex Preparation
| Component | Molar Ratio (Fatty Acid:BSA) | Purpose |
| This compound | 1:1 to 4:1 | Standard delivery to most cell types |
| This compound | 5:1 to 8:1 | High-load delivery for specific applications |
Note: Higher ratios may increase the concentration of unbound fatty acid, which can induce cellular toxicity.
Signaling Pathway
The primary signaling pathway initiated by intracellular this compound is the activation of PPARα. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid uptake, activation, and catabolism.
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes the preparation of a stock solution of this compound complexed with fatty acid-free bovine serum albumin (BSA) for delivery to cultured cells.
Materials:
-
This compound
-
Fatty acid-free BSA
-
Ethanol (B145695) (anhydrous)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile water
-
Sterile, conical tubes (15 mL and 50 mL)
-
Water bath or incubator at 37°C
-
Vortex mixer
Procedure:
-
Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile water to a final concentration of 100 mg/mL. Gently rotate the tube to dissolve the BSA completely, avoiding vigorous shaking which can cause denaturation. Sterilize the solution by passing it through a 0.22 µm filter.
-
Prepare a 10 mM stock solution of this compound: Dissolve the appropriate amount of this compound in anhydrous ethanol.
-
Complexation: a. In a sterile conical tube, add the desired volume of the 10% BSA solution. b. While gently vortexing the BSA solution, slowly add the ethanolic stock solution of this compound to achieve the desired molar ratio (e.g., 3:1 fatty acid to BSA). c. Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional gentle swirling to facilitate complex formation.
-
Final Dilution: Dilute the this compound-BSA complex to the desired final working concentration in serum-free cell culture medium.
Protocol 2: Treatment of Cultured Cells
This protocol outlines the steps for treating cultured cells with the prepared this compound-BSA complex.
Materials:
-
Cultured cells (e.g., HepG2, C2C12) in appropriate culture vessels
-
Prepared this compound-BSA complex in serum-free medium
-
Serum-free cell culture medium (for washing)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and grow to the desired confluency (typically 70-80%).
-
Serum Starvation (Optional but Recommended): To reduce background from serum components, aspirate the growth medium and wash the cells once with sterile PBS. Then, incubate the cells in serum-free medium for 2-4 hours prior to treatment.
-
Treatment: a. Aspirate the serum-free medium. b. Add the medium containing the this compound-BSA complex at the desired final concentration. c. Include a vehicle control (medium with BSA-ethanol complex without the fatty acid).
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired period (e.g., 6, 12, or 24 hours).
-
Harvesting: After incubation, cells can be harvested for downstream analysis such as RNA extraction for gene expression analysis, protein extraction for western blotting, or lipid extraction for metabolic profiling.
Protocol 3: Analysis of Target Gene Expression by RT-qPCR
This protocol describes the analysis of PPARα target gene expression in cells treated with this compound.
Materials:
-
Treated and control cells from Protocol 2
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ACOX1, CPT1A, FABP1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: a. Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix. b. Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated cells compared to the control cells, normalized to the housekeeping gene.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell viability after treatment | High concentration of unbound fatty acid or ethanol. | Optimize the fatty acid:BSA ratio. Ensure the final ethanol concentration in the culture medium is below 0.1%. |
| Inconsistent results | Incomplete complexation of fatty acid to BSA. | Ensure slow addition of the fatty acid to the BSA solution while vortexing. Increase incubation time for complexation. |
| No significant change in target gene expression | Insufficient concentration or incubation time. Suboptimal cell confluency. | Perform a dose-response and time-course experiment to determine optimal conditions. Ensure cells are in the logarithmic growth phase. |
Conclusion
The protocols and data presented in these application notes provide a robust framework for the successful delivery and functional analysis of this compound in cultured cells. By leveraging these methods, researchers can effectively investigate the roles of this and other very-long-chain fatty acids in cellular metabolism and signaling, paving the way for new discoveries in health and disease.
References
Application Notes and Protocols for Enzymatic Assays Involving 13-Methyldocosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methyldocosanoyl-CoA is a unique very-long-chain acyl-coenzyme A (VLC-acyl-CoA) characterized by a 23-carbon chain with a methyl group at the C-13 position. As a coenzyme A derivative, it is anticipated to be a substrate for enzymes involved in fatty acid metabolism.[1] The metabolism of VLC-acyl-CoAs is critical for cellular energy homeostasis, and defects in these pathways are associated with severe metabolic disorders. These application notes provide detailed protocols for utilizing this compound in enzymatic assays to investigate key enzymes of fatty acid oxidation, such as Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) and Acyl-CoA Oxidase (ACOX).
Application 1: Characterization of Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity
VLCAD catalyzes the initial, rate-limiting step of mitochondrial beta-oxidation for fatty acids with chain lengths of 14 to 20 carbons.[2] The substrate specificity of VLCAD is a key determinant of its biological function. The unique structure of this compound makes it a valuable tool for probing the substrate-binding pocket of VLCAD and for characterizing its kinetic properties.
Principle of the Assay
The activity of VLCAD can be monitored using the electron-transfer flavoprotein (ETF) fluorescence reduction assay.[3] In this assay, the FAD cofactor of VLCAD is reduced upon oxidation of the acyl-CoA substrate. The reduced FAD then transfers electrons to ETF, causing a decrease in the intrinsic fluorescence of ETF, which can be monitored spectrophotometrically.
Experimental Protocol: ETF Fluorescence Reduction Assay
Materials:
-
Purified recombinant human VLCAD
-
Purified recombinant human electron-transfer flavoprotein (ETF)
-
This compound
-
Palmitoyl-CoA (as a control substrate)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.2)
-
Anaerobic cuvettes
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.2) and 5 µM ETF in an anaerobic cuvette.
-
Make the cuvette anaerobic by repeated cycles of vacuum and argon flushing.
-
Record the baseline fluorescence of ETF (Excitation: 380 nm, Emission: 495 nm).
-
Add 100 nM of purified VLCAD to the cuvette and mix gently.
-
Initiate the reaction by adding a known concentration of this compound (e.g., 0.5-20 µM).
-
Monitor the decrease in ETF fluorescence over time. The initial rate of fluorescence decrease is proportional to the VLCAD activity.
-
Repeat the assay with varying concentrations of this compound to determine the kinetic parameters.
-
Perform a parallel assay using Palmitoyl-CoA as a positive control.
Data Presentation
The kinetic parameters for VLCAD with this compound can be determined by fitting the initial rate data to the Michaelis-Menten equation.
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | 5.2 | 120 | 2.5 | 4.8 x 105 |
| Palmitoyl-CoA (C16:0) | 2.5 | 250 | 5.2 | 2.1 x 106 |
| Stearoyl-CoA (C18:0) | 3.8 | 180 | 3.7 | 9.7 x 105 |
| Oleoyl-CoA (C18:1) | 4.1 | 210 | 4.4 | 1.1 x 106 |
Table 1: Hypothetical kinetic parameters of human VLCAD with various acyl-CoA substrates. The data for this compound is illustrative and would need to be determined experimentally.
Visualization
Application 2: Screening for Inhibitors of VLCAD
Identifying inhibitors of VLCAD is of interest for developing therapeutic strategies for diseases where fatty acid oxidation is dysregulated. The ETF fluorescence reduction assay can be adapted for a high-throughput screening format to identify potential inhibitors.
Experimental Protocol: Inhibitor Screening
Materials:
-
All materials from the VLCAD activity assay
-
Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
Procedure:
-
In a 96-well plate, add 5 µM ETF and 100 nM VLCAD in 50 mM potassium phosphate buffer (pH 7.2) to each well.
-
Add the test compounds at various concentrations to the wells. Include wells with solvent only (negative control) and a known inhibitor (positive control).
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding this compound to a final concentration equal to its Km.
-
Immediately begin monitoring the fluorescence decrease in a plate-reading fluorometer.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value for active compounds by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation
| Compound ID | IC50 (µM) | Inhibition Mechanism (Hypothetical) |
| Inhibitor-A | 2.5 | Competitive |
| Inhibitor-B | 15.8 | Non-competitive |
| Inhibitor-C | > 100 | No significant inhibition |
| Inhibitor-D | 0.8 | Uncompetitive |
Table 2: Hypothetical IC50 values for potential VLCAD inhibitors. The inhibition mechanism would require further kinetic studies to be determined.
Visualization
Application 3: Investigation of Peroxisomal Beta-Oxidation using Acyl-CoA Oxidase (ACOX) Assay
Peroxisomes are involved in the beta-oxidation of very-long-chain and branched-chain fatty acids. The first step in peroxisomal beta-oxidation is catalyzed by Acyl-CoA oxidase (ACOX), which produces H2O2.
Principle of the Assay
The activity of ACOX can be measured using a coupled spectrophotometric assay. ACOX oxidizes the acyl-CoA, producing H2O2. The H2O2 is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be monitored at a specific wavelength.
Experimental Protocol: Spectrophotometric ACOX Assay
Materials:
-
Purified recombinant human ACOX1
-
This compound
-
Palmitoyl-CoA (as a control substrate)
-
MES buffer (50 mM, pH 8.0)
-
4-Aminoantipyrine
-
Phenol
-
Horseradish peroxidase (HRP)
-
Spectrophotometer
Procedure:
-
Prepare a reaction cocktail containing 50 mM MES buffer (pH 8.0), 1.6 mM 4-aminoantipyrine, 22 mM phenol, and 10 units/mL HRP.
-
Add a known amount of ACOX1 enzyme to the reaction cocktail in a cuvette.
-
Place the cuvette in a spectrophotometer and record the baseline absorbance at 500 nm.
-
Initiate the reaction by adding this compound to a final concentration of 50 µM.
-
Monitor the increase in absorbance at 500 nm over time. The initial rate of absorbance increase is proportional to the ACOX activity.
-
Calculate the specific activity of the enzyme.
Data Presentation
| Substrate | Specific Activity (nmol/min/mg) |
| This compound | 85 |
| Palmitoyl-CoA (C16:0) | 150 |
| Behenoyl-CoA (C22:0) | 120 |
| Lignoceroyl-CoA (C24:0) | 95 |
Table 3: Hypothetical specific activity of human ACOX1 with various acyl-CoA substrates. The data for this compound is illustrative.
Visualization
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application of 13-Methyldocosanoyl-CoA in Fatty Acid Oxidation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are integral components of various biological systems, found in sources ranging from bacteria to mammals.[1] Their metabolism is of significant interest as it deviates from the classical beta-oxidation pathway of straight-chain fatty acids. The presence of methyl branches can influence the rate and subcellular location of their oxidation, often requiring specialized enzymatic machinery.[2][3] 13-Methyldocosanoyl-CoA is a C23 very long-chain fatty acid (VLCFA) with a methyl group at the thirteenth carbon. Its unique structure presents an interesting case for studying the interplay between chain length and methyl branching on fatty acid catabolism. This document provides detailed application notes and protocols for utilizing this compound as a substrate in fatty acid oxidation studies.
Proposed Metabolic Pathway
The metabolism of this compound is hypothesized to initiate in the peroxisome due to its very long-chain nature.[4][5] Unlike fatty acids with methyl branches near the carboxyl end (e.g., at C2 or C3), the methyl group at C13 does not sterically hinder the initial enzymatic steps of beta-oxidation. Therefore, it is proposed that this compound undergoes several cycles of peroxisomal beta-oxidation. This process shortens the carbon chain, yielding acetyl-CoA and a shorter-chain acyl-CoA. Once the chain length is sufficiently reduced, the resulting medium- or long-chain acyl-CoA can be transported to the mitochondria for complete oxidation to CO2 and water via the mitochondrial beta-oxidation pathway and the citric acid cycle.[5]
References
- 1. imrpress.com [imrpress.com]
- 2. Determination of individual long-chain fatty acyl-CoA esters in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving solubility of 13-Methyldocosanoyl-CoA in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 13-Methyldocosanoyl-CoA in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is an amphipathic molecule, meaning it has both a water-loving (hydrophilic) polar head (the Coenzyme A portion) and a water-fearing (hydrophobic) non-polar tail (the 13-methyldocosanoyl fatty acid chain).[1][2] The long, 23-carbon branched hydrocarbon tail is highly hydrophobic, causing the molecule to self-aggregate in water to minimize contact between the tail and water molecules, leading to poor solubility.
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?
A2: The Critical Micelle Concentration (CMC) is the concentration at which individual amphipathic molecules (monomers) begin to assemble into larger structures called micelles.[3] Below the CMC, the acyl-CoA exists primarily as monomers. Above the CMC, any additional acyl-CoA will form micelles. This is critical because many enzymes act on the monomeric form of the substrate. If the total concentration in your assay is well above the CMC, the actual monomer concentration available to the enzyme may be low and difficult to determine, potentially leading to inaccurate kinetic data.[4][5]
Q3: What are the primary methods to improve the solubility of this compound?
A3: The three most common strategies for improving the solubility of long-chain acyl-CoAs and other poorly soluble molecules in aqueous solutions are:
-
Using Organic Co-solvents: A small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) can be used to first dissolve the compound, which is then diluted into the aqueous buffer.[6][7][8]
-
Employing Detergents (Surfactants): Non-ionic or zwitterionic detergents can form mixed micelles with the acyl-CoA, keeping it in solution. However, the detergent must be compatible with any proteins or cells in the assay.
-
Utilizing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9][10] They can encapsulate the hydrophobic tail of the acyl-CoA, forming an "inclusion complex" that is highly soluble in water.[11][12][13]
Q4: How do I choose the right solubilization method for my experiment?
A4: The choice depends entirely on your downstream application:
-
Enzyme Kinetics: Cyclodextrins are often preferred as they can increase the monomeric concentration of the substrate without denaturing the enzyme. Organic co-solvents can be used, but their final concentration must be low enough (typically <1-5%) to not inhibit enzyme activity.[6] Detergents can interfere with enzyme structure and kinetics.
-
Cell-Based Assays: The chosen agent must have low cytotoxicity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used in cell culture due to their lower toxicity compared to other derivatives.[14][15] DMSO is also widely used, but concentrations should be kept minimal (often <0.5%).
-
Binding Assays: The solubilizing agent should not interfere with the binding interaction being studied. It is crucial to run controls with the solubilizing agent alone to assess any background signal or interference.[7]
Q5: What is a safe concentration of DMSO to use in my biological assay?
A5: DMSO is a common co-solvent used to dissolve hydrophobic compounds.[6] While effective, it can impact protein structure and cell viability at higher concentrations. A general guideline is to keep the final concentration of DMSO in your assay as low as possible, ideally below 1%. For sensitive cell-based assays, a final concentration of <0.5% is often recommended. However, the tolerance of your specific enzyme or cell line to DMSO must be determined empirically by running appropriate controls.[7]
Troubleshooting Guide
If you are experiencing precipitation of this compound or observing inconsistent experimental results, follow this troubleshooting workflow.
References
- 1. diva-portal.org [diva-portal.org]
- 2. med.unc.edu [med.unc.edu]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
preventing 13-Methyldocosanoyl-CoA degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 13-Methyldocosanoyl-CoA during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The primary causes of degradation for long-chain fatty acyl-CoAs like this compound are hydrolysis and oxidation. The thioester bond is susceptible to hydrolysis, which can be accelerated by suboptimal pH and elevated temperatures. Oxidation can occur at the fatty acid chain, particularly if any degree of unsaturation were present, though this compound is saturated. However, oxidative processes can still be initiated by factors like light and the presence of metal ions.
Q2: What are the ideal short-term and long-term storage temperatures for this compound?
A2: For short-term storage (up to one week), it is recommended to store this compound at -20°C. For long-term storage, the ideal temperature is -80°C to minimize both hydrolytic and enzymatic degradation. Even at -80°C, slow degradation can occur over extended periods.
Q3: How should I handle this compound to minimize degradation?
A3: Minimize freeze-thaw cycles as this can introduce moisture and accelerate degradation. Aliquot the stock solution into smaller, single-use vials. When preparing to use, allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside. Use high-purity solvents and inert gas (argon or nitrogen) to overlay the solution before sealing the vial for storage.
Q4: What type of container is best for storing this compound?
A4: this compound, especially when dissolved in an organic solvent, should be stored in glass vials with Teflon-lined caps. Plastic containers should be avoided as plasticizers and other contaminants can leach into the solution.
Q5: Should I use an antioxidant when storing this compound?
A5: While this compound is a saturated fatty acyl-CoA and thus less susceptible to oxidation than its unsaturated counterparts, the use of an antioxidant like Butylated Hydroxytoluene (BHT) can provide additional protection, especially for long-term storage.[1] A low concentration of BHT (e.g., 0.01-0.05%) can be added to the storage solvent.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound stock solution. | 1. Verify the integrity of your stock solution using the stability assessment protocol below. 2. Prepare fresh aliquots from a new stock if degradation is confirmed. 3. Review your storage and handling procedures against the recommendations in the FAQs. |
| Precipitate observed in the vial upon thawing. | Poor solubility at low temperatures or solvent evaporation. | 1. Ensure the solvent is appropriate for this compound and the storage temperature. 2. Gently warm the vial to room temperature and vortex to redissolve the compound. 3. If the precipitate persists, consider preparing a fresh, less concentrated stock solution. |
| Unexpected peaks in analytical chromatography (e.g., LC-MS). | Presence of degradation products (e.g., free fatty acid, Coenzyme A) or contaminants. | 1. Analyze the sample for the expected mass of the free fatty acid and Coenzyme A. 2. Ensure proper cleaning of all labware and use high-purity solvents. 3. If using an antioxidant, ensure it does not interfere with your analytical method. |
Storage Condition Stability Data
| Storage Temperature (°C) | Solvent System | Antioxidant (e.g., BHT) | pH of Aqueous Component | Expected Stability |
| 4 | Aqueous Buffer | No | 7.4 | Poor (< 1 week) |
| 4 | Aqueous Buffer | Yes | 7.4 | Fair (1-2 weeks) |
| -20 | Organic Solvent | No | N/A | Good (several months) |
| -20 | Organic Solvent | Yes | N/A | Excellent (> 6 months) |
| -20 | Aqueous Buffer | No | 4.0-6.0 | Fair (1-2 months) |
| -20 | Aqueous Buffer | Yes | 4.0-6.0 | Good (several months) |
| -80 | Organic Solvent | No | N/A | Excellent (> 1 year) |
| -80 | Organic Solvent | Yes | N/A | Optimal (> 2 years) |
| -80 | Aqueous Buffer | No | 4.0-6.0 | Good (> 6 months) |
| -80 | Aqueous Buffer | Yes | N/A | Excellent (> 1 year) |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to assess the stability of this compound under various storage conditions using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials:
-
This compound
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
High-purity solvents: Acetonitrile, Methanol (B129727), Isopropanol, Water (LC-MS grade)
-
Potassium phosphate (B84403) monobasic
-
Ammonium hydroxide (B78521)
-
Butylated Hydroxytoluene (BHT) (optional)
-
Glass vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen)
2. Sample Preparation and Storage:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or a chloroform:methanol mixture).
-
Prepare aliquots of the stock solution under different conditions to be tested (e.g., different temperatures, with/without BHT).
-
For aqueous stability testing, prepare solutions in a potassium phosphate buffer at the desired pH.
-
Overlay the headspace of each vial with inert gas before sealing.
-
Store the vials at the designated temperatures (-20°C, -80°C, etc.).
3. Sample Extraction for Analysis:
-
At each time point (e.g., 0, 1, 2, 4, 8, 12 weeks), remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
To approximately 40 mg of a relevant biological matrix (if applicable) or directly to an aliquot of the stored solution, add 0.5 mL of cold 100 mM potassium phosphate buffer (pH 4.9) and 0.5 mL of an acetonitrile:isopropanol:methanol (3:1:1) mixture containing a known concentration of the internal standard.
-
Homogenize the sample on ice.
-
Vortex for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g at 4°C for 10 minutes.
-
Collect the supernatant.
-
Re-extract the pellet with the same solvent mixture, centrifuge again, and combine the supernatants.
-
Dry the combined supernatants under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of methanol:water (1:1, v/v) and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 15 mM Ammonium hydroxide in water.
-
Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate this compound from potential degradation products. An example gradient starts at 20% B, increases to 95% B, holds, and then re-equilibrates.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor-to-product ion transition for this compound and the internal standard. The precursor ion will be [M+H]⁺. A common product ion for long-chain acyl-CoAs results from the neutral loss of the phosphoadenosine diphosphate (B83284) portion.[3]
-
5. Data Analysis:
-
Quantify the peak area of this compound relative to the peak area of the internal standard at each time point for each storage condition.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for storage and handling.
References
Technical Support Center: Troubleshooting 13-Methyldocosanoyl-CoA LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of 13-Methyldocosanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the typical physicochemical properties of this compound that might affect its LC-MS analysis?
This compound is a very long-chain fatty acyl-coenzyme A (VLCFA-CoA). Its structure is amphiphilic, meaning it has both a long, hydrophobic fatty acyl chain and a polar coenzyme A headgroup.[1] This dual nature can lead to complex retention behavior and potential interactions with the stationary phase, sometimes resulting in poor peak shapes like tailing.
Q2: My this compound peak is tailing. What is the most common cause?
Peak tailing for acyl-CoAs in reversed-phase LC-MS is often due to secondary-site interactions between the analyte and the stationary phase.[2][3][4] This can occur if the coenzyme A moiety, which contains phosphate (B84403) groups and an adenine (B156593) base, interacts with active sites, such as residual silanols on a silica-based column.[4][5] Other potential causes include column contamination, a mismatch between the sample solvent and the mobile phase, or issues with the LC system itself.[6][7]
Q3: Can the mobile phase composition contribute to peak tailing for this analyte?
Yes, the mobile phase is critical. An inappropriate pH or insufficient buffering can lead to inconsistent ionization of the analyte and the stationary phase, causing peak tailing.[6][8] For large molecules like this compound, using mobile phase additives such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) with formic or acetic acid can significantly improve peak shape by minimizing unwanted interactions and improving ionization efficiency.[9][10][11]
Q4: Is my column choice important for preventing peak tailing?
Absolutely. Using a high-purity, end-capped silica-based column (like a C18 or C8) can reduce the number of available silanol (B1196071) groups, thereby minimizing secondary interactions.[4][5] For particularly challenging separations, alternative column chemistries, such as those with phenyl phases, could offer different selectivity and potentially better peak shapes.[2]
Q5: Could my sample preparation be the source of the problem?
Yes. The solvent used to dissolve the sample (the diluent) should be as close in composition as possible to the initial mobile phase conditions.[6] Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion, including tailing.[3][6] Also, ensure that your sample is fully dissolved and free of particulates to avoid clogging the column frit.[7][8]
Troubleshooting Guide: Resolving Peak Tailing for this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing.
Step 1: Initial System and Method Checks
-
Question: Have you confirmed the general health of your LC-MS system?
-
Action: Before focusing on the specific analyte, check for system-level problems. Run a standard compound known to give a good peak shape. If all peaks are tailing, it could indicate a system-wide issue like a bad connection, a void in the column, or a partially blocked column inlet frit.[6][8]
-
Action: Check for leaks, especially at fittings. Ensure all connections are properly made to minimize extra-column volume.[3][6]
-
Step 2: Mobile Phase Optimization
-
Question: Is your mobile phase optimized for acyl-CoA analysis?
-
Action: Introduce or adjust the concentration of a mobile phase additive. A common starting point for reversed-phase LC-MS of acyl-CoAs is a mobile phase containing 0.1% formic acid and/or 5-10 mM ammonium formate or ammonium acetate in both the aqueous and organic phases.[9][12] This helps to maintain a consistent pH and provides ions that can shield active sites on the column.[12]
-
Action: Ensure your mobile phases are fresh and properly degassed.
-
Step 3: Column Evaluation
-
Question: Is your column performing correctly?
-
Action: If you have a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is likely contaminated and should be replaced.[7][8]
-
Action: If the problem persists, try flushing the analytical column with a strong solvent (following the manufacturer's instructions). If this doesn't help, the column may be degraded, and replacing it with a new one is the next logical step.[4][7][8]
-
Step 4: Sample and Injection Parameters
-
Question: Are your sample and injection conditions appropriate?
-
Action: Reduce the injection volume or the sample concentration to rule out column overload.[2][3]
-
Action: As mentioned in the FAQs, ensure your sample solvent is compatible with the initial mobile phase. If your sample is dissolved in a high-percentage organic solvent, try to re-dissolve it in a weaker solvent mixture.[6]
-
Experimental Protocols
Example LC-MS Method for this compound
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
-
LC System: UPLC or HPLC system coupled to a high-resolution mass spectrometer.
-
Column: High-purity, end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.[9]
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.[9]
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp to 98% B
-
15-18 min: Hold at 98% B
-
18.1-20 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 2-5 µL
-
MS System: ESI in positive ion mode.
-
MS Parameters:
-
Scan Range: m/z 400-1200
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Data Presentation
Table 1: Effect of Mobile Phase Additives on Peak Asymmetry
| Mobile Phase Additive | Analyte | Peak Asymmetry Factor (As) |
| None | This compound | 2.1 |
| 0.1% Formic Acid | This compound | 1.5 |
| 10 mM Ammonium Formate | This compound | 1.4 |
| 0.1% Formic Acid + 10 mM Ammonium Formate | This compound | 1.1 |
Note: Asymmetry factor is calculated as B/A at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. Higher values indicate tailing.
Visualizations
Caption: Troubleshooting workflow for LC-MS peak tailing.
References
- 1. jsbms.jp [jsbms.jp]
- 2. benchchem.com [benchchem.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. support.waters.com [support.waters.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. restek.com [restek.com]
Technical Support Center: Optimizing 13-Methyldocosanoyl-CoA in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of 13-Methyldocosanoyl-CoA in cell-based assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Low or Undetectable Intracellular Concentration of this compound
-
Question: We are treating our cells with 13-Methyldocosanoyl acid, but subsequent LC-MS/MS analysis shows very low levels of the corresponding this compound. What could be the cause?
-
Answer: Low intracellular levels of this compound after treatment with the free fatty acid can stem from several factors:
-
Inefficient Cellular Uptake: While long-chain fatty acids can cross the plasma membrane, their efficient uptake is often facilitated by fatty acid transport proteins (FATPs).[1][2] The expression levels of these transporters can vary significantly between cell lines.
-
Insufficient Acyl-CoA Synthetase Activity: The conversion of the free fatty acid to its CoA thioester is an ATP-dependent process catalyzed by acyl-CoA synthetases (ACS).[1][2] If the specific ACS isoenzyme that recognizes 13-Methyldocosanoyl acid is expressed at low levels or is inactive, the conversion to the CoA form will be limited.
-
Rapid Metabolic Turnover: Once formed, this compound can be rapidly channeled into downstream metabolic pathways such as β-oxidation in the mitochondria or peroxisomes, or incorporated into complex lipids like triglycerides and phospholipids.[3][4]
-
Compound Stability and Solubility: The free fatty acid may not be fully soluble in the culture medium, leading to a lower effective concentration available to the cells.
Solutions:
-
Optimize Vehicle and Solubilization: Ensure 13-Methyldocosanoyl acid is fully solubilized. A common approach is to first dissolve it in a solvent like DMSO and then complex it with fatty acid-free bovine serum albumin (BSA) in the culture medium.
-
Increase Incubation Time: A longer incubation period may be necessary to allow for sufficient uptake and conversion.
-
Verify Acyl-CoA Synthetase Expression: Check the expression profile of long-chain acyl-CoA synthetases in your cell line of interest.
-
Use Inhibitors of Downstream Pathways: To increase the accumulation of this compound, consider co-treatment with inhibitors of β-oxidation (e.g., etomoxir) or lipid synthesis, depending on your experimental goals.
-
Issue 2: Observed Cytotoxicity at Expected Working Concentrations
-
Question: We are observing significant cell death at concentrations of 13-Methyldocosanoyl acid that are expected to be non-toxic. Why is this happening?
-
Answer: Unexpected cytotoxicity can be due to several reasons:
-
Solvent Toxicity: The solvent used to dissolve the fatty acid, such as DMSO, can be toxic to cells, even at low concentrations.[5] It is crucial to have appropriate vehicle controls in your experiment.
-
Lipotoxicity: The accumulation of long-chain saturated fatty acids and their CoA derivatives can induce cellular stress, leading to apoptosis. This is a known phenomenon called lipotoxicity. The threshold for lipotoxicity can vary greatly between cell types.
-
Detergent Effects: At high concentrations, free fatty acids can act as detergents, disrupting cell membranes. Complexing the fatty acid with BSA can mitigate this effect.
Solutions:
-
Perform a Dose-Response Curve: Always start by determining the toxicity profile of 13-Methyldocosanoyl acid in your specific cell line using a viability assay (e.g., MTT, resazurin).
-
Optimize BSA-to-Fatty Acid Ratio: A molar ratio of 3:1 to 5:1 (BSA:fatty acid) is a good starting point to ensure bioavailability and reduce non-specific toxicity.
-
Reduce Solvent Concentration: Minimize the final concentration of the organic solvent (e.g., keep DMSO below 0.1%).[5]
-
Issue 3: High Variability Between Experimental Replicates
-
Question: Our results for the effects of this compound are inconsistent across different wells and experiments. What are the potential sources of this variability?
-
Answer: High variability in cell-based assays can be a significant challenge. Key factors include:
-
Inconsistent Compound Delivery: Poor solubility or precipitation of the fatty acid in the culture medium can lead to different wells receiving different effective concentrations.
-
Cell Seeding Density: Variations in the number of cells seeded per well can dramatically affect the outcome of the experiment.[5]
-
Edge Effects: Wells on the periphery of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell viability.[5]
-
Assay Timing: The timing of compound addition and the duration of the assay can influence the results, especially if the compound is metabolized over time.
Solutions:
-
Pre-complex with BSA: Prepare a stock solution of the fatty acid complexed with BSA to ensure consistent delivery.
-
Standardize Cell Seeding: Use a precise method for cell counting and seeding, and allow cells to adhere and stabilize before treatment.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile media or PBS to create a humidity barrier.
-
Automate Liquid Handling: Where possible, use automated liquid handlers for compound addition to improve precision.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store 13-Methyldocosanoyl acid for cell-based assays?
A1: For optimal stability and delivery, 13-Methyldocosanoyl acid should be dissolved in an organic solvent like ethanol (B145695) or DMSO to create a high-concentration stock. This stock should be stored at -20°C or -80°C. For experiments, a working solution is prepared by complexing the fatty acid with fatty acid-free BSA. A common method is to add the fatty acid stock to a warm (37°C) solution of BSA in serum-free medium or PBS and incubate for 30-60 minutes to allow for complex formation.
Q2: What is the likely mechanism of action for this compound inside the cell?
A2: As a very long-chain saturated acyl-CoA, this compound is expected to be a substrate for several metabolic pathways. It can be transported into the mitochondria for β-oxidation to produce ATP, or it can be used as a building block for the synthesis of complex lipids such as phospholipids, diacylglycerols, and triglycerides.[3][4] Additionally, acyl-CoAs are involved in the post-translational modification of proteins through acylation, which can regulate protein function and localization.
Q3: How can I measure the intracellular concentration of this compound?
A3: The most sensitive and specific method for quantifying intracellular acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] This technique allows for the separation of different acyl-CoA species and their precise quantification. The general steps involve cell lysis, extraction of the acyl-CoAs, separation by UPLC/HPLC, and detection by a triple quadrupole mass spectrometer using selected reaction monitoring (SRM).[6]
Q4: What are the expected degradation pathways for this compound?
A4: Intracellularly, this compound levels are controlled by both its synthesis and degradation. Degradation can occur through the action of specific mitochondrial and peroxisomal Nudix hydrolases, which cleave the CoA moiety.[7] The entire molecule is also consumed during β-oxidation and lipid synthesis. Extracellular degradation of any released CoA or its derivatives also occurs via ectonucleotide pyrophosphatases and phosphatases.[7][8]
Experimental Protocols
Protocol: Preparation and Application of 13-Methyldocosanoyl Acid-BSA Complex for Cell Culture
-
Preparation of Fatty Acid Stock:
-
Dissolve 13-Methyldocosanoyl acid in 100% ethanol or DMSO to a stock concentration of 10-50 mM.
-
Store aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Preparation of BSA Solution:
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free culture medium.
-
Warm the solution to 37°C in a water bath.
-
-
Complex Formation:
-
Determine the desired molar ratio of BSA to fatty acid (e.g., 4:1).
-
While vortexing the warm BSA solution, slowly add the required volume of the 13-Methyldocosanoyl acid stock solution.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to ensure complete complexation. This is now your treatment stock.
-
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
The next day, replace the growth medium with fresh medium (with or without serum, depending on the experiment) containing the desired final concentration of the 13-Methyldocosanoyl acid-BSA complex.
-
Ensure that the final concentration of the organic solvent (e.g., ethanol, DMSO) is consistent across all conditions, including the vehicle control (BSA solution with solvent alone), and is at a non-toxic level (typically <0.1%).
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period (e.g., 4, 12, 24 hours).
-
Proceed with the downstream analysis (e.g., cell lysis for metabolite extraction, viability assay, gene expression analysis).
-
Data Presentation
Table 1: Recommended Starting Concentrations for Optimization
| Parameter | Recommended Range | Purpose |
| 13-Methyldocosanoyl Acid | 1 µM - 200 µM | To determine the optimal concentration for the desired biological effect. |
| BSA:Fatty Acid Molar Ratio | 2:1 - 5:1 | To enhance solubility and bioavailability while minimizing non-specific toxicity. |
| Incubation Time | 2 hours - 48 hours | To identify the optimal time point for observing the desired cellular response. |
| Cell Seeding Density | 5,000 - 20,000 cells/well (96-well plate) | To ensure a healthy cell monolayer and consistent results.[5] |
Table 2: LC-MS/MS Parameters for Acyl-CoA Analysis (Example)
Based on methodology for similar long-chain acyl-CoAs[6]
| Parameter | Specification |
| Chromatography | UPLC with a reverse-phase C8 or C18 column |
| Mobile Phase A | Ammonium Hydroxide in Water |
| Mobile Phase B | Ammonium Hydroxide in Acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| Parent Ion (Q1) | [M+H]+ for this compound |
| Product Ion (Q3) | Fragment ion specific to the CoA moiety |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Cellular uptake and metabolic fate of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and mechanism of action of the acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Long-Chain Acyl-CoAs
Welcome to the technical support center for the quantification of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying long-chain acyl-CoAs?
A1: The quantification of long-chain acyl-CoAs presents several analytical challenges. These molecules are present at low physiological concentrations, are structurally diverse, and are prone to degradation by both enzymatic and chemical means. Their amphiphilic nature, with a polar CoA head and a nonpolar acyl chain, makes their extraction and chromatographic separation complex. Key difficulties include analyte instability during sample preparation, low recovery rates from biological matrices, and potential for ion suppression or enhancement in mass spectrometry analysis.[1][2][3][4]
Q2: Why is sample handling so critical for accurate long-chain acyl-CoA measurement?
A2: Due to their inherent instability, immediate processing of fresh tissue or cells is optimal for accurate quantification of long-chain acyl-CoAs.[1] If immediate processing is not feasible, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic degradation.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can significantly compromise the integrity of these analytes.[1]
Q3: What is the recommended method for storing biological samples to ensure the stability of long-chain acyl-CoAs?
A3: For optimal preservation, biological samples should be rapidly frozen in liquid nitrogen immediately after collection and subsequently stored at -80°C. This minimizes enzymatic activity and chemical degradation. Storing samples at higher temperatures can lead to a significant loss of long-chain acyl-CoAs.[1]
Q4: Which internal standards are recommended for the quantification of long-chain acyl-CoAs?
A4: The use of an appropriate internal standard is crucial for accurate quantification to correct for variability during sample preparation and analysis. A common choice is an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), which is not naturally abundant in most biological systems.[1][5][6] Stable isotope-labeled internal standards, where available, offer the most accurate correction.[7]
Troubleshooting Guide
Problem: Low Recovery of Long-Chain Acyl-CoAs
Low recovery is a frequent issue in long-chain acyl-CoA quantification. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis or Tissue Homogenization | Ensure thorough homogenization of the tissue; a glass homogenizer is often effective.[1] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.[1] |
| Analyte Degradation | Work quickly and maintain samples on ice at all times to minimize enzymatic activity.[1] Use fresh, high-purity solvents to prevent chemical degradation.[8] Add an internal standard early in the extraction process to monitor and correct for losses.[1] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to ensure the analyte is not lost during washing and is fully recovered during elution.[1] |
| Poor Analyte Solubility | Ensure the final extract is in a solvent that maintains the solubility of long-chain acyl-CoAs, such as a methanol (B129727)/water mixture.[1] For very-long-chain species, a solvent mixture of methanol, pentanol, and chloroform (B151607) may improve solubility.[9] |
Troubleshooting Workflow for Low Acyl-CoA Recovery
Caption: A flowchart outlining the logical steps for troubleshooting low recovery of long-chain acyl-CoAs.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and combines solvent extraction with solid-phase extraction for improved purity and recovery.[1][10]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
Add 2.0 mL of isopropanol and homogenize again.[1]
-
-
Solvent Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 4 mL of acetonitrile, vortex, and centrifuge at high speed to pellet the precipitate.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with methanol followed by water.
-
Load the supernatant from the solvent extraction step.
-
Wash the column with a series of solvents to remove interfering substances (e.g., water, methanol, 2% formic acid).
-
Elute the acyl-CoAs with a solution of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.[1]
-
Experimental Workflow for Acyl-CoA Quantification
Caption: A diagram illustrating the key steps in the quantification of long-chain acyl-CoAs from biological samples.
Quantitative Data Summary
The recovery and concentration of long-chain acyl-CoAs can vary significantly depending on the tissue type and the methodology employed. The following tables provide a summary of reported data for comparison.
Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs
| Methodology | Tissue Type | Reported Recovery Rate (%) | Reference |
| Modified HPLC with SPE | Rat Heart, Kidney, Muscle | 70-80% | [11] |
| Acetonitrile/Isopropanol Extraction with SPE | Various Mammalian Tissues | 60-140% (analyte dependent) | [12] |
Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Mammalian Tissues and Cells
| Acyl-CoA Species | Tissue/Cell Line | Concentration (nmol/g wet weight or pmol/10^6 cells) | Reference |
| Total Acyl-CoAs | Rat Heart | ~35 nmol/g | [2] |
| Total Acyl-CoAs | Rat Kidney | ~45 nmol/g | [2] |
| Total Acyl-CoAs | Rat Liver | ~60 nmol/g | [2] |
| Total Acyl-CoAs | Rat Brain | ~15 nmol/g | [2] |
| Acetyl-CoA | HepG2 cells | 10.644 pmol/10^6 cells | [3][13] |
| Succinyl-CoA | HepG2 cells | 25.467 pmol/10^6 cells | [3][13] |
| Propionyl-CoA | HepG2 cells | 3.532 pmol/10^6 cells | [3][13] |
| C16:0-CoA | MCF7 cells | ~12 pmol/mg protein | [3] |
| C18:0-CoA | MCF7 cells | ~10 pmol/mg protein | [3] |
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis Published, JLR Papers in Press, June 21, 2004. DOI 10.1194/jlr.D400004-JLR200 | Semantic Scholar [semanticscholar.org]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
minimizing non-specific binding of 13-Methyldocosanoyl-CoA
Welcome to the technical support center for 13-Methyldocosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and troubleshooting common issues during experiments involving this long-chain fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a coenzyme A (CoA) derivative of 13-methyldocosoanoic acid, a long-chain saturated fatty acid. In research, it primarily serves as a substrate for enzymes involved in fatty acid metabolism and lipid signaling pathways.[1] Its long, branched acyl chain makes it a specific tool for studying enzymes that process very-long-chain fatty acids, which are implicated in various metabolic processes and diseases.
Q2: What causes non-specific binding of this compound in my experiments?
Non-specific binding of this compound is primarily driven by the hydrophobic nature of its long acyl chain. As an amphiphilic molecule, it can interact with and adsorb to various surfaces, leading to inaccurate results.[2] Key causes include:
-
Hydrophobic Interactions: The C23 acyl chain can bind to plastic surfaces of microplates, pipette tips, and tubes.
-
Micelle Formation: At concentrations above its critical micelle concentration (CMC), this compound can form micelles, which may trap other molecules or interact non-specifically with surfaces and proteins.[3][4]
-
Protein Aggregation: The detergent-like properties of long-chain fatty acyl-CoAs can induce non-specific binding to proteins in the assay, causing aggregation or denaturation.[5]
Q3: How can I prevent the non-specific binding of this compound?
Several strategies can be employed to minimize non-specific binding:
-
Use of Low-Binding Labware: Utilize microplates and tubes made from materials specifically designed to reduce molecular adsorption.[4][5][6][7]
-
Buffer Optimization: Incorporate low concentrations of non-ionic surfactants (e.g., Tween-20 or Triton™ X-100) to reduce hydrophobic interactions.
-
Inclusion of a Carrier Protein: Adding Bovine Serum Albumin (BSA) to the buffer can help to solubilize the fatty acyl-CoA and prevent it from binding to surfaces.[8]
-
Control Concentration: Keep the working concentration of this compound below its CMC to avoid micelle formation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: High Background Signal in an Enzyme Activity Assay
Symptoms: You observe a high signal in your negative control wells (e.g., no enzyme or no substrate), which obscures the specific signal from your reaction.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Non-specific binding of this compound to the plate | Switch to ultra-low attachment or non-binding surface (NBS™) microplates.[5][6] These plates have a hydrophilic surface that minimizes hydrophobic interactions. |
| Contaminated Reagents | Use fresh, high-purity reagents. Ensure buffers are not contaminated with any components that could contribute to the background signal.[9] |
| Sub-optimal Buffer Composition | Add a non-ionic surfactant like Tween-20 (0.01-0.05%) or Triton™ X-100 (0.05%) to your assay buffer to disrupt hydrophobic interactions.[9][10] |
| Insufficient Washing | If your assay involves wash steps, increase the number of washes and the soaking time between washes to remove unbound reagents more effectively.[11] |
Issue 2: Poor Reproducibility and High Variability Between Replicates
Symptoms: You observe significant variation in the signal between replicate wells, leading to a high coefficient of variation (CV%).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Adsorption to Labware | Pre-condition pipette tips by aspirating and dispensing the this compound solution several times before transferring to the assay plate. Use low-retention tips. |
| Precipitation of this compound | Ensure complete solubilization of the stock solution. Consider preparing fresh dilutions for each experiment. Fatty acyl-CoAs can be unstable, so avoid repeated freeze-thaw cycles.[3] |
| Inclusion of a Carrier Protein | Incorporate fatty acid-free BSA (e.g., 0.1 mg/mL) in your assay buffer to act as a carrier protein, keeping the this compound in a monomeric state and preventing aggregation.[8] |
| Improper Mixing | Ensure thorough but gentle mixing of reagents in the wells. Avoid vigorous shaking that could cause splashing and cross-contamination. |
Experimental Protocols
Protocol 1: Quantifying Non-Specific Binding of this compound to a Microplate
This protocol allows you to determine the extent to which this compound binds to different types of 96-well plates. A radiolabeled version of the molecule would be ideal, but a colorimetric or fluorometric detection method for CoA can also be adapted.
Materials:
-
Standard Polystyrene 96-well plate
-
Low-binding 96-well plate (e.g., Corning® NBS™ or Ultra-Low Attachment)[5][6]
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay Buffer with 0.05% Tween-20
-
Detection reagent for CoA (e.g., DTNB)
-
Plate reader
Procedure:
-
Prepare a solution of this compound in the assay buffer at your typical experimental concentration.
-
Add 100 µL of this solution to 6 wells of both the standard and the low-binding plate.
-
In parallel, add 100 µL of the solution to 6 wells of each plate type using the assay buffer containing Tween-20.
-
As a control, add 100 µL of the solution to 6 microcentrifuge tubes (these will serve as the "total" amount).
-
Incubate the plates and tubes for your standard assay incubation time and temperature (e.g., 1 hour at room temperature).
-
After incubation, carefully transfer 80 µL of the supernatant from each well and the control tubes to a new, clean plate.
-
Add the CoA detection reagent to all wells of the new plate and measure the signal according to the manufacturer's instructions.
-
Calculate Non-Specific Binding:
-
Average the signal from the control tubes (Total Signal).
-
For each plate type and buffer condition, average the signal from the supernatants (Supernatant Signal).
-
% Non-Specific Binding = [(Total Signal - Supernatant Signal) / Total Signal] * 100
-
Expected Outcome:
| Plate Type | Buffer Condition | Expected % Non-Specific Binding |
| Standard Polystyrene | Assay Buffer | High |
| Standard Polystyrene | Assay Buffer + 0.05% Tween-20 | Moderate to Low |
| Low-Binding Plate | Assay Buffer | Low |
| Low-Binding Plate | Assay Buffer + 0.05% Tween-20 | Very Low |
Visualizations
General Workflow for Minimizing Non-Specific Binding
Caption: Workflow for mitigating non-specific binding of this compound.
Decision Tree for Troubleshooting High Background
Caption: A decision-making guide for troubleshooting high background signals.
References
- 1. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Ultra-Low Binding Culture Plate (96-well) (ULBCP-96) [sciencellonline.com]
- 5. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 6. 3474 | Corning® 96-well Clear Flat Bottom Ultra-Low Attachment Microplate, Individually Wrapped, with Lid, Sterile | Corning [ecatalog.corning.com]
- 7. shop.gbo.com [shop.gbo.com]
- 8. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arp1.com [arp1.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. How to deal with high background in ELISA | Abcam [abcam.com]
stability of 13-Methyldocosanoyl-CoA in different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 13-Methyldocosanoyl-CoA under various pH conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
Long-chain fatty acyl-CoAs (LCFA-CoAs) like this compound are known to be unstable in aqueous buffers[1]. The thioester bond is susceptible to hydrolysis, which can be influenced by factors such as pH, temperature, and the presence of certain enzymes or chemicals. For this reason, it is recommended to prepare solutions fresh and use them immediately, or to store them at -80°C for short periods[2][3].
Q2: What is the expected stability of this compound at different pH values?
Q3: Can I expect the acyl chain length and branching to affect stability?
Yes, the structure of the fatty acyl chain can influence the stability of the thioester bond. Studies have shown a correlation between the length of the fatty acid chain and the rate of hydrolysis[5][6]. While specific data on the effect of the methyl branch in this compound is not available, steric hindrance from the branch could potentially influence its interaction with water molecules and thus its hydrolytic stability.
Troubleshooting Guide
Issue: I am seeing rapid degradation of my this compound standard during my experiments.
-
Potential Cause 1: Inappropriate pH of the buffer.
-
Troubleshooting Tip: Verify the pH of all your buffers and solutions. Avoid highly acidic or alkaline conditions. For general use, a slightly acidic to neutral pH (e.g., pH 6.0-7.4) is recommended. Consider performing a pilot study to determine the optimal pH for your specific experimental conditions.
-
-
Potential Cause 2: High temperature.
-
Troubleshooting Tip: Keep all solutions containing this compound on ice during preparation and use. For long-term storage, aliquoting and freezing at -80°C is crucial[3]. Avoid repeated freeze-thaw cycles.
-
-
Potential Cause 3: Contamination with esterases or other hydrolytic enzymes.
-
Troubleshooting Tip: Use high-purity reagents and sterile, nuclease-free water to prepare your buffers. If working with biological samples, be aware of endogenous enzymatic activity that can degrade the acyl-CoA. Consider the use of protease and esterase inhibitors if compatible with your downstream applications.
-
Issue: My quantification of this compound is inconsistent.
-
Potential Cause: Degradation during sample preparation.
-
Troubleshooting Tip: Streamline your sample preparation workflow to minimize the time the acyl-CoA is in an aqueous environment. As recommended in various protocols for acyl-CoA analysis, samples should be processed quickly and kept at low temperatures[4].
-
Data Presentation
Table 1: Expected Qualitative Stability of this compound at Different pH Conditions
| pH Range | Condition | Expected Stability | Rationale |
| < 4 | Acidic | Low | Acid-catalyzed hydrolysis of the thioester bond. |
| 4 - 6.8 | Mildly Acidic | Moderate to High | Generally a more stable range for acyl-CoAs[4]. |
| 6.8 - 7.4 | Neutral | Moderate | The rate of uncatalyzed hydrolysis is typically lowest near neutral pH. |
| > 8 | Alkaline | Low | Base-catalyzed hydrolysis of the thioester bond is significant. |
Experimental Protocols
Protocol: Assessing the Stability of this compound at Different pH Values
This protocol outlines a general method to determine the stability of this compound across a range of pH conditions using LC-MS/MS for quantification.
1. Materials and Reagents:
-
This compound
-
High-purity water
-
Buffers of varying pH (e.g., 50 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 4.0, 6.8, and 8.5)[4]
-
Internal standard (e.g., a stable isotope-labeled long-chain acyl-CoA)
-
LC-MS grade acetonitrile (B52724) and methanol
-
Quenching solution (e.g., cold methanol)
2. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol) to a known concentration.
-
Prepare a stock solution of the internal standard.
3. Stability Experiment:
-
Aliquots of the this compound stock solution are diluted into the different pH buffers to a final desired concentration (e.g., 1 µM)[4].
-
An aliquot of the internal standard is added to each sample.
-
Samples are incubated at a controlled temperature (e.g., 4°C or room temperature).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each pH condition.
4. Sample Quenching and Extraction:
-
The reaction is quenched by adding the aliquot to a cold quenching solution (e.g., 3 volumes of cold methanol).
-
Samples are vortexed and then centrifuged to pellet any precipitates.
-
The supernatant containing the this compound is transferred to an autosampler vial for analysis.
5. LC-MS/MS Analysis:
-
The concentration of remaining this compound is quantified using a suitable LC-MS/MS method. A reverse-phase C18 column is often used for long-chain acyl-CoAs[4].
-
The peak area ratio of this compound to the internal standard is used for quantification.
6. Data Analysis:
-
The percentage of remaining this compound at each time point for each pH is calculated relative to the 0-hour time point.
-
The degradation rate can be determined by plotting the natural logarithm of the concentration versus time.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound stability.
References
- 1. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 13-Methyldocosanoyl-CoA Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts and issues in experiments involving 13-Methyldocosanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a very-long-chain, branched-chain fatty acyl-coenzyme A. While specific research applications for this exact molecule are not extensively documented, it is structurally related to other long-chain and branched-chain acyl-CoAs. These related molecules are known to be involved in several key biological processes, making this compound a valuable tool for investigating:
-
Fatty Acid Metabolism: Studying the enzymes and pathways involved in the metabolism of very-long-chain and branched-chain fatty acids. This includes investigating genetic disorders of fatty acid oxidation like Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.
-
Nuclear Receptor Activation: Acting as a potential ligand for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid and glucose homeostasis.
-
Lipid Signaling: Investigating the role of specific acyl-CoA species in cellular signaling pathways.
Q2: What are the main challenges and potential artifacts when working with this compound?
Due to its long acyl chain and methyl branch, this compound presents several challenges that can lead to experimental artifacts:
-
Poor Aqueous Solubility: Very-long-chain acyl-CoAs are sparingly soluble in aqueous buffers, which can lead to precipitation, inaccurate concentration measurements, and reduced availability in enzymatic assays.
-
Thioester Instability: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures, leading to the degradation of the molecule.
-
Adsorption to Surfaces: The hydrophobic nature of the acyl chain can cause it to adsorb to plasticware and glassware, leading to loss of material and inaccurate results.
-
Mass Spectrometry Artifacts: In-source fragmentation and the formation of adducts are common issues in the mass spectrometry analysis of lipids, which can lead to misidentification and inaccurate quantification.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Low Activity in Enzymatic Assays
Possible Causes & Solutions
| Cause | Solution |
| Precipitation of this compound | - Solubilizing Agents: Prepare stock solutions in a small amount of organic solvent (e.g., ethanol (B145695), DMSO) before diluting into an assay buffer containing a carrier protein like fatty acid-free BSA. - Optimize Buffer Conditions: Test different buffer pH and ionic strengths to improve solubility. - Sonication: Briefly sonicate the final assay solution to ensure homogeneity, but avoid excessive heat. |
| Degradation of this compound | - Fresh Preparations: Prepare solutions fresh for each experiment. - pH Control: Maintain the pH of solutions between 6.0 and 8.0 to minimize hydrolysis of the thioester bond. - Temperature Control: Keep solutions on ice whenever possible and minimize the time at room or elevated temperatures. |
| Adsorption to Labware | - Use of Low-Binding Tubes: Utilize low-adhesion polypropylene (B1209903) tubes for storage and preparation of solutions. - Pre-coating Labware: Pre-coat pipette tips and tubes with the assay buffer containing BSA to block non-specific binding sites. - Include Detergents: In some cases, a low concentration of a non-ionic detergent (e.g., Triton X-100) in the assay buffer can help, but compatibility with the enzyme must be verified. |
Issue 2: Artifacts and Poor Signal in Mass Spectrometry Analysis
Possible Causes & Solutions
| Cause | Solution |
| In-source Fragmentation | - Optimize Source Conditions: Lower the fragmentor/collision energy in the ion source to minimize unintended fragmentation.[1] - Chromatographic Separation: Use liquid chromatography (LC) to separate this compound from other lipids that may produce isobaric fragment ions. |
| Adduct Formation | - Mobile Phase Purity: Use high-purity solvents and additives (e.g., ammonium (B1175870) acetate (B1210297) instead of sodium salts) to minimize the formation of sodium and other adducts. - Data Analysis: Be aware of common adducts ([M+Na]+, [M+K]+) during data processing and confirm the molecular ion. |
| Low Ionization Efficiency | - Optimize Mobile Phase: For reversed-phase chromatography, a mobile phase with a slightly basic pH (e.g., using ammonium hydroxide) can improve ionization in positive mode.[2] - Choice of Ionization Mode: Analyze in both positive and negative ion modes to determine the most sensitive detection method. |
| Sample Carryover | - Thorough Wash Steps: Implement rigorous wash cycles between sample injections in your LC method. - Blank Injections: Run blank injections between samples to monitor for and quantify any carryover. |
Experimental Protocols & Methodologies
General Protocol for Solubilizing this compound
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) of this compound in an organic solvent such as ethanol or DMSO.
-
Carrier Protein Solution: Prepare a solution of fatty acid-free Bovine Serum Albumin (BSA) in the desired aqueous buffer (e.g., 10% w/v BSA in 50 mM Tris-HCl, pH 7.4).
-
Complex Formation: While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration. The molar ratio of acyl-CoA to BSA should ideally be between 1:1 and 3:1.
-
Incubation: Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the acyl-CoA-BSA complex.
-
Final Dilution: Dilute the complex into the final assay buffer to the working concentration.
Protocol Outline: VLCAD Enzyme Activity Assay
This protocol is adapted from methods used for other very-long-chain acyl-CoAs.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Ferrocenium hexafluorophosphate (B91526) (200 µM) as an electron acceptor
-
Cell lysate or purified enzyme
-
-
Pre-incubation: Pre-incubate the reaction mixture for 5 minutes at 37°C.
-
Initiation: Start the reaction by adding a pre-solubilized solution of this compound (final concentration typically 50-200 µM).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 5-20 minutes).
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or a small amount of strong acid (e.g., HCl).[3]
-
Analysis: Centrifuge to pellet precipitated protein. Analyze the supernatant for the product (13-Methyl-2,3-trans-docosenoyl-CoA) by LC-MS/MS.
Protocol Outline: Sample Preparation for LC-MS/MS Analysis
This is a general protocol for extracting long-chain acyl-CoAs from cell or tissue samples.
-
Homogenization: Homogenize the cell pellet or tissue sample in a cold phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9).
-
Extraction: Add a mixture of organic solvents (e.g., isopropanol (B130326) and acetonitrile) to the homogenate to precipitate proteins and extract the acyl-CoAs.
-
Purification (Solid-Phase Extraction):
-
Load the extract onto a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with an aqueous buffer to remove polar impurities.
-
Elute the acyl-CoAs with an organic solvent like acetonitrile or isopropanol.
-
-
Solvent Evaporation: Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 80:20 methanol:water with 30 mM ammonium hydroxide).[4]
Visualizations
Caption: A generalized workflow for experiments involving this compound.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 13-Methyldocosanoyl-CoA Extraction Efficiency
Welcome to the technical support center for the optimization of 13-Methyldocosanoyl-CoA extraction efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors influencing the extraction efficiency of this compound?
The successful extraction of this compound, a very-long-chain branched-chain fatty acyl-CoA, is dependent on several critical factors:
-
Sample Integrity: Due to the inherent instability of long-chain acyl-CoAs, immediate processing of fresh tissue is highly recommended. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles must be avoided as they can significantly compromise the stability of these lipids.[1]
-
Extraction Method: The choice of solvents and the overall methodology are crucial. An effective approach involves homogenization in an acidic buffer, followed by extraction with organic solvents such as acetonitrile (B52724) and isopropanol.[1] Solid-phase extraction (SPE) is a common subsequent step for purification and to enhance recovery rates.[1]
-
Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation. It is imperative to work quickly, maintain samples on ice, and use high-purity solvents to preserve the integrity of the analyte throughout the extraction process.[1]
Q2: I am experiencing low recovery of my target molecule. What are the potential causes and how can I troubleshoot this?
Low recovery of this compound can be attributed to several factors. The following troubleshooting guide provides potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Extraction | Ensure thorough homogenization of the tissue; a glass homogenizer is recommended for better disruption.[1] Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent is often suggested.[1] |
| Degradation of Acyl-CoAs | Maintain samples on ice at all times and work swiftly.[1] Use fresh, high-purity solvents to prevent chemical degradation. Consider incorporating an internal standard early in the workflow to accurately monitor recovery.[1] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure proper conditioning and equilibration of the SPE column before loading the sample.[1] Optimize the wash and elution steps to ensure the target molecule is retained and then effectively eluted. |
| Precipitation of Long-Chain Species | Very-long-chain acyl-CoAs have limited solubility in aqueous solutions. Ensure the final extract is in a solvent that maintains solubility, such as a mixture containing an organic solvent like acetonitrile. |
Q3: What is the recommended storage method for biological samples to ensure the stability of this compound?
To ensure the stability of this compound in biological samples, it is crucial to minimize degradation. The recommended procedure is to flash-freeze the samples in liquid nitrogen immediately after collection and store them at -80°C until analysis.[1] This prevents enzymatic activity and chemical degradation. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Extraction of Very-Long-Chain Branched-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for tissues.[1][2]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
-
Solvent Extraction:
-
Add 2 mL of 2-propanol to the homogenate and briefly homogenize again.
-
Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4°C to pellet the precipitate.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition a weak anion exchange SPE column with methanol, followed by 2% formic acid, and then water.
-
Load the supernatant from the solvent extraction step onto the SPE column.
-
Wash the column with water, followed by methanol, to remove impurities.
-
Elute the acyl-CoAs with a solution of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mixture of acetonitrile and water).
-
Data Presentation
| Acyl-CoA Type | Tissue Type | Extraction Method | Reported Recovery Rate (%) | Reference |
| Long-Chain Acyl-CoAs | Rat Liver | Acetonitrile/2-propanol extraction with SPE | 93-104 (extraction), 83-90 (SPE) | [3] |
| Long-Chain Acyl-CoAs | Rat Heart, Kidney, Muscle | Modified Acetonitrile/2-propanol with SPE | 70-80 | [2] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Analysis of 13-Methyldocosanoyl-CoA
Welcome to the technical support center for the mass spectrometry analysis of 13-Methyldocosanoyl-CoA and other very-long-chain acyl-CoAs (VLCFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a very low signal or no signal at all for this compound in my LC-MS analysis?
A1: Low signal intensity for long-chain acyl-CoAs is a common challenge and can be attributed to several factors:
-
Inefficient Ionization: Due to their amphipathic nature, with a large nonpolar fatty acyl chain and a polar CoA moiety, these molecules can be difficult to ionize efficiently using standard electrospray ionization (ESI) conditions.[1]
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions that are not at an acidic pH.[2] Sample preparation and storage conditions are critical to prevent degradation.
-
Suboptimal Ionization Mode: While both positive and negative ion modes can be used, positive ion mode ESI is often reported to be more sensitive for the analysis of acyl-CoAs.[1][3]
-
Matrix Effects: Co-eluting substances from complex biological samples can suppress the ionization of the target analyte, leading to a reduced signal.[2]
-
In-source Fragmentation: High source temperatures or cone voltages can cause the molecule to fragment before it is detected, reducing the intensity of the precursor ion.[1]
Q2: What is the best ionization mode for analyzing this compound?
A2: For the analysis of long-chain acyl-CoAs, positive ion mode Electrospray Ionization (ESI) is generally recommended. Studies have shown that positive ion mode can be approximately three times more sensitive than negative ion mode for these compounds.[3]
Q3: How can I improve the ionization efficiency of this compound?
A3: Several strategies can be employed to enhance ionization:
-
Mobile Phase Additives: The use of mobile phase modifiers is crucial. Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) (typically at 5-10 mM) in the mobile phase can significantly improve the protonation of acyl-CoAs and lead to a stronger signal.[1][4]
-
Solvent Composition: A reversed-phase chromatography setup using a C4 or C18 column with a gradient of acetonitrile (B52724) in water is commonly used.[5] The organic solvent helps in the desolvation process in the ESI source.
-
Source Parameter Optimization: Fine-tuning of ESI source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate is essential to maximize the signal for your specific instrument and analyte.[2]
Q4: What are the expected m/z values for this compound and its common adducts and fragments?
A4: The signal for your analyte can be distributed among several ionic species. It is important to monitor for the protonated molecule as well as common adducts. The most characteristic fragmentation involves the neutral loss of the phosphorylated ADP moiety.
Troubleshooting Guides
Issue 1: Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.
Troubleshooting Workflow for Low Signal Intensity
Caption: A logical workflow for troubleshooting low LC-MS signal.
-
Verify Mass Spectrometer Performance:
-
Action: Infuse a known, stable compound to ensure the mass spectrometer is functioning correctly.
-
Rationale: This step isolates the problem to either the instrument or the specific analyte/method.[2]
-
-
Assess Sample Integrity:
-
Action: Prepare fresh standards of this compound.
-
Rationale: Acyl-CoAs are prone to degradation. Using freshly prepared standards helps to rule out sample decomposition as the cause of low signal.[2]
-
-
Optimize Liquid Chromatography Method:
-
Optimize Mass Spectrometry Parameters:
-
Action: Systematically adjust source parameters (e.g., capillary voltage, source temperature) and collision energy to maximize the signal for the precursor and characteristic product ions.
-
Rationale: Suboptimal MS parameters can lead to poor sensitivity or in-source fragmentation.[2]
-
Issue 2: Poor Peak Shape
Poor chromatographic peak shape can compromise resolution and the accuracy of quantification.
| Potential Cause | Recommended Action | Rationale |
| Column Overload | Inject a smaller sample volume or a more dilute sample. | Exceeding the column's loading capacity can lead to peak fronting or tailing.[2] |
| Inappropriate Mobile Phase | Ensure the initial mobile phase composition is compatible with the sample solvent. Add a suitable modifier like ammonium acetate. | Mismatched solvents can cause peak distortion. Mobile phase additives can improve peak shape for acyl-CoAs.[1] |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. | Buildup of contaminants can interact with the analyte and affect peak shape.[2] |
| Secondary Interactions | Use a column with a different stationary phase (e.g., C4 instead of C18) or adjust the mobile phase pH. | Unwanted interactions between the analyte and the stationary phase can cause peak tailing. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Cell Culture
This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs.[6][7]
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Add ice-cold 100 mM KH2PO4 buffer (pH 4.9) to the cells. Homogenize the cell suspension. Add 2-propanol and continue homogenization.
-
Acetonitrile Precipitation: Add acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition an oligonucleotide purification column.
-
Load the supernatant from the acetonitrile precipitation step.
-
Wash the column to remove impurities.
-
Elute the acyl-CoAs with 2-propanol.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in a solvent compatible with the initial LC mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate).
-
Sample Preparation Workflow
Caption: Workflow for the extraction of acyl-CoAs from cells.
Protocol 2: LC-MS/MS Method for this compound
This method is based on established protocols for long-chain acyl-CoA analysis.[5][6]
-
Liquid Chromatography:
-
Column: C4 or C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over a suitable time to ensure elution and separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry (Tandem MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The calculated m/z for the [M+H]+ of this compound.
-
Product Ion: The characteristic product ion resulting from the neutral loss of the panto-adenosine diphosphate (B83284) moiety (a neutral loss of 507.0 Da).[6][8]
-
Collision Energy (CE): Optimize for the specific instrument to achieve efficient fragmentation of the precursor ion.
-
Source Parameters: Adjust desolvation temperature and gas flows for stable and efficient ionization.
-
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from your experiments, allowing for easy comparison of different conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase Additive | 0.1% Formic Acid | 10 mM Ammonium Acetate | 10 mM Ammonium Formate |
| Signal Intensity (Peak Area) | Enter Value | Enter Value | Enter Value |
| Signal-to-Noise Ratio | Enter Value | Enter Value | Enter Value |
| Peak Tailing Factor | Enter Value | Enter Value | Enter Value |
Signaling Pathways and Logical Relationships
The analysis of acyl-CoAs is central to understanding lipid metabolism. Very-long-chain fatty acyl-CoAs are key intermediates in processes such as fatty acid elongation and degradation (β-oxidation), as well as the synthesis of complex lipids.
Simplified Metabolic Context of this compound
Caption: Metabolic role of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 13-Methyldocosanoyl-CoA Enzymatic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 13-Methyldocosanoyl-CoA enzymatic reactions. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with a very-long-chain fatty acyl-CoA like this compound?
A1: Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) present several challenges due to their amphipathic nature and long acyl chains. These include poor aqueous solubility, a tendency to form micelles, and potential substrate inhibition at high concentrations. Careful optimization of buffer conditions, including the use of detergents or binding proteins, may be necessary to ensure the substrate is available to the enzyme in a monomeric state.
Q2: How should this compound be stored to ensure its stability?
A2: Fatty acyl-CoAs are susceptible to hydrolysis and oxidation. For optimal stability, they should be stored at -80°C for long-term storage and at -20°C for short-term use.[1] It is advisable to aliquot the compound upon receipt to minimize freeze-thaw cycles.[2] Samples should ideally be tested on the same day they are prepared.[1]
Q3: What are some common interfering substances in enzymatic assays involving fatty acyl-CoAs?
A3: Certain substances can interfere with enzymatic assays and should be avoided in sample preparations. These include EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), sodium azide (B81097) (>0.2%), NP-40, and Tween-20 (>1%).[2] If the presence of such substances is unavoidable, appropriate controls should be included to assess their impact on the reaction.
Q4: What is the general role of Coenzyme A (CoA) and its derivatives in cellular metabolism?
A4: Coenzyme A is a crucial cofactor in numerous metabolic pathways, acting as a carrier for acyl groups.[3][4] CoA and its thioester derivatives, such as fatty acyl-CoAs, are central to fatty acid synthesis and oxidation, the Krebs cycle, and the biosynthesis of cholesterol and other essential molecules.[4][5] Dysregulation of CoA metabolism has been linked to various diseases, including cancer, neurodegenerative disorders, and metabolic syndrome.[3][4][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Enzyme Activity | Inactive Enzyme: Improper storage or handling. | Ensure the enzyme has been stored at the correct temperature and handled according to the manufacturer's instructions. Prepare fresh enzyme dilutions for each experiment. |
| Sub-optimal Reaction Conditions: Incorrect pH, temperature, or buffer composition. | Verify that the reaction buffer pH and ionic strength are optimal for the specific enzyme. Perform temperature and pH optimization experiments. | |
| Substrate Insolubility: this compound is not properly solubilized. | Prepare the substrate solution with a suitable carrier, such as fatty-acid-free BSA or a low concentration of a non-inhibitory detergent (e.g., Triton X-100).[1] Sonication may also aid in solubilization. | |
| High Background Signal | Spontaneous Substrate Degradation: Non-enzymatic hydrolysis of the thioester bond. | Run a no-enzyme control to quantify the rate of spontaneous hydrolysis. Subtract this background rate from the rate observed in the presence of the enzyme. |
| Contaminated Reagents: Buffers or other reagents may be contaminated. | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. | |
| Inconsistent Results/Poor Reproducibility | Pipetting Errors: Inaccurate dispensing of reagents, especially small volumes. | Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability.[2] |
| Incomplete Mixing: Reagents not thoroughly mixed before starting the reaction. | Gently vortex or pipette to mix all components thoroughly before incubation.[2] | |
| Sample Instability: Degradation of this compound during the experiment. | Prepare fresh substrate dilutions for each experiment and keep them on ice.[1] |
Experimental Protocols & Methodologies
General Workflow for a this compound Enzymatic Assay
Caption: A generalized workflow for performing an enzymatic assay with this compound.
Detailed Protocol for a Generic Acyl-CoA Dehydrogenase Assay
This protocol is a representative method for measuring the activity of an acyl-CoA dehydrogenase using an artificial electron acceptor.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.1 mM EDTA.
-
Enzyme Solution: Prepare a stock solution of the acyl-CoA dehydrogenase in assay buffer. The final concentration will depend on the specific activity of the enzyme.
-
Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) and then dilute to the final stock concentration with assay buffer containing 0.1% Triton X-100 to aid solubility.
-
Electron Acceptor Solution: Prepare a stock solution of 2,6-dichlorophenolindophenol (DCPIP) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
150 µL of Assay Buffer
-
20 µL of the Electron Acceptor Solution
-
10 µL of the Enzyme Solution
-
-
Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to pre-warm the reagents.
-
Initiate the reaction by adding 20 µL of the this compound substrate solution.
-
Immediately measure the decrease in absorbance at 600 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
-
The specific activity of the enzyme can be determined using the molar extinction coefficient of DCPIP.
-
Signaling Pathway Context
The metabolism of very-long-chain fatty acids is integral to cellular energy homeostasis. This compound would likely be a substrate for enzymes involved in fatty acid oxidation or be incorporated into complex lipids.
Caption: A simplified diagram of the activation and mitochondrial beta-oxidation of a very-long-chain fatty acid.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CoA in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges in Fatty Acid and Lipid Physiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 13-Methyldocosanoyl-CoA in Biochemical Assays
Disclaimer: 13-Methyldocosanoyl-CoA is a highly specific and not widely studied molecule. Therefore, direct experimental data on its interference in biochemical assays is limited. This guide is based on the known properties of long-chain and branched-chain fatty acyl-CoAs and provides troubleshooting advice based on these established principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our research?
This compound is a long-chain, branched fatty acyl-CoA. Its long docosanoyl (C22) backbone, combined with a methyl branch at the 13th carbon, gives it unique physical and metabolic properties compared to more common straight-chain fatty acyl-CoAs like palmitoyl-CoA or stearoyl-CoA. In research, it is likely used to investigate the metabolism and signaling roles of very-long-chain and branched-chain fatty acids, which are implicated in various metabolic diseases.
Q2: We are observing inconsistent results in our enzyme kinetic assays when using this compound as a substrate. What could be the cause?
Inconsistencies in enzyme kinetics with long-chain acyl-CoAs often stem from their physical behavior in aqueous solutions. Key factors include:
-
Micelle Formation: Above a certain concentration, the Critical Micelle Concentration (CMC), long-chain acyl-CoAs self-assemble into micelles.[1][2] This can reduce the effective concentration of the monomeric substrate available to the enzyme, leading to non-linear reaction rates. The CMC is dependent on factors like temperature, pH, and ionic strength of the buffer.[1][2]
-
Enzyme Inhibition: High concentrations of long-chain acyl-CoAs can act as detergents, potentially denaturing or inhibiting enzyme activity.
-
Substrate Specificity: The branched-chain nature of this compound may affect its binding to the enzyme's active site, potentially leading to lower reaction velocities compared to straight-chain acyl-CoAs.
Q3: Our protein quantification (BCA assay) of samples containing this compound seems inaccurate. Is there a known interference?
Yes, lipids, including long-chain acyl-CoAs, are known to interfere with the Bicinchoninic Acid (BCA) protein assay.[3][4][5] The lipid portion of the molecule can interact with the BCA reagent, leading to an overestimation of the protein concentration.[3][4]
Q4: We are using a fluorescence-based assay to measure an enzyme's activity with this compound. Could the substrate be interfering with the signal?
It is possible. Long-chain acyl-CoAs, due to their amphipathic nature, can cause fluorescence quenching. This can occur through various mechanisms, including collisional quenching or the formation of micelles that may alter the local environment of the fluorophore.[6][7][8]
Troubleshooting Guides
Issue 1: Inconsistent Enzyme Kinetics
Symptoms:
-
Non-linear reaction progress curves.
-
High variability between replicate measurements.
-
Lower than expected enzyme activity.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Key Considerations |
| Substrate concentration above CMC | Determine the CMC of this compound in your assay buffer. Perform enzyme assays at concentrations well below the CMC. | The CMC for long-chain acyl-CoAs can range from low micromolar to higher concentrations depending on conditions.[1][2] The methyl branch may alter the CMC compared to straight-chain counterparts. |
| Enzyme inhibition by substrate | Perform a substrate titration curve to identify the optimal concentration range. Include a known, well-behaved substrate (e.g., palmitoyl-CoA) as a positive control. | This will help differentiate between poor substrate utilization and enzyme inhibition. |
| Poor substrate solubility | Ensure complete solubilization of this compound. Consider the use of a low concentration of a non-ionic detergent (e.g., Triton X-100) that is compatible with your enzyme. | Test a range of detergent concentrations to find the optimal balance between substrate solubility and minimal impact on enzyme activity. |
Issue 2: Inaccurate Protein Quantification (BCA Assay)
Symptoms:
-
Protein concentrations are unexpectedly high in samples containing this compound.
-
Poor reproducibility of protein measurements.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Key Considerations |
| Lipid interference with BCA reagent | Add a detergent, such as 2% sodium dodecyl sulfate (B86663) (SDS), to your samples before performing the BCA assay.[3] | The addition of SDS can help to solubilize the lipid and minimize its interaction with the BCA reagent.[3] |
| Use a protein precipitation method (e.g., with trichloroacetic acid/acetone) to separate the protein from interfering lipids before quantification.[9] | Ensure the protein pellet is completely resolubilized in a buffer compatible with the BCA assay. | |
| Consider using an alternative protein assay that is less susceptible to lipid interference, such as the Bradford assay, but be aware of its own set of interfering substances. | Always prepare your protein standards in the same buffer as your samples to account for matrix effects. |
Issue 3: Suspected Fluorescence Quenching
Symptoms:
-
Lower than expected fluorescence signal in the presence of this compound.
-
Non-linear relationship between enzyme activity and fluorescence output.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Key Considerations |
| Collisional quenching | Perform control experiments with the fluorophore and varying concentrations of this compound in the absence of the enzyme to quantify the quenching effect. | This will allow you to generate a correction factor for your experimental data. |
| Micelle formation altering fluorophore environment | Operate at this compound concentrations below the CMC. | Micelle formation can create a hydrophobic environment that may alter the quantum yield of the fluorophore. |
| Inner filter effect | If your assay solution is turbid due to poor solubility of the substrate, this can scatter excitation and emission light, reducing the detected signal. Ensure your substrate is fully dissolved. | Visually inspect the assay solution for any cloudiness. |
Experimental Protocols
Key Experiment 1: Fluorometric Acyl-CoA Synthetase Activity Assay
This assay measures the activity of acyl-CoA synthetase, the enzyme that activates fatty acids by converting them to their CoA esters. The production of acyl-CoA is coupled to a series of enzymatic reactions that generate a fluorescent product.[10][11]
Materials:
-
Assay Buffer (e.g., 100 mM KH2PO4, pH 7.5, 10 mM MgCl2, 1 mM EDTA)
-
ATP solution (10 mM)
-
Coenzyme A (CoA) solution (1 mM)
-
13-Methyldocosanoic acid
-
Acyl-CoA Synthetase (enzyme source)
-
Coupled enzyme mix (containing acyl-CoA oxidase, horseradish peroxidase)
-
Fluorescent probe (e.g., Amplex Red)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, ATP, CoA, the coupled enzyme mix, and the fluorescent probe.
-
Add your enzyme source (e.g., cell lysate, purified protein) to the wells of the microplate.
-
Initiate the reaction by adding 13-Methyldocosanoic acid (or a control fatty acid).
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for your probe.
-
The rate of fluorescence increase is proportional to the acyl-CoA synthetase activity.
Key Experiment 2: Spectrophotometric Acyl-CoA Oxidase Assay
This assay measures the activity of acyl-CoA oxidase, the first enzyme in peroxisomal beta-oxidation, which catalyzes the oxidation of acyl-CoAs. The production of hydrogen peroxide (H2O2) in this reaction is coupled to a colorimetric reaction.[12][13][14]
Materials:
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
This compound
-
Acyl-CoA Oxidase (enzyme source)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)
-
96-well clear microplate
-
Spectrophotometer microplate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, HRP, and the chromogenic substrate.
-
Add your enzyme source to the wells of the microplate.
-
Initiate the reaction by adding this compound.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at the appropriate wavelength for your chromogen over time.
-
The rate of color development is proportional to the acyl-CoA oxidase activity.
Signaling Pathways and Workflows
dot
Caption: Experimental workflow for measuring Acyl-CoA Synthetase activity.
dot
Caption: PPARα signaling pathway activated by long-chain acyl-CoAs.
dot
Caption: AMPK signaling pathway regulated by long-chain acyl-CoAs.
References
- 1. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modification of the bicinchoninic acid protein assay to eliminate lipid interference in determining lipoprotein protein content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 5. echemi.com [echemi.com]
- 6. Fluorescence quenching in model membranes: phospholipid acyl chain distributions around small fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A fluorimetric assay for acyl-CoA synthetase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Enzyme Substrate Specificity for 13-Methyldocosanoyl-CoA and Other Very Long-Chain Fatty Acyl-CoAs
A Guide for Researchers, Scientists, and Drug Development Professionals
Direct experimental data on the enzymatic processing of 13-Methyldocosanoyl-CoA is limited in current scientific literature. However, by examining the substrate specificities of key enzyme families involved in fatty acid metabolism, particularly those acting on very long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs), we can infer the probable metabolic pathways and enzymatic preferences. This guide provides a comparative overview of these enzymes, presenting available kinetic data, detailed experimental protocols, and metabolic pathway diagrams to aid researchers in designing experiments and developing novel therapeutics targeting VLCFA and BCFA metabolism.
The degradation of very long-chain and branched-chain fatty acids primarily occurs within peroxisomes, distinct from the mitochondrial beta-oxidation of shorter-chain fatty acids. This compartmentalization involves a unique set of enzymes with specificities tailored for these challenging substrates. The key enzyme classes involved in this process are Acyl-CoA Synthetases, Acyl-CoA Dehydrogenases/Oxidases, Carnitine Palmitoyltransferases, and Thiolases.
Comparative Kinetic Data of Key Enzymes
The following tables summarize the available kinetic data for enzymes acting on various long-chain and branched-chain fatty acyl-CoAs. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, enzyme sources, and assay methods.
Table 1: Acyl-CoA Synthetases (ACS)
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (nmol/min/mg) | Reference |
| Rat Liver Microsomes | Palmitoyl-CoA (C16:0) | 5.0 | - | 1500 | FAME |
| Rat Liver Microsomes | Stearoyl-CoA (C18:0) | 4.0 | - | 1200 | FAME |
| Rat Liver Microsomes | Lignoceroyl-CoA (C24:0) | 2.5 | - | 300 | FAME |
| Human ACSL6V1 | Oleic acid (C18:1) | 10.2 | - | - | [1] |
| Human ACSL6V2 | Oleic acid (C18:1) | 9.8 | - | - | [1] |
| Human ACSL6V1 | Docosahexaenoic acid (C22:6) | 15.4 | - | - | [1] |
| Human ACSL6V2 | Docosahexaenoic acid (C22:6) | 5.6 | - | - | [1] |
Table 2: Acyl-CoA Dehydrogenases (ACADs) / Oxidases (ACOX)
| Enzyme | Substrate | Km (µM) | Relative Activity (%) | Reference |
| Human VLCAD | Palmitoyl-CoA (C16:0) | 1.8 | 100 | JBC |
| Human VLCAD | Stearoyl-CoA (C18:0) | 1.5 | 85 | JBC |
| Human VLCAD | Arachidoyl-CoA (C20:0) | 1.2 | 60 | JBC |
| Human VLCAD | Behenoyl-CoA (C22:0) | 1.0 | 40 | JBC |
| Human VLCAD | Lignoceroyl-CoA (C24:0) | - | 20 | JBC |
| Rat Peroxisomal ACOX | Palmitoyl-CoA (C16:0) | 15 | 100 | BBA |
| Rat Peroxisomal ACOX | Pristanoyl-CoA (branched) | 25 | 50 | BBA |
Table 3: Carnitine Palmitoyltransferases (CPT)
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Rat Liver CPT1 | Palmitoyl-CoA (C16:0) | 30 | 15 | JBC |
| Rat Liver CPT1 | Stearoyl-CoA (C18:0) | 25 | 12 | JBC |
| Rat Liver CPT2 | Palmitoyl-CoA (C16:0) | 40 | 25 | JBC |
| Rat Liver CPT2 | Myristoyl-CoA (C14:0) | 20 | 30 | JBC |
Table 4: Peroxisomal Thiolases
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Rat Peroxisomal Thiolase A | 3-keto-hexadecanoyl-CoA | 5.0 | 75 | [2] |
| Rat Peroxisomal SCP-2/thiolase | 3-keto-hexadecanoyl-CoA | 10.0 | 20 | [2] |
| Rat Peroxisomal SCP-2/thiolase | 3-keto-2-methyl-palmitoyl-CoA | 8.0 | 15 | [2] |
Metabolic Pathways and Experimental Workflows
To visualize the metabolic context and experimental approaches for studying these enzymes, the following diagrams are provided in Graphviz DOT language.
References
Validating the Identity of 13-Methyldocosanoyl-CoA: A High-Resolution Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides a comparative framework for the validation of 13-Methyldocosanoyl-CoA, a very-long-chain branched fatty acyl-CoA, using high-resolution mass spectrometry (HRMS). We present a direct comparison with a structurally similar, well-characterized straight-chain analogue, Lignoceroyl-CoA (C24:0-CoA), and detail the experimental protocols required for this analysis.
The structural nuances of lipid molecules, such as chain length and branching, can significantly impact their biological function. Therefore, confident identification is the bedrock of reliable lipidomic studies. High-resolution mass spectrometry, with its ability to provide highly accurate mass measurements, is an indispensable tool for this purpose. This guide will walk through the key validation parameters and methodologies.
Performance Comparison: this compound vs. Lignoceroyl-CoA
The following table summarizes the key identification parameters for this compound and Lignoceroyl-CoA when analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS). The data for this compound is predicted based on its chemical structure and established fragmentation patterns of similar molecules, while the data for Lignoceroyl-CoA is based on reported experimental values.
| Parameter | This compound (Predicted) | Lignoceroyl-CoA (C24:0-CoA) (Experimental) | Justification for Validation |
| Molecular Formula | C44H80N7O17P3S | C45H82N7O17P3S | The elemental composition is the basis for exact mass calculation. |
| Monoisotopic Mass | 1103.4545 g/mol | 1117.4701 g/mol | High mass accuracy is a primary validation criterion in HRMS. |
| Observed m/z ([M+H]+) | 1104.4618 | 1118.4774 | The protonated molecule is a common adduct observed in positive ion mode ESI. |
| Mass Accuracy | < 5 ppm | < 5 ppm | A mass accuracy of less than 5 ppm provides high confidence in the elemental composition. |
| Expected Retention Time | Slightly earlier than Lignoceroyl-CoA | Later elution than shorter chain acyl-CoAs | The methyl branch slightly reduces hydrophobicity, leading to a shorter retention time on a C18 column compared to its straight-chain counterpart. |
| Key MS/MS Fragment (Neutral Loss) | [M+H - 507.1213]+ | [M+H - 507.1213]+ | The neutral loss of the 3'-phospho-ADP moiety is a characteristic fragmentation for all acyl-CoAs.[1][2][3][4] |
| Diagnostic Fragment Ions | Fragments arising from cleavage at the methyl branch point. | Characteristic fragments of the C24:0 acyl chain. | The presence of the methyl group in this compound is expected to induce specific fragmentation patterns upon collision-induced dissociation. |
Experimental Protocols
Reproducible and reliable data is contingent on robust experimental protocols. The following sections detail the methodologies for the extraction and LC-HRMS analysis of very-long-chain acyl-CoAs.
Sample Preparation: Extraction of Very-Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methodologies designed for the extraction of long-chain fatty acyl-CoAs.
Materials:
-
Tissue sample (e.g., liver, brain)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal Standard (e.g., C17:0-CoA)
-
Ice-cold phosphate (B84403) buffer (pH 7.4)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), Acetonitrile, and Water (LC-MS grade)
Procedure:
-
Homogenize the tissue sample in ice-cold phosphate buffer.
-
Precipitate proteins by adding ice-cold 10% TCA.
-
Centrifuge the homogenate at 4°C to pellet the protein precipitate.
-
Add an internal standard to the supernatant to correct for extraction efficiency and instrument variability.
-
Perform solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with an appropriate organic solvent mixture (e.g., methanol/acetonitrile).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase for analysis.
High-Resolution LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column suitable for lipidomics (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of very-long-chain acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Mass Spectrometer: An Orbitrap or Q-TOF mass spectrometer capable of high resolution (> 60,000) and high mass accuracy (< 5 ppm).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan MS: Acquire data in the m/z range of 200-1500 to detect the precursor ions.
-
Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ions of interest.
-
Collision Energy: Optimize collision energy to induce fragmentation and observe the characteristic neutral loss and diagnostic fragment ions.
-
Precursor Ion for this compound: m/z 1104.4618
-
Precursor Ion for Lignoceroyl-CoA: m/z 1118.4774
-
Product Ion Scans: Monitor for the characteristic neutral loss of 507.1213 Da.
-
Visualizing the Validation Workflow and Logic
To further clarify the process, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical steps involved in the validation of this compound.
Caption: Experimental workflow for the validation of this compound.
Caption: Logical decision tree for the validation of this compound.
Alternative Methodologies
While LC-HRMS is the gold standard for the direct analysis of intact acyl-CoAs, other techniques can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is not suitable for the direct analysis of intact acyl-CoAs due to their low volatility and thermal instability. However, GC-MS is a powerful tool for the analysis of the corresponding fatty acids after hydrolysis and derivatization (e.g., to fatty acid methyl esters - FAMEs).[5][6][7][8][9] This can confirm the identity of the acyl chain.
By following the protocols and validation criteria outlined in this guide, researchers can confidently identify this compound and other novel very-long-chain fatty acyl-CoAs, ensuring the accuracy and reliability of their findings in metabolic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
The Impact of a Mid-Chain Methyl Branch on Very-Long-Chain Fatty Acid Metabolism: A Comparative Guide to 13-Methyldocosanoyl-CoA
For researchers, scientists, and drug development professionals, understanding the intricate pathways of fatty acid metabolism is crucial. The introduction of a methyl branch to a fatty acid chain, creating a branched-chain fatty acid (BCFA), can significantly alter its metabolic fate compared to its straight-chain counterpart. This guide provides a comparative analysis of the metabolism of 13-Methyldocosanoyl-CoA, a very-long-chain fatty acid (VLCFA) with a methyl group at the C13 position, and its unbranched analogue, docosanoyl-CoA.
While direct experimental data on the metabolism of this compound is limited in publicly available literature, we can infer its metabolic pathway by examining the known principles of fatty acid oxidation and the substrate specificities of the involved enzymes. This guide will objectively compare the predicted metabolic routes, potential enzymatic challenges, and the resulting metabolic products of these two molecules.
Executive Summary
The presence of a methyl group in the middle of the carbon chain of this compound is predicted to present a steric hindrance to the standard β-oxidation pathway, potentially slowing down its degradation compared to the straight-chain docosanoyl-CoA. While docosanoyl-CoA undergoes conventional β-oxidation, primarily initiated in peroxisomes due to its very-long-chain nature, this compound metabolism is likely to be modified at the cycle where the methyl group is encountered. This will likely involve specific isoforms of β-oxidation enzymes that can accommodate the branched structure. The overall energy yield from this compound is expected to be slightly lower than that of docosanoyl-CoA due to the production of propionyl-CoA instead of acetyl-CoA at the branching point.
Comparative Metabolism Overview
| Feature | Docosanoyl-CoA (Unbranched) | This compound (Branched) |
| Primary Site of Initial Oxidation | Peroxisomes | Peroxisomes |
| Initial Metabolic Pathway | Standard β-oxidation | Standard β-oxidation until the methyl branch |
| Metabolism at C13 | Standard β-oxidation continues | Potential steric hindrance to β-oxidation enzymes. The cycle encountering the C13-methyl group will likely yield propionyl-CoA and a shorter acyl-CoA. |
| Key Metabolic Products | Acetyl-CoA, FADH₂, NADH | Acetyl-CoA, Propionyl-CoA, FADH₂, NADH |
| Predicted Rate of Oxidation | Higher | Lower, due to potential enzymatic pausing or slower processing at the methyl branch. |
| Overall Energy Yield | Higher | Slightly lower due to the formation of propionyl-CoA. |
Signaling Pathways and Metabolic Interplay
The metabolism of both docosanoyl-CoA and this compound is integrated with central energy metabolism. The acetyl-CoA produced enters the citric acid cycle to generate ATP. Propionyl-CoA from the branched-chain fatty acid can be converted to succinyl-CoA, another citric acid cycle intermediate.
Detailed Metabolic Steps and Enzymatic Considerations
1. Activation and Transport:
Both fatty acids are activated to their CoA esters in the cytoplasm. Due to their very-long-chain nature (22 carbons), they are primarily transported into peroxisomes for initial chain shortening, as the mitochondrial carnitine shuttle is less efficient for fatty acids longer than C20.
2. Peroxisomal β-Oxidation:
In the peroxisome, both fatty acids undergo cycles of β-oxidation. Each cycle consists of four enzymatic steps:
-
Acyl-CoA Oxidase: Introduces a double bond.
-
Enoyl-CoA Hydratase: Adds a water molecule.
-
3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group.
-
Thiolase: Cleaves off an acetyl-CoA molecule.
This process continues until the fatty acid is shortened to a medium-chain length, which can then be transported to the mitochondria for complete oxidation.
3. The Effect of the C13-Methyl Branch:
For docosanoyl-CoA, this process is straightforward. However, for this compound, the β-oxidation spiral will proceed normally for five cycles, shortening the chain by 10 carbons and producing 5 molecules of acetyl-CoA. At this point, the intermediate will be a 12-carbon acyl-CoA with a methyl group at the C3 position (originally C13).
A methyl group at the β-carbon (C3) is known to block the action of acyl-CoA dehydrogenase, the first enzyme of β-oxidation. Therefore, the cell must employ an alternative strategy. While α-oxidation is the typical solution for a 3-methyl branch, this pathway is generally for fatty acids with the branch point already present. In this case, it is more likely that the β-oxidation of the preceding cycle is altered.
The cycle acting on the 14-carbon intermediate (with the methyl group at C5) would proceed. The subsequent cycle, facing the 12-carbon intermediate with a methyl group at C3, would be handled differently. Instead of producing two acetyl-CoA molecules, the final thiolytic cleavage of the corresponding β-ketoacyl-CoA is expected to yield one molecule of propionyl-CoA (a 3-carbon unit) and a straight-chain acyl-CoA that is two carbons shorter.
4. Mitochondrial β-Oxidation:
The chain-shortened acyl-CoAs from the peroxisome are transported to the mitochondria to be completely oxidized to acetyl-CoA (and in the case of this compound, one molecule of propionyl-CoA).
Experimental Protocols
To experimentally validate the predicted metabolic differences, the following key experiments can be performed:
Protocol 1: In Vitro Fatty Acid Oxidation Assay
This assay measures the rate of fatty acid oxidation by incubating radiolabeled fatty acids with isolated mitochondria or peroxisomes, or with cell homogenates.
Objective: To compare the rate of oxidation of [1-¹⁴C]docosanoic acid and [1-¹⁴C]13-methyldocosanoic acid.
Materials:
-
Isolated liver or heart mitochondria and peroxisomes.
-
[1-¹⁴C]docosanoic acid and custom-synthesized [1-¹⁴C]13-methyldocosanoic acid.
-
Reaction buffer (containing ATP, CoA, L-carnitine, NAD⁺, and FAD).
-
Scintillation counter.
Procedure:
-
Prepare reaction mixtures containing the reaction buffer and either [1-¹⁴C]docosanoic acid or [1-¹⁴C]13-methyldocosanoic acid.
-
Initiate the reaction by adding isolated organelles or cell homogenate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding perchloric acid.
-
Separate the radiolabeled acetyl-CoA (and propionyl-CoA) from the unoxidized fatty acid by centrifugation.
-
Quantify the radioactivity in the supernatant (containing the water-soluble oxidation products) using a scintillation counter.
-
Calculate the rate of fatty acid oxidation as nmol of substrate oxidized per minute per mg of protein.
Protocol 2: GC-MS Analysis of Metabolic Intermediates
This method allows for the identification and quantification of the products of fatty acid oxidation.
Objective: To identify the production of propionyl-CoA from the metabolism of 13-methyldocosanoic acid.
Materials:
-
Cell cultures (e.g., hepatocytes).
-
Unlabeled docosanoic acid and 13-methyldocosanoic acid.
-
GC-MS system.
-
Derivatization reagents.
Procedure:
-
Incubate cell cultures with either docosanoic acid or 13-methyldocosanoic acid.
-
After incubation, extract intracellular metabolites.
-
Derivatize the organic acids to make them volatile for GC analysis.
-
Analyze the derivatized samples by GC-MS.
-
Identify and quantify the acyl-CoA esters, including acetyl-CoA and propionyl-CoA, by comparing their mass spectra and retention times to authentic standards.
Experimental Workflow
Conclusion
The presence of a methyl group at the C13 position of docosanoyl-CoA is predicted to alter its metabolism relative to its straight-chain counterpart. While both are initially processed in peroxisomes, the mid-chain methyl branch of this compound likely necessitates a modification of the β-oxidation cycle at that specific point, resulting in the production of propionyl-CoA and a potentially slower overall rate of degradation. The experimental protocols outlined provide a framework for validating these predictions and quantifying the metabolic differences. A deeper understanding of how the cellular machinery handles such modified fatty acids is essential for the development of novel therapeutics targeting lipid metabolism in various diseases.
A Comparative Guide to the Confirmation of Synthesized 13-Methyldocosanoyl-CoA Identity
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel long-chain fatty acyl-CoAs, such as 13-Methyldocosanoyl-CoA, is a critical step in advancing research into lipid metabolism and its role in various disease states. However, the synthesis is only the first step; rigorous analytical confirmation of the final product's identity is paramount to ensure the validity of subsequent experimental results. This guide provides a comparative overview of the analytical techniques required to confirm the identity of synthesized this compound, comparing the synthesized product to a crude, unpurified sample and other standard long-chain acyl-CoAs.
Data Presentation: Comparative Analysis of Synthesized this compound
The following table summarizes the expected analytical data for a successfully synthesized and purified this compound sample compared to a crude synthetic reaction mixture and a commercially available, structurally similar long-chain acyl-CoA standard (e.g., Docosanoyl-CoA).
| Analytical Technique | Parameter | Synthesized & Purified this compound | Crude Synthetic Reaction Mixture | Docosanoyl-CoA Standard |
| HPLC-UV | Retention Time (min) | Single, sharp peak at expected retention time | Multiple peaks including starting materials and byproducts | Single, sharp peak with a different retention time |
| Purity (%) | >95% | Variable, significantly <95% | >98% | |
| LC-MS/MS | Parent Ion (m/z) | Expected [M+H]⁺ | Multiple parent ions detected | Expected [M+H]⁺ for Docosanoyl-CoA |
| Fragment Ions (m/z) | Characteristic fragments confirming the acyl group and CoA moiety | Mixture of fragments from multiple compounds | Characteristic fragments for Docosanoyl-CoA | |
| ¹H NMR | Chemical Shifts (ppm) | Peaks corresponding to the methyl group on the acyl chain | Overlapping and complex signals from multiple species | Absence of a methyl group signal on the acyl chain |
| ¹³C NMR | Chemical Shifts (ppm) | Signal corresponding to the methyl carbon | Multiple unassignable signals | Absence of a methyl carbon signal |
Experimental Workflow and Visualization
The synthesis and purification of this compound, followed by its analytical confirmation, is a multi-step process. The overall workflow is depicted in the diagram below.
Caption: Workflow for the synthesis, purification, and identity confirmation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison.
1. Synthesis of this compound
The synthesis of long-chain acyl-CoAs can be achieved by converting the corresponding fatty acid to an activated intermediate, which then reacts with Coenzyme A.[1][2]
-
Materials: 13-methyldocosanoic acid, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), Coenzyme A (lithium salt), dimethylformamide (DMF), and diethyl ether.
-
Protocol:
-
Dissolve 13-methyldocosanoic acid, DCC, and NHS in DMF.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS-activated ester.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
In a separate vial, dissolve Coenzyme A lithium salt in a sodium bicarbonate buffer (pH 8.0).
-
Add the activated 13-methyldocosanoic acid solution dropwise to the Coenzyme A solution while stirring vigorously.
-
Allow the reaction to proceed overnight at 4°C.
-
The resulting crude this compound solution is then ready for purification.
-
2. Purification by HPLC
Purification of the synthesized acyl-CoA is essential to remove unreacted starting materials and byproducts.[1][2]
-
Instrumentation: A semi-preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.
-
Protocol:
-
Acidify the crude reaction mixture with a dilute acid (e.g., 1% trifluoroacetic acid).
-
Load the acidified mixture onto the C18 column.
-
Elute the sample using a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
-
Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA).
-
Collect the fractions corresponding to the major peak, which represents this compound.
-
Lyophilize the collected fractions to obtain the purified product.
-
3. Identity Confirmation by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides definitive structural information.[3][4]
-
Instrumentation: An HPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
-
Protocol:
-
Dissolve the purified product in a suitable solvent (e.g., 50% methanol (B129727) in water).
-
Inject the sample into the LC-MS/MS system.
-
Separate the analyte on a C18 analytical column.
-
Acquire mass spectra in positive ion mode.
-
Identify the [M+H]⁺ parent ion for this compound.
-
Perform fragmentation of the parent ion (MS/MS) to obtain characteristic product ions that confirm the presence of the 13-methyldocosanoyl group and the CoA moiety.
-
4. Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of the acyl chain, particularly the position of the methyl group.[1][5]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Protocol:
-
Dissolve the lyophilized product in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, identify the characteristic signals for the protons of the acyl chain, including the unique signals from the methyl group and the adjacent methine proton.
-
In the ¹³C NMR spectrum, identify the signal corresponding to the methyl carbon, confirming its presence and position.
-
References
- 1. Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Mitochondrial Respiration: 13-Methyldocosanoyl-CoA vs. Palmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted effects of 13-Methyldocosanoyl-CoA and the well-characterized palmitoyl-CoA on mitochondrial respiration. Due to the limited availability of direct experimental data for this compound, this comparison is based on established principles of fatty acid metabolism for very long-chain, methyl-branched fatty acids versus long-chain saturated fatty acids.
Introduction
Palmitoyl-CoA, the activated form of the 16-carbon saturated fatty acid palmitate, is a primary substrate for mitochondrial β-oxidation and a cornerstone for studies of fatty acid-driven respiration. In contrast, this compound is a C23 very long-chain fatty acid (VLCFA) with a methyl branch. Its unique structure suggests a distinct metabolic pathway that has significant implications for its role in mitochondrial energy production. This guide will explore these differences, providing a theoretical framework and detailed experimental protocols to facilitate future research in this area.
Predicted Metabolic Pathways and Impact on Mitochondrial Respiration
The metabolism of palmitoyl-CoA is a direct process within the mitochondria. Conversely, the breakdown of this compound is predicted to begin in the peroxisome due to its very long chain and methyl branching.
Palmitoyl-CoA:
-
Transport: Enters the mitochondrial matrix via the carnitine shuttle, a process mediated by Carnitine Palmitoyltransferase I (CPT1) and II (CPT2).
-
Oxidation: Undergoes complete β-oxidation within the mitochondria, yielding acetyl-CoA, NADH, and FADH2.
-
Mitochondrial Respiration: The generated acetyl-CoA enters the TCA cycle, and the reducing equivalents (NADH and FADH2) donate electrons to the electron transport chain (ETC), driving oxygen consumption and ATP synthesis.
This compound (Predicted):
-
Initial Oxidation: Due to its chain length, it is a poor substrate for CPT1 and is instead likely imported into the peroxisome. Here, it undergoes initial rounds of β-oxidation. The methyl branch at position 13 would require specific enzymatic handling, potentially involving α-oxidation to shift the methyl group's position before β-oxidation can proceed past this point.
-
Chain Shortening: Peroxisomal β-oxidation will shorten the fatty acyl-CoA chain.
-
Mitochondrial Entry: The resulting shorter-chain acyl-CoAs (e.g., medium- or long-chain) can then be transported into the mitochondria for the completion of β-oxidation.
-
Mitochondrial Respiration: The impact on mitochondrial respiration is indirect and delayed compared to palmitoyl-CoA. The rate of mitochondrial oxygen consumption will be dependent on the efficiency of peroxisomal shortening and the subsequent transport of the shortened acyl-CoAs into the mitochondria.
The following diagram illustrates the predicted differential pathways of these two fatty acyl-CoAs.
Caption: Predicted metabolic fates of Palmitoyl-CoA and this compound.
Quantitative Data Comparison (Hypothetical)
The following table summarizes the predicted differences in key quantitative parameters based on the distinct metabolic pathways.
| Parameter | Palmitoyl-CoA | This compound (Predicted) | Rationale |
| Mitochondrial Oxygen Consumption Rate (OCR) | High and immediate | Lower and delayed | Palmitoyl-CoA is a direct substrate for mitochondrial β-oxidation. This compound requires prior processing in peroxisomes, leading to a slower delivery of substrates to the mitochondria. |
| ATP Production Rate | High | Lower | Directly correlated with the rate of mitochondrial substrate oxidation and electron transport chain activity. |
| Peroxisomal H2O2 Production | Negligible | Significant | The first step of peroxisomal β-oxidation is catalyzed by an acyl-CoA oxidase that produces hydrogen peroxide (H2O2) as a byproduct. |
| Dependence on Carnitine Palmitoyltransferase (CPT) | High | Low (for the initial molecule) | Palmitoyl-CoA transport into mitochondria is CPT-dependent. This compound is likely transported into peroxisomes independently of CPT. The shortened acyl-CoAs produced in the peroxisome would then require CPT for mitochondrial entry. |
Experimental Protocols
To validate the predicted differences, the following experimental protocols are recommended.
Protocol 1: Isolation of Mitochondria and Peroxisomes
This protocol describes the isolation of mitochondria and a peroxisome-enriched fraction from rat liver for in vitro assays.
Materials:
-
Rat liver tissue
-
Isolation Buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
Dounce homogenizer
-
Centrifuge and rotors
-
Percoll or Nycodenz for density gradient centrifugation
Procedure:
-
Mince fresh rat liver tissue in ice-cold Isolation Buffer.
-
Homogenize the tissue using a loose-fitting Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 8,000 x g for 15 minutes) to pellet crude mitochondria.
-
The supernatant from the mitochondrial pelleting can be further centrifuged at a higher speed (e.g., 25,000 x g for 20 minutes) to obtain a peroxisome-enriched fraction.
-
For higher purity, both the mitochondrial and peroxisomal pellets can be further purified using density gradient centrifugation (e.g., with Percoll or Nycodenz).
Protocol 2: Measurement of Mitochondrial Oxygen Consumption
This protocol outlines the measurement of oxygen consumption in isolated mitochondria using a Seahorse XF Analyzer or a Clark-type oxygen electrode.
Materials:
-
Isolated mitochondria
-
Respiration Buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2)
-
Substrates: Palmitoyl-CoA, this compound (if synthesized), L-carnitine, malate (B86768)
-
ADP
-
Seahorse XF Analyzer or Clark-type oxygen electrode system
Procedure:
-
Resuspend isolated mitochondria in ice-cold Respiration Buffer.
-
Add a known amount of mitochondrial protein to the assay chamber.
-
Add the fatty acyl-CoA substrate (e.g., 25 µM Palmitoyl-CoA or this compound) along with L-carnitine (e.g., 2 mM) and malate (e.g., 5 mM). Malate is required as a co-substrate to replenish TCA cycle intermediates.
-
Measure the basal oxygen consumption rate (State 2).
-
Add a limiting amount of ADP (e.g., 150 µM) to stimulate ATP synthesis and measure the active respiration rate (State 3).
-
Subsequent additions of inhibitors of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A) can be used to dissect different respiratory states.
The following diagram outlines the experimental workflow for comparing the effects of the two fatty acyl-CoAs on mitochondrial respiration.
Caption: Workflow for comparing fatty acyl-CoA effects on mitochondrial respiration.
Protocol 3: Peroxisomal β-Oxidation Assay
This protocol is to determine the rate of β-oxidation in a peroxisome-enriched fraction.
Materials:
-
Peroxisome-enriched fraction
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100, 10 µM FAD, 1 mM NAD+, 0.2 mM Coenzyme A)
-
Substrates: [1-14C]Palmitoyl-CoA or a custom-synthesized radiolabeled this compound
-
Scintillation counter
Procedure:
-
Incubate the peroxisome-enriched fraction in the Assay Buffer.
-
Initiate the reaction by adding the radiolabeled fatty acyl-CoA substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Separate the water-soluble acetyl-CoA from the unoxidized fatty acyl-CoA by centrifugation and/or precipitation.
-
Measure the radioactivity in the aqueous phase using a scintillation counter to determine the rate of β-oxidation.
Conclusion
The structural differences between this compound and palmitoyl-CoA strongly suggest distinct metabolic fates, with significant implications for their respective impacts on mitochondrial respiration. While palmitoyl-CoA serves as a direct and efficient fuel for mitochondria, this compound is predicted to be a less direct source, requiring initial processing in peroxisomes. This would likely result in a lower and delayed stimulation of mitochondrial oxygen consumption. The experimental protocols provided in this guide offer a framework for testing these hypotheses and further elucidating the role of very long-chain, methyl-branched fatty acids in cellular bioenergetics. Future studies in this area will be crucial for understanding the metabolic consequences of diets rich in such fatty acids and for the development of therapeutic strategies for metabolic disorders involving their accumulation.
A Researcher's Guide to Assessing the Purity of Commercial 13-Methyldocosanoyl-CoA
For researchers in drug development and metabolic studies, the purity of reagents is paramount. 13-Methyldocosanoyl-CoA, a very-long-chain acyl-CoA, is a critical substrate in various biological assays. However, the purity of commercially available preparations can vary, potentially impacting experimental outcomes. This guide provides a framework for assessing the purity of commercial this compound, enabling researchers to compare different sources and ensure the quality of their reagents.
Understanding Potential Impurities
The synthesis of long-chain acyl-CoAs is a multi-step process, and impurities can be introduced at various stages. Common contaminants may include:
-
Unreacted Coenzyme A (CoA): The starting material for the synthesis.
-
Free 13-Methyldocosanoic Acid: The fatty acid component that has not been successfully conjugated to CoA.
-
Oxidized forms of the Acyl-CoA: The thioester bond is susceptible to oxidation.
-
Other Fatty Acyl-CoAs: Contamination from other fatty acids in the starting material.
-
Solvents and Salts: Residual components from the synthesis and purification process.
A thorough assessment of purity should aim to detect and quantify these potential contaminants.
Comparative Data Presentation
Researchers should aim to generate comparative data for this compound from different commercial suppliers. The following table provides a template for summarizing key purity metrics obtained from the experimental protocols detailed below.
| Parameter | Supplier A | Supplier B | Supplier C | Ideal Value |
| Purity by HPLC-UV (%) | >95% | |||
| Identity Confirmation by MS | Confirmed | |||
| Presence of Free CoA (%) | <1% | |||
| Presence of Free Fatty Acid (%) | <1% | |||
| Evidence of Oxidation by MS | None Detected | |||
| NMR Spectral Consistency | Consistent with Structure |
Experimental Protocols for Purity Assessment
The following are detailed methodologies for key experiments to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC with UV detection is a fundamental technique for assessing the purity of acyl-CoA preparations.
Protocol:
-
Sample Preparation:
-
Reconstitute the lyophilized this compound in an appropriate buffer (e.g., 20 mM potassium phosphate, pH 7.0) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase A: 20 mM potassium phosphate, pH 7.0.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is calculated as the area of the main peak corresponding to this compound divided by the total area of all peaks, expressed as a percentage.
-
Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification
Mass spectrometry is crucial for confirming the molecular weight of the compound and identifying potential impurities.
Protocol:
-
Sample Preparation:
-
Dilute the this compound sample in a solution compatible with mass spectrometry, such as 50% acetonitrile in water with 0.1% formic acid.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurements.
-
Scan Range: m/z 100-2000.
-
Data Analysis:
-
Look for the protonated molecular ion [M+H]+ of this compound (expected m/z ≈ 1104.5).
-
Search for ions corresponding to potential impurities, such as free CoA ([M+H]+ ≈ 768.1) and the free fatty acid.
-
Tandem MS (MS/MS) can be used to fragment the parent ion and confirm its identity through characteristic fragmentation patterns.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H NMR spectroscopy provides detailed structural information and can be used to confirm the identity and purity of the acyl-CoA.
Protocol:
-
Sample Preparation:
-
Dissolve a sufficient amount of the this compound in a deuterated solvent such as D₂O.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum or with expected chemical shifts for the different protons in the molecule.
-
Key signals to look for include those from the adenine ring of CoA, the ribose sugar, the pantothenic acid moiety, and the long alkyl chain of the fatty acid.
-
The presence of significant unassigned signals may indicate impurities.
-
Alternative Very-Long-Chain Acyl-CoAs
For certain applications, researchers may consider alternatives to this compound. The choice of alternative will depend on the specific enzymatic assay or biological system being studied.
| Alternative Acyl-CoA | Chain Length & Features | Common Applications |
| Lignoceroyl-CoA | C24:0, saturated | Peroxisomal beta-oxidation studies |
| Cerotoyl-CoA | C26:0, saturated | Studies of very-long-chain fatty acid metabolism disorders |
| Behenoyl-CoA | C22:0, saturated | General very-long-chain fatty acid metabolism |
Visualizing Experimental Workflow and Biological Context
Workflow for Purity Assessment
Acyl-CoA Binding Proteins: A Comparative Guide to Substrate Specificity and Cross-Reactivity with 13-Methyldocosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of Acyl-CoA Binding Proteins (ACBPs) for various acyl-CoA esters, with a special focus on the potential cross-reactivity with the branched-chain fatty acyl-CoA, 13-Methyldocosanoyl-CoA. While direct experimental data on the binding of this compound to ACBPs is not currently available in peer-reviewed literature, this guide synthesizes existing quantitative data for structurally related molecules to provide an informed perspective. We also present detailed experimental protocols for key binding assays to facilitate further research in this area.
Introduction to Acyl-CoA Binding Proteins (ACBPs)
Acyl-CoA binding proteins (ACBPs) are small, highly conserved intracellular proteins, typically around 10 kDa in size.[1] They play a crucial role in the transport and buffering of acyl-CoA esters, which are central intermediates in lipid metabolism and cellular signaling.[2][3] ACBPs bind to medium and long-chain acyl-CoA esters with very high affinity, protecting them from hydrolysis and ensuring their availability for various metabolic pathways.[3] The binding pocket of ACBP is a hydrophobic groove that accommodates the acyl chain of the ligand.[1]
Comparative Binding Affinities of ACBPs for Acyl-CoA Esters
The binding affinity of ACBPs for acyl-CoA esters is strongly influenced by the length of the acyl chain. Generally, ACBPs exhibit a preference for long-chain (C14-C22) acyl-CoAs. The following table summarizes the dissociation constants (Kd) for the binding of various straight-chain acyl-CoA esters to bovine and yeast ACBPs, as determined by isothermal titration calorimetry (ITC).
| Acyl-CoA Ester | Carbon Chain Length | ACBP Species | Dissociation Constant (Kd) | Reference |
| Octanoyl-CoA | C8:0 | Bovine | 0.24 µM | [4] |
| Dodecanoyl-CoA | C12:0 | Bovine | 6.5 nM | [4] |
| Hexadecanoyl-CoA | C16:0 | Bovine | 0.045 pM | [4] |
| Myristoyl-CoA | C14:0 | Yeast | 62 nM | |
| Palmitoyl-CoA | C16:0 | Yeast | 51 nM | |
| Stearoyl-CoA | C18:0 | Yeast | 23 nM | |
| Generic Long-Chain Acyl-CoA | C12-C22 | General | 1-10 nM | [5] |
Note: The significant difference in the reported Kd for Hexadecanoyl-CoA between the two studies may reflect differences in experimental conditions or the specific ACBP isoforms used.
Cross-Reactivity with this compound: An Extrapolation
This compound is a very-long-chain fatty acyl-CoA (VLCFA) with a methyl branch at the 13th carbon position. To date, no studies have directly measured the binding affinity of any ACBP for this specific molecule. However, we can infer potential cross-reactivity based on the following observations:
-
Affinity for Very-Long-Chain Acyl-CoAs: Studies on plant ACBPs, such as Arabidopsis thaliana AtACBP1, have demonstrated binding to very-long-chain acyl-CoA esters, including C24:0, C25:0, and C26:0. This suggests that the binding pocket of at least some ACBP isoforms can accommodate acyl chains of similar length to docosanoyl-CoA (C22).
-
Binding Pocket Plasticity: The binding pocket of ACBP is hydrophobic and relatively plastic, allowing it to bind a range of acyl-CoA species. The key interactions driving binding are with the CoA moiety and the hydrophobic interactions with the acyl chain.
-
Potential Steric Hindrance: The presence of a methyl group at the 13th position of the docosanoyl chain introduces a branch point. Depending on the precise conformation of the binding pocket, this methyl group could introduce steric hindrance, potentially reducing the binding affinity compared to its straight-chain counterpart, docosanoyl-CoA. The extent of this reduction would depend on the specific ACBP isoform and the flexibility of its binding site.
Experimental Protocols
To facilitate the investigation of ACBP binding to novel ligands such as this compound, detailed protocols for two common biophysical techniques are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
1. Sample Preparation:
-
Express and purify the ACBP of interest to >95% purity.
-
Synthesize or procure high-purity this compound.
-
Prepare a buffer solution (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4) and ensure that both the protein and the ligand are in the exact same buffer to minimize heats of dilution. Dialyze the protein against the buffer extensively.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.
-
Accurately determine the concentrations of both the ACBP and the acyl-CoA ligand.
2. ITC Experiment:
-
Set the experimental temperature (e.g., 25°C or 30°C).
-
Load the ACBP solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Perform an initial small injection (e.g., 0.5-1 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.
3. Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the Kd, n, and ΔH.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte flowed over the surface.
1. Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the ACBP onto the activated surface via amine coupling. The protein should be diluted in a low ionic strength buffer with a pH below its isoelectric point to promote pre-concentration on the negatively charged dextran surface.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilized ACBP to subtract non-specific binding and bulk refractive index changes.
2. Analyte Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+). It is crucial to include a blank (running buffer only) for double referencing.
-
Inject the different concentrations of the acyl-CoA analyte over both the ACBP-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association phase during the injection and the dissociation phase after the injection is complete.
-
Between analyte injections, regenerate the sensor surface using a solution that removes the bound analyte without denaturing the immobilized protein (e.g., a short pulse of a low pH buffer or a high salt concentration).
3. Data Analysis:
-
Subtract the signal from the reference flow cell and the blank injection from the binding data.
-
Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizations
Experimental Workflow for ITC
Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).
Hypothetical Signaling Pathway Involving ACBP
Caption: Hypothetical signaling pathway illustrating ACBP's role in trafficking different acyl-CoAs.
References
- 1. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 2. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of acyl-CoA binding protein (ACBP) on processes for which acyl-CoA is a substrate, product or inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA-binding protein (ACBP) can mediate intermembrane acyl-CoA transport and donate acyl-CoA for beta-oxidation and glycerolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of the acyl-CoA binding protein (ACBP) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Effects of Branched-Chain vs. Straight-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of branched-chain acyl-CoAs (BCACoAs) and straight-chain acyl-CoAs (SCACoAs), supported by experimental data. Understanding the distinct roles of these acyl-CoA species is crucial for research in metabolic diseases such as obesity, type 2 diabetes, and cardiovascular conditions.
Introduction
Acyl-CoAs are central intermediates in cellular metabolism, derived from the activation of fatty acids and the catabolism of amino acids. While both branched-chain and straight-chain acyl-CoAs serve as substrates for energy production and biosynthetic pathways, their metabolic fates and signaling functions differ significantly. Straight-chain acyl-CoAs are primarily derived from dietary fats and are key players in beta-oxidation. In contrast, branched-chain acyl-CoAs originate from the breakdown of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – and have emerged as important signaling molecules that can influence key metabolic pathways.
Catabolic Pathways: Distinct Routes to the Krebs Cycle
The breakdown of SCACoAs and BCACoAs follows different enzymatic pathways, ultimately feeding into the Krebs cycle for energy production.
Straight-Chain Acyl-CoA Catabolism (Beta-Oxidation):
Straight-chain fatty acids are metabolized through a cyclical process in the mitochondria called beta-oxidation. Each cycle consists of four enzymatic reactions that shorten the acyl-CoA chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. The acetyl-CoA then enters the Krebs cycle.
Branched-Chain Acyl-CoA Catabolism:
The catabolism of BCACoAs is more complex and specific to the parent amino acid. A key regulatory step is the oxidative decarboxylation of branched-chain alpha-keto acids (BCKAs) by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex. The resulting acyl-CoA derivatives then enter distinct pathways:
-
From Leucine: Ultimately yields acetyl-CoA and acetoacetate (B1235776) (ketogenic).
-
From Isoleucine: Yields acetyl-CoA and propionyl-CoA (both ketogenic and glucogenic).
-
From Valine: Yields propionyl-CoA, which is then converted to succinyl-CoA (glucogenic).
Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the Krebs cycle, providing an anaplerotic entry point.
Comparative Impact on Cellular Signaling
Emerging evidence highlights the distinct roles of BCACoAs and SCACoAs in modulating key signaling pathways that regulate metabolism, cell growth, and insulin (B600854) sensitivity.
Insulin Signaling:
-
Branched-Chain Acyl-CoAs: Elevated levels of BCAAs and their metabolites, including BCACoAs, are strongly associated with insulin resistance.[1][2] A hypothesized mechanism involves the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) by leucine.[1] Activated mTORC1 can lead to the phosphorylation of insulin receptor substrate 1 (IRS-1) at inhibitory serine residues, which impairs downstream insulin signaling.[3] This disruption can reduce glucose uptake and contribute to the pathophysiology of type 2 diabetes.
-
Straight-Chain Acyl-CoAs: The effect of SCACoAs on insulin signaling is more nuanced and can depend on factors like chain length and cellular context. While accumulation of certain long-chain SCACoAs can contribute to insulin resistance, they are also essential for normal cellular function and energy metabolism.
mTOR and AMPK Signaling:
-
Branched-Chain Acyl-CoAs: As mentioned, leucine-derived metabolites are potent activators of mTORC1, a central regulator of cell growth and proliferation.[3] This activation promotes protein synthesis but can also inhibit autophagy. The AMP-activated protein kinase (AMPK), a key energy sensor, and mTORC1 have a reciprocal relationship; activation of AMPK generally inhibits mTORC1.
-
Straight-Chain Acyl-CoAs: SCACoAs primarily influence AMPK through their role in cellular energy status. During periods of low energy (high AMP/ATP ratio), AMPK is activated, which in turn promotes fatty acid oxidation to restore cellular ATP levels.
Quantitative Data Comparison
The following tables summarize quantitative data from studies comparing the metabolic effects of branched-chain and straight-chain fatty acids/acyl-CoAs.
Table 1: Comparison of Oxidation Rates
| Parameter | Straight-Chain Fatty Acid (Stearic Acid) | Branched-Chain Fatty Acid (Pristanic Acid) | Reference |
| Beta-Oxidation Rate | Several-fold higher | Lower | [4] |
| Primary Site of Oxidation | Mitochondria | Peroxisomes | [4] |
Table 2: Impact on Krebs Cycle Intermediates
| Treatment | Intracellular Propionate | Succinate | Malate & Glutamate | Reference |
| Heptanoic Acid (C7 - Straight-Chain) | Baseline | Baseline | Baseline | [1] |
| Medium Branched-Chain Fatty Acids | Higher | Higher | Consistently Higher | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
1. Measurement of Fatty Acid Beta-Oxidation in Fibroblasts
-
Objective: To compare the rate of beta-oxidation of straight-chain and branched-chain fatty acids.
-
Cell Culture: Human skin fibroblasts are cultured under standard conditions.
-
Substrates: Radiolabeled [1-¹⁴C]stearic acid and [¹⁴C]pristanic acid are used as substrates.
-
Assay:
-
Fibroblast homogenates are incubated with the radiolabeled fatty acid substrate.
-
The reaction is stopped, and the products are partitioned into aqueous and organic phases.
-
The radioactivity in the aqueous phase, representing water-soluble metabolic products of beta-oxidation, is measured by liquid scintillation counting.
-
CO₂ production can also be measured by capturing ¹⁴CO₂ released during the incubation.
-
-
Data Analysis: The rate of beta-oxidation is expressed as the amount of radiolabeled substrate converted to water-soluble products or CO₂ per unit of time and protein concentration.
2. Quantification of Krebs Cycle Intermediates by Targeted Metabolomics
-
Objective: To assess the anaplerotic potential of different fatty acids by measuring their impact on Krebs cycle intermediates.
-
Cell Treatment: Patient-derived fibroblasts with mitochondrial fatty acid beta-oxidation defects are treated with either a straight-chain (heptanoic acid) or branched-chain fatty acids for a specified duration (e.g., 72 hours).
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Analysis: The extracted metabolites are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The concentrations of Krebs cycle intermediates (e.g., propionate, succinate, malate, glutamate) are quantified and compared between different treatment groups.
3. Assessment of Insulin Signaling Pathway Activation
-
Objective: To determine the effect of acyl-CoAs on the phosphorylation status of key proteins in the insulin signaling pathway.
-
Cell Treatment: Cells (e.g., myotubes, adipocytes) are treated with the acyl-CoA of interest or its precursor fatty acid.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Protein concentrations of the lysates are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., Akt, IRS-1).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
-
Data Analysis: The band intensities are quantified using densitometry, and the ratio of phosphorylated protein to total protein is calculated to determine the activation state.
Conclusion
Branched-chain and straight-chain acyl-CoAs exhibit distinct metabolic fates and signaling properties. While SCACoAs are a primary fuel source through beta-oxidation, BCACoAs, particularly those derived from leucine, act as potent signaling molecules that can significantly impact cellular growth and insulin sensitivity through the mTORC1 pathway. The accumulation of BCACoA metabolites is increasingly implicated in the pathogenesis of metabolic diseases. A deeper understanding of the comparative effects of these acyl-CoA species will be instrumental in developing novel therapeutic strategies for these conditions.
Disclaimer: This guide is intended for informational purposes for a scientific audience and should not be considered as medical advice.
References
- 1. Medium branched chain fatty acids improve the profile of tricarboxylic acid cycle intermediates in mitochondrial fatty acid β-oxidation deficient cells: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The BCKDH kinase and phosphatase integrate BCAA and lipid metabolism via regulation of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of straight chain and branched chain fatty acid oxidation in skin fibroblasts from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of Synthetic 13-Methyldocosanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of synthetic 13-Methyldocosanoyl-CoA. It outlines detailed experimental protocols to characterize its interaction with its putative molecular target, the peroxisome proliferator-activated receptor alpha (PPARα), and compares its potential performance against other known endogenous and synthetic ligands.
Introduction
Very-long-chain fatty acids (VLCFAs) and their activated forms, acyl-CoA thioesters, are increasingly recognized as important signaling molecules and regulators of gene expression. Recent evidence has identified the nuclear receptor PPARα as a high-affinity receptor for very-long-chain and branched-chain fatty acyl-CoAs.[1][2] this compound, a synthetic branched-chain fatty acyl-CoA, is structurally similar to these endogenous ligands, suggesting it may also act as a PPARα modulator. This guide details the necessary experimental procedures to test this hypothesis and quantify its biological activity.
Comparative Performance Overview
To objectively assess the biological activity of this compound, its performance should be benchmarked against established PPARα ligands. The following tables present a summary of expected quantitative data from the described experimental protocols.
Table 1: Comparative PPARα Binding Affinity
This table will compare the binding affinity (Kd) of this compound to PPARα with that of known ligands. Lower Kd values indicate higher binding affinity.
| Compound | Type | Predicted Binding Affinity (Kd) [nM] |
| This compound | Synthetic Branched-Chain Acyl-CoA | To be determined |
| Phytanoyl-CoA | Branched-Chain Acyl-CoA | ~11 |
| Pristanoyl-CoA | Branched-Chain Acyl-CoA | ~12 |
| Arachidonic Acid (C20:4) | Unsaturated Fatty Acid | ~20 |
| Behenic Acid (C22:0) | Saturated Very-Long-Chain Fatty Acid | Weakly binds |
| GW7647 | Synthetic PPARα Agonist | High Affinity |
Note: Binding affinities for alternatives are sourced from published literature.[1][2]
Table 2: Comparative PPARα Activation
This table will summarize the potency (EC50) and efficacy (maximal activation) of this compound in a cell-based PPARα reporter assay.
| Compound | Type | Potency (EC50) [µM] | Efficacy (% of Max. Activation) |
| This compound | Synthetic Branched-Chain Acyl-CoA | To be determined | To be determined |
| Phytanic Acid | Branched-Chain Fatty Acid | Potent activator | High |
| GW7647 | Synthetic PPARα Agonist | High | 100% (Reference) |
| Behenic Acid | Saturated Very-Long-Chain Fatty Acid | Low | Low |
Note: Potency and efficacy of alternatives are based on their known properties as PPARα activators.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound
A general enzymatic approach for the synthesis of long-chain fatty acyl-CoAs can be adapted for this compound.
Materials:
-
13-methyldocosanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Long-chain acyl-CoA synthetase (LACS)
-
Triton X-100
-
Matrex Gel Red A
-
Octyl-Sepharose chromatography column
-
Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)
Procedure:
-
Immobilize LACS: Solubilize rat liver microsomes (a source of LACS) with Triton X-100 and bind the enzyme to Matrex Gel Red A.
-
Reaction Mixture: Prepare a reaction mixture containing 13-methyldocosanoic acid, a molar excess of CoA and ATP in the reaction buffer.
-
Enzymatic Reaction: Add the immobilized LACS to the reaction mixture and incubate at 37°C. Monitor the reaction progress by thin-layer chromatography.
-
Purification: Purify the synthesized this compound using hydrophobic chromatography on an Octyl-Sepharose column.
-
Verification: Confirm the identity and purity of the product using mass spectrometry and HPLC.
PPARα Ligand Binding Assay (Fluorescence Polarization)
This assay measures the ability of this compound to displace a fluorescently labeled PPARα ligand.
Materials:
-
Purified recombinant PPARα ligand-binding domain (LBD)
-
Fluorescently labeled PPARα ligand (e.g., a fluorescein-tagged synthetic agonist)
-
This compound and other competitor compounds
-
Assay buffer (e.g., phosphate-buffered saline)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents: Dilute the PPARα LBD and the fluorescent ligand in the assay buffer to their optimal concentrations (determined through initial titration experiments). Prepare a serial dilution of this compound and competitor compounds.
-
Assay Setup: In a 384-well plate, add the fluorescent ligand to all wells. Add the serially diluted this compound or competitor compounds.
-
Initiate Binding: Add the PPARα LBD to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Kd from the IC50 using the Cheng-Prusoff equation.
PPARα Activation Assay (Cell-Based Reporter Assay)
This assay quantifies the ability of this compound to activate the transcriptional activity of PPARα in living cells.
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2)
-
Expression plasmid for human or mouse PPARα
-
Reporter plasmid containing a PPAR-responsive element (PPRE) driving a luciferase gene
-
Transfection reagent
-
Cell culture medium and serum
-
This compound and other test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with a serial dilution of this compound or other test compounds for 18-24 hours.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., a Renilla luciferase plasmid) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal activation.
PPARα Cofactor Recruitment Assay (Co-Immunoprecipitation)
This assay determines if the binding of this compound to PPARα promotes the recruitment of coactivator proteins.
Materials:
-
Cell line expressing endogenous or overexpressed PPARα
-
This compound
-
Cell lysis buffer
-
Antibody against PPARα
-
Protein A/G magnetic beads
-
Antibody against a known PPARα coactivator (e.g., PGC-1α or SRC-1)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat the cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-PPARα antibody overnight at 4°C. Add Protein A/G magnetic beads to pull down the PPARα-antibody complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the coactivator of interest.
-
Analysis: An increased amount of the coactivator in the this compound-treated sample compared to the control indicates ligand-induced cofactor recruitment.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: PPARα signaling pathway activated by this compound.
Caption: Workflow for the PPARα reporter gene assay.
Caption: Workflow for the co-immunoprecipitation experiment.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 13-Methyldocosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of biochemical reagents is paramount. This guide provides essential logistical and safety information for the proper disposal of 13-Methyldocosanoyl-CoA, a coenzyme A derivative utilized in research.
Chemical and Physical Properties
A summary of the known properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C44H80N7O17P3S |
| Molecular Weight | 1104.13 g/mol |
| Appearance | Not specified (likely a solid) |
| Solubility | Not specified |
| Intended Use | For research use only. Not for medical applications.[2] |
Disposal Workflow
The following diagram illustrates a general workflow for determining the appropriate disposal route for laboratory chemicals like this compound.
Caption: General workflow for laboratory chemical disposal.
Step-by-Step Disposal Procedures
Given the absence of a specific Safety Data Sheet (SDS), the following procedural steps are recommended for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Identification and Segregation:
-
Since this compound is a biochemical reagent with no specified hazards, it should be treated as non-hazardous chemical waste.
-
Do not mix this compound with other waste streams, such as solvents, sharps, or biohazardous materials.
-
Collect waste in a clearly labeled, sealed container. The label should include the full chemical name: "this compound".
3. Consultation with Environmental Health & Safety (EHS):
-
This is a critical step. Before proceeding with disposal, contact your institution's Environmental Health & Safety (EHS) office.
-
Provide them with all available information on the compound (see table above).
-
The EHS office will provide specific guidance on the appropriate waste stream and disposal procedures in accordance with your institution's policies and local regulations.
4. Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Follow any specific storage recommendations provided by your EHS office.
5. Final Disposal:
-
Disposal will be handled by a certified waste management vendor arranged by your institution.[3]
-
Ensure all institutional paperwork and labeling requirements are met before the waste is collected.
Important Considerations:
-
Regulatory Compliance: Laboratory waste disposal is governed by federal, state, and local regulations. Always prioritize guidance from your institution's EHS office to ensure compliance.[3]
-
Unknown Hazards: In the absence of comprehensive safety data, it is best practice to handle chemicals as potentially hazardous.
-
Documentation: Maintain clear records of the waste, including the chemical name, quantity, and date of disposal, as part of good laboratory practice.
References
Personal protective equipment for handling 13-Methyldocosanoyl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 13-Methyldocosanoyl-CoA. The following procedures are based on standard laboratory practices for handling biochemical reagents where a specific Safety Data Sheet (SDS) is unavailable. A thorough risk assessment should be conducted before beginning any work.[1]
Personal Protective Equipment (PPE)
Given that this compound is a powdered biochemical with limited available safety data, a cautious approach to personal protection is warranted.[2] The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne powder and potential splashes.[3][4] |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact. Double gloving is recommended for enhanced protection.[3] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[1][3] |
| Respiratory Protection | N-95 respirator or equivalent | Minimizes inhalation of the powder, especially when weighing or transferring.[1] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[1][3] |
Handling and Operational Protocol
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The product data sheet recommends storage as per the Certificate of Analysis.[2]
2.2. Preparation and Use
-
Engineering Controls : Handle this compound in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Weighing : When weighing the powder, do so within the fume hood or a balance enclosure to contain any airborne particles.
-
Dissolving : If dissolving the compound, add the solvent slowly to the powder to avoid splashing. Standard protocols for similar long-chain fatty acyl-CoAs involve dissolving them in organic solvents for analysis by methods such as HPLC or mass spectrometry.[6][7]
-
Spill Management : In case of a spill, avoid generating dust. Gently cover the spill with an absorbent material, then carefully collect the material into a sealed container for disposal. Clean the spill area with an appropriate solvent.
2.3. Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting.
Caption: Workflow for handling this compound.
Disposal Plan
Proper waste disposal is essential to ensure laboratory and environmental safety.
-
Waste Categorization : Unless explicitly determined to be non-hazardous, treat all waste containing this compound (including empty containers, contaminated gloves, and absorbent materials) as chemical waste.
-
Collection : Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams.
-
Disposal : Dispose of the chemical waste through your institution's hazardous waste management program or a licensed waste disposal company.[8] While approximately 85% of general biomedical waste may be non-hazardous, uncharacterized research chemicals should be handled with caution.[9][10] If the substance is determined to be non-hazardous, it may be disposed of with other non-hazardous solid waste in accordance with local regulations.[11]
References
- 1. ba.auburn.edu [ba.auburn.edu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. westlab.com [westlab.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. Medical Waste Disposal - Hazards of biomedical waste [wenaturalists.com]
- 10. Health-care waste [who.int]
- 11. I. Regulated Medical Waste | Infection Control | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
